7-Bromo-5-methoxyquinoline
Description
Properties
IUPAC Name |
7-bromo-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWCKYVAFXPEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of 7-Bromo-5-methoxyquinoline
An In-depth Technical Guide to the Chemical Properties and Applications of 7-Bromo-5-methoxyquinoline
This guide provides a comprehensive overview of this compound, a key heterocyclic intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research endeavors.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] this compound emerges as a particularly valuable building block within this class. Its structure is strategically functionalized with a methoxy group, which can influence the electronic properties of the quinoline system and participate in key binding interactions with biological targets, and a bromine atom at the 7-position.[1] This bromine is not merely a substituent; it is a versatile synthetic handle, enabling a vast array of post-synthesis modifications through modern cross-coupling chemistry. This guide will illuminate the properties of this compound and demonstrate its utility as a pivotal intermediate in the synthesis of complex, high-value molecules.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| IUPAC Name | This compound | - |
| Appearance | Not specified (typically off-white to yellow solid) | - |
| Melting Point | Data not available. For reference, the related compound 7-bromo-2-methoxy-4-methylquinoline has a melting point of 58-60 °C. | [3] |
| Boiling Point | Data not available. | - |
| Solubility | DMSO: >50 mg/mLMethanol: 10–20 mg/mLEthyl Acetate: 5–10 mg/mLWater: <0.1 mg/mL | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and a good yield. A robust and scalable method has been disclosed, which avoids the use of highly toxic reagents like nitrobenzene that were employed in older, lower-yielding Skraup reactions.[4] The modern synthesis proceeds in two key stages, starting from 3,5-dibromoaniline.
Synthesis Workflow
The overall synthetic pathway involves a Skraup condensation to form the quinoline core, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.
Sources
Section 1: Introduction & Significance
An In-Depth Technical Guide to 7-Bromo-5-methoxyquinoline (CAS: 1378860-76-4)
This compound is a halogenated quinoline derivative of significant interest to the scientific community, particularly those in medicinal chemistry and drug discovery. Its designation in the Chemical Abstracts Service is CAS Number 1378860-76-4.[1][2] The quinoline scaffold itself is a foundational structure in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties.[3][4]
The strategic placement of a methoxy group at the 5-position and a bromine atom at the 7-position makes this molecule a highly versatile and valuable synthetic intermediate. The methoxy group can influence the electronic properties of the quinoline system and participate in crucial molecular interactions with biological targets.[5] Concurrently, the bromine atom serves as a chemically reactive "handle," enabling further molecular diversification through a variety of metal-catalyzed cross-coupling reactions.[5] This dual functionality allows researchers to systematically modify the core structure to develop novel therapeutic agents, particularly in the field of oncology where quinoline derivatives have been explored as potent inhibitors of critical enzymes like topoisomerase I and epigenetic targets such as EZH2 (Enhancer of Zeste Homologue 2).[5][6]
This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, designed for researchers and drug development professionals.
Section 2: Physicochemical & Analytical Properties
The precise characterization of a chemical intermediate is paramount for its effective use in complex synthetic pathways. The key properties of this compound are summarized below.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1378860-76-4 | [1][2] |
| Molecular Formula | C₁₀H₈BrNO | [1][2] |
| Molecular Weight | 238.08 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | COC1=CC(=CC2=C1C=CC=N2)Br | [2] |
| InChI Key | HPWCKYVAFXPEGG-UHFFFAOYSA-N | [2] |
| Melting Point | Not available in cited literature |
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents, which is critical for planning reactions and purification procedures.
| Solvent | Solubility (mg/mL at 25°C) |
| DMSO | >50 |
| Methanol | 10–20 |
| Ethyl Acetate | 5–10 |
| Water | <0.1 |
| Source: BenchChem[5] |
Spectroscopic Data
Structural confirmation and purity assessment rely heavily on spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Distinct aromatic proton signals expected at δ 8.8–8.9 ppm (H-2) and δ 7.5–7.7 ppm (H-3/H-8). A characteristic singlet for the methoxy group protons is expected around δ 4.0 ppm.[5] |
| HPLC-MS | Used to confirm purity (typically >95% for synthetic applications) and verify the molecular weight by identifying the molecular ion peak.[5] |
Section 3: Synthesis & Mechanistic Rationale
The synthesis of this compound can be approached through several routes. While traditional methods like the Skraup condensation of 3-bromo-5-methoxyaniline exist, they are often plagued by low yields, the use of highly toxic reagents like nitrobenzene, and the formation of hard-to-separate isomeric mixtures.[7] A more modern and efficient approach involves a two-step process starting from 3,5-dibromoaniline, which offers improved yields and safety.
The overall workflow is depicted below.
Detailed Experimental Protocol: Synthesis from 5,7-Dibromoquinoline
This protocol details the second, crucial step of the synthesis: the regioselective methoxylation.
Causality and Rationale:
-
Reaction Type: This is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline ring system and the bromine atoms makes the carbon atoms at positions 5 and 7 susceptible to nucleophilic attack.
-
Nucleophile: Sodium methoxide provides the methoxide ion (CH₃O⁻), a strong nucleophile required to displace one of the bromide leaving groups.
-
Solvent System: A mixture of methanol and Dimethylformamide (DMF) is used. Methanol is the solvent for the sodium methoxide reagent. DMF is a polar aprotic solvent, which is ideal for SNAr reactions as it solvates the cation (Na⁺) effectively, leaving the methoxide nucleophile highly reactive.
-
Temperature: Heating to 60°C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting excessive side reactions.[5][8]
-
Purification: The reaction yields a mixture of the desired 7-bromo-5-methoxy and the isomeric 5-bromo-7-methoxyquinoline. Due to their similar structures and polarities, separation requires column chromatography, a standard technique for purifying organic compounds.[5][8]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5,7-dibromoquinoline (1 equivalent) in a solvent mixture of methanol and DMF.[8]
-
Heating: Heat the reaction mixture to 60°C with stirring.[5][8]
-
Reagent Addition: Once the temperature is stable, add sodium methoxide (1-1.2 equivalents) to the solution.
-
Reaction Monitoring: Allow the reaction to proceed at 60°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Quenching): After 2 hours, cool the mixture to room temperature and pour it into a beaker containing cold water to precipitate the organic products and quench any remaining sodium methoxide.[5][8]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product multiple times with ethyl acetate. Combine the organic layers.[5][8]
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][8]
-
Purification: Purify the resulting crude solid via silica gel column chromatography. Elute with a mixture of petroleum ether and ethyl acetate (e.g., a 20:1 ratio) to separate the two isomers and isolate the pure this compound.[5][8]
Section 4: Applications in Drug Discovery & Chemical Biology
The true value of this compound lies in its utility as a versatile scaffold for building more complex molecules with potential therapeutic value.
The Role of the C-7 Bromine: A Handle for Cross-Coupling
The bromine atom at the 7-position is the key to diversification. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction .[5] This reaction forges a new carbon-carbon bond between the quinoline core (an aryl halide) and an organoboron compound (typically an arylboronic acid).[9][10]
Mechanistic Significance: The Suzuki coupling is one of the most powerful and widely used reactions in pharmaceutical manufacturing.[11] It allows for the modular assembly of complex biaryl structures, which are prevalent in modern drugs, under relatively mild conditions.[12][13] By choosing different arylboronic acids, a chemist can introduce a vast array of functional groups and structural motifs at the C-7 position, enabling extensive structure-activity relationship (SAR) studies.
Therapeutic Potential
Derivatives built upon the this compound scaffold are being investigated for several therapeutic applications:
-
Anticancer Agents: The quinoline core is a known pharmacophore in oncology. By adding different aryl groups via Suzuki coupling, researchers can design molecules that target specific proteins or pathways involved in cancer progression, such as kinases, topoisomerase I, or epigenetic modulators like EZH2.[5][6]
-
Enzyme Inhibition Studies: This compound and its derivatives have been shown to act as inhibitors of cytochrome P450 enzymes, particularly CYP1A2.[5] This makes it a valuable tool for studying drug metabolism and predicting potential drug-drug interactions, a critical step in the drug development pipeline.
Section 5: Safety, Handling, and Storage
Hazard Identification (based on analogous compounds):
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
Section 6: References
-
CN112457243B. (2021). Synthesis method of this compound. Google Patents. Retrieved from
-
Chemical Synthesis Database. (2025). 7-bromo-2-methoxy-4-methylquinoline. Retrieved from [Link]
-
MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
CN112457243A. (2021). Synthesis method of this compound. Google Patents. Retrieved from
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
-
PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). 5-Bromo-7-methoxyquinoline. Retrieved from [Link]
-
Çelik, İ., et al. (2017). 5,7-Dibromo-8-methoxyquinoline. ResearchGate. Retrieved from [Link]
-
Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. PMC. Retrieved from [Link]
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- 1. PubChemLite - 7-bromo-5-methoxyquinoxaline (C9H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound|High-Purity Reference Standard [benchchem.com]
- 6. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hoffmanchemicals.com [hoffmanchemicals.com]
- 8. CN112457243B - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction | TCI AMERICA [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. americanelements.com [americanelements.com]
A Senior Application Scientist's Guide to the Skraup Synthesis of 7-Bromo-5-methoxyquinoline
Abstract
This technical guide provides an in-depth exploration of the Skraup synthesis for preparing 7-Bromo-5-methoxyquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development. Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It elucidates the mechanistic underpinnings, explains the causal factors behind critical experimental choices, and offers field-proven insights into managing this notoriously vigorous reaction. We will dissect the challenges of regioselectivity inherent in the use of meta-substituted anilines, provide a robust, self-validating experimental protocol, and detail the analytical methods required to ensure the product's structural integrity and purity.
Introduction: The Enduring Relevance of the Quinoline Core
The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1] The targeted synthesis of specifically substituted quinolines is therefore of paramount importance. This compound, in particular, serves as a crucial intermediate for crafting novel molecular entities, often explored for their potential in areas such as neurological disorders.
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, remains a powerful and direct method for assembling the quinoline nucleus.[1][2] It involves the reaction of an aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[3] While classic, the synthesis is infamous for its often violent exothermicity.[4][5] This guide provides the necessary framework to execute this reaction with control, safety, and reproducibility.
Mechanistic Insights and the Challenge of Regioselectivity
A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational process control and troubleshooting. The Skraup synthesis is a multi-step cascade that transforms relatively simple precursors into a complex heterocycle.
The Core Reaction Cascade
The accepted mechanism proceeds through several distinct stages:[3]
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein. This is the electrophilic partner in the subsequent key bond-forming step.
-
Michael Addition: The starting amine, 3-Bromo-5-methoxyaniline, performs a conjugate (Michael) addition to the acrolein intermediate. The nitrogen atom acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated system.
-
Acid-Catalyzed Cyclization: The resulting 3-(arylamino)propanal intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The aldehyde is protonated, activating it towards nucleophilic attack by the aniline ring.
-
Dehydration and Oxidation: The cyclized intermediate, a 1,2-dihydroquinoline, readily dehydrates to form a more stable dihydroquinoline. The final, crucial step is the oxidation of this intermediate to the aromatic this compound. The oxidizing agent (historically nitrobenzene or arsenic pentoxide) drives the reaction to completion, forming the stable aromatic quinoline ring.
Caption: The Skraup synthesis mechanism.
The Regioselectivity Problem with Meta-Substituted Anilines
When using a meta-substituted aniline like 3-Bromo-5-methoxyaniline, the intramolecular cyclization step is not straightforward. The incoming electrophile can attack either of the two positions ortho to the amino group (C2 or C6). This leads to the formation of two constitutional isomers.
-
Attack at C6 (para to Methoxy): This is the sterically less hindered position and is activated by the electron-donating methoxy group (para-director). This attack leads to the desired This compound .
-
Attack at C2 (ortho to Methoxy): This position is also activated by the methoxy group but is more sterically hindered. This attack leads to the isomeric byproduct 5-Bromo-7-methoxyquinoline .
The directing effects of the substituents (-Br is deactivating but ortho, para-directing; -OCH₃ is activating and ortho, para-directing) result in a mixture of products. While the C6 attack is generally favored, the formation of the 5-bromo isomer is significant, making chromatographic purification an essential and non-trivial step in the overall process.[6]
A Self-Validating Experimental Protocol
This protocol is designed for robustness and control. The key is the slow, controlled addition of reagents and vigilant temperature management to tame the reaction's exotherm.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3-Bromo-5-methoxyaniline | 202.05 | 20.2 g | 0.10 | Starting material. |
| Glycerol (anhydrous) | 92.09 | 27.6 g (22 mL) | 0.30 | Use anhydrous grade. Water content significantly lowers yield. |
| Sulfuric Acid (conc.) | 98.08 | 39.2 g (21.3 mL) | 0.40 | Handle with extreme care. |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | 278.01 | ~1.0 g | - | Moderator to control exotherm.[4] |
| Nitrobenzene | 123.11 | 12.3 g (10.2 mL) | 0.10 | Oxidizing agent and solvent. Highly toxic. |
| Sodium Hydroxide | 40.00 | As needed | - | For neutralization. |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction. |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent. |
| Silica Gel | - | As needed | - | For column chromatography. |
Step-by-Step Synthesis Workflow
Safety First: This reaction MUST be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a face shield, safety goggles, a blast shield, a lab coat, and acid-resistant gloves, is mandatory. An ice bath and a quenching station should be immediately accessible.
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-Bromo-5-methoxyaniline (20.2 g).
-
Reagent Pre-mixing (The Causality of Order):
-
Begin stirring and add the ferrous sulfate heptahydrate (~1.0 g). The iron(II) salt acts as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[4]
-
Slowly and carefully add the anhydrous glycerol (22 mL) via the dropping funnel.
-
Cool the flask in an ice-water bath. Crucially , add the concentrated sulfuric acid (21.3 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 100°C. Adding the acid last prevents a premature, violent reaction between glycerol and the acid.
-
Finally, add the nitrobenzene (10.2 mL).
-
-
Controlled Heating:
-
Heat the mixture gently using a heating mantle set in a sand bath. The reaction is initiated at around 120-130°C.
-
Be vigilant. The reaction will become exothermic. If it becomes too vigorous, immediately remove the heating mantle and be prepared to raise the ice bath.
-
Once the initial exotherm subsides, maintain the reaction mixture at a steady reflux (around 130-140°C) for 3-4 hours.
-
-
Work-up and Isolation:
-
Allow the dark, viscous mixture to cool to below 100°C.
-
Quenching: In the fume hood, carefully and slowly pour the reaction mixture into a large beaker containing 500 mL of ice water with vigorous stirring.
-
Neutralization: Cool the diluted mixture in an ice bath. Slowly neutralize the acid by adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9. This is a highly exothermic process; maintain cooling.
-
Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous phase three times with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product as a dark oil or solid.
-
Purification: Isolating the Target Isomer
The crude product is a mixture of this compound and 5-Bromo-7-methoxyquinoline. Separation requires flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 15-20%). The exact gradient should be determined by TLC analysis.
-
Monitoring: Monitor the fractions by TLC, visualizing with a UV lamp (254 nm). The two isomers should have slightly different Rf values.
-
Collection: Collect the fractions containing the pure desired product and combine them. Remove the solvent under reduced pressure to obtain pure this compound, typically as a pale yellow or off-white solid.
Caption: Experimental workflow for the synthesis.
Characterization and Data Analysis
Confirming the identity and purity of the final product is a critical, self-validating step. The primary techniques are NMR spectroscopy and mass spectrometry.
| Parameter | Expected Value / Observation |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): ~8.8-8.9 (dd, H2), ~8.4-8.5 (dd, H4), ~7.5 (dd, H3), ~7.4 (d, H8), ~7.0 (d, H6), ~4.0 (s, 3H, -OCH₃). The key is distinguishing the H6 and H8 signals, which will be singlets or narrow doublets. |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): ~158 (-C-OMe), ~150 (C2), ~148 (C8a), ~135 (C4), ~125 (C7), ~122 (C3), ~120 (C4a), ~118 (C8), ~105 (C6), ~56 (-OCH₃). |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₀H₉BrNO⁺: 237.9862; found: 237.98XX. The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible. |
Expert Insight: Differentiating the 7-bromo and 5-bromo isomers via ¹H NMR is definitive. In the desired 7-bromo isomer, the protons at C6 and C8 will appear as distinct signals (likely doublets with small J-coupling). In the 5-bromo isomer, the protons at C6 and C8 would also be distinct. 2D NMR techniques like NOESY can be used to confirm spatial relationships, for instance, a correlation between the methoxy protons and the proton at C6 would confirm the 5-methoxy substitution pattern.
Safety, Handling, and Troubleshooting
The Skraup synthesis demands respect. Its hazards are significant but manageable with proper procedure and awareness.
| Hazard | Mitigation Strategy |
| Runaway Exotherm | Use a moderator like FeSO₄. Ensure slow, controlled addition of sulfuric acid with cooling. Use a heating mantle in a sand or water bath for even heat distribution. Have a large ice bath ready. |
| Corrosive Reagents | Concentrated sulfuric acid is highly corrosive. Handle only in a fume hood with appropriate acid-resistant gloves, lab coat, and face shield. |
| Toxic Reagents | Nitrobenzene is highly toxic, a suspected carcinogen, and can be absorbed through the skin. Use with extreme caution and ensure containment within the fume hood. |
| Vigorous Quenching | Quenching the viscous, hot acid mixture in water is hazardous. Allow the mixture to cool and pour it slowly into a large volume of ice with vigorous stirring. |
Troubleshooting Common Issues:
-
Low Yield: Often due to water in the glycerol or poor temperature control. Ensure anhydrous reagents and maintain the recommended reaction temperature.
-
Reaction Fails to Initiate: Ensure the temperature is high enough (~120°C) for the dehydration of glycerol to begin.
-
Difficult Isomer Separation: If TLC shows poor separation, try different solvent systems (e.g., dichloromethane/methanol or toluene/ethyl acetate). A longer column or a shallower gradient may be necessary.
Conclusion
The Skraup synthesis of this compound is a classic yet challenging transformation. Success hinges on a deep understanding of the mechanism, meticulous control over reaction conditions—especially temperature—and a robust purification strategy to resolve the inherent regiochemical ambiguity. By approaching the synthesis with the informed caution and analytical rigor outlined in this guide, researchers can confidently and safely produce this valuable building block for the advancement of drug discovery and development programs.
References
- Synthesis method of this compound. (2021). Google Patents.
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved from [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
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Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Retrieved from [Link]
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Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). Skraup-Doebner-Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Request PDF. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Retrieved from [Link]
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Cohn, B. E. (1932). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 54(9), 3667-3669. Retrieved from [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Retrieved from [Link]
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An In-depth Technical Guide to Starting Materials for the Synthesis of 7-Bromo-5-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-5-methoxyquinoline is a key heterocyclic scaffold utilized in the development of novel therapeutic agents and functional materials. Its synthesis is a critical step, contingent on the strategic selection of appropriate starting materials and synthetic routes. This guide provides a comprehensive analysis of the principal methodologies for constructing this quinoline core, focusing on the foundational starting materials that dictate the efficiency, regioselectivity, and overall success of the synthesis. We delve into the mechanistic underpinnings of classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, as well as modern functionalization approaches. Each section offers field-proven insights into experimental choices, detailed protocols, and comparative data to empower researchers in their synthetic endeavors.
Strategic Importance of this compound
The quinoline ring system is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties. The methoxy group at the 5-position acts as an electron-donating group, influencing the reactivity of the benzenoid ring, while the bromine atom at the 7-position serves as a versatile synthetic handle for further elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse compound libraries for drug discovery.
Retrosynthetic Analysis: Deconstructing the Quinoline Core
A retrosynthetic approach to this compound reveals several logical bond disconnections, leading to a set of common and reliable synthetic strategies. The most prevalent disconnections occur at the C2-C3 and C4-C4a bonds or the N1-C8a and C4-C4a bonds, which correspond to well-established named reactions for quinoline synthesis.
Caption: Retrosynthetic pathways to this compound.
The Skraup and Doebner-von Miller Syntheses: Building from Anilines
The Skraup and the closely related Doebner-von Miller reactions are powerful methods for quinoline synthesis, starting from an aniline and an α,β-unsaturated carbonyl compound.[1][2] For the target molecule, the key starting material is 3-Bromo-5-methoxyaniline .
Core Starting Materials & Reagents
-
Three-Carbon Component:
-
Acid Catalyst: Concentrated Sulfuric Acid (H₂SO₄) is canonical for the Skraup synthesis.[1][5]
-
Oxidizing Agent: Traditionally, nitrobenzene corresponding to the aniline (e.g., m-nitrobenzenesulfonate) or arsenic acid is used to oxidize the dihydroquinoline intermediate.[5][7]
Mechanistic Rationale
The reaction sequence is a cornerstone of heterocyclic chemistry.[8]
-
Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive electrophile, acrolein.
-
Michael Addition: The aniline nitrogen acts as a nucleophile, undergoing a 1,4-conjugate addition to acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic aromatic substitution, closing the ring.
-
Dehydration & Oxidation: The cyclized intermediate dehydrates and is then oxidized to the aromatic quinoline system.
A significant challenge with this route is regioselectivity. The cyclization of 3-bromo-5-methoxyaniline can theoretically yield both this compound and 5-bromo-7-methoxyquinoline. A patent describes that this reaction indeed produces a mixture that requires chromatographic separation.[7]
Experimental Protocol: Skraup Synthesis
The following protocol is adapted from a patented procedure for a similar Skraup reaction.[7]
-
To a reaction flask, add 3,5-dibromoaniline (as a precursor model), 70% sulfuric acid, and sodium m-nitrobenzenesulfonate.
-
Heat the mixture to 100°C.
-
Slowly add glycerol dropwise.
-
Increase the temperature to 135°C and maintain for 3 hours.
-
Cool the reaction to room temperature and quench by pouring it into a large volume of crushed ice.
-
Neutralize the solution with ammonia water to a pH of ~7 to precipitate the product.
-
Filter the crude product and extract the filtrate with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue (a mixture of isomers) via column chromatography to isolate the desired this compound.
Alternative Pathway: Nucleophilic Aromatic Substitution
An alternative patented approach avoids the isomeric mixture issue by starting with 3,5-dibromoaniline.[7]
-
Skraup Reaction: 3,5-dibromoaniline is first converted to 5,7-dibromoquinoline via a Skraup reaction.
-
Nucleophilic Aromatic Substitution (SNAAr): The 5,7-dibromoquinoline is then reacted with sodium methoxide. The bromine at the 5-position is more activated towards nucleophilic attack, but a mixture of this compound and 5-bromo-7-methoxyquinoline is still formed and requires separation.[7]
Caption: Workflow for the Skraup synthesis of this compound.
The Friedländer Synthesis: Condensation of Amino-Aryl Ketones
The Friedländer synthesis provides a more convergent and often more regioselective route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10][11]
Core Starting Materials & Reagents
-
Amino-Aryl Ketone: 2-amino-4-bromo-6-methoxybenzaldehyde or a corresponding ketone. The synthesis of this starting material is non-trivial.
-
Methylene Component: A ketone or aldehyde with an α-methylene group, such as acetaldehyde or acetone.
-
Catalyst: The reaction can be catalyzed by either acid (e.g., p-toluenesulfonic acid, iodine) or base (e.g., potassium tert-butoxide).[9][10]
Mechanistic Rationale
Two primary mechanisms are proposed:[9]
-
Aldol-First Pathway: An initial aldol condensation between the two carbonyl components is followed by cyclization via Schiff base formation and subsequent dehydration.
-
Schiff Base-First Pathway: The 2-amino group first condenses with the methylene component's carbonyl to form a Schiff base (imine). This is followed by an intramolecular aldol-type condensation and dehydration to yield the quinoline.
The primary advantage of the Friedländer synthesis is its inherent regiocontrol, as the substitution pattern of the final quinoline is unambiguously determined by the starting 2-aminoaryl carbonyl compound.[12] However, the synthesis of the required substituted 2-aminobenzaldehyde can be challenging.
Experimental Protocol: General Friedländer Annulation
The following is a generalized protocol.[11]
-
Dissolve the 2-aminoaryl ketone and the α-methylene carbonyl compound in a suitable solvent (e.g., ethanol, toluene).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography.
Synthesis via Late-Stage Functionalization
An alternative strategy involves synthesizing a simpler quinoline core first, followed by the introduction of the bromo and methoxy substituents.
Core Starting Materials & Reagents
-
Quinoline Precursor: 5-Methoxyquinoline.
-
Brominating Agent: N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[13]
Mechanistic Rationale & Regioselectivity
This approach relies on electrophilic aromatic substitution. The methoxy group at C-5 is an ortho-, para-directing group. However, the pyridine ring of the quinoline is deactivating. Therefore, electrophilic attack will preferentially occur on the benzenoid ring. The C-6 and C-8 positions are activated by the methoxy group. Directing bromination specifically to the C-7 position can be challenging and may result in a mixture of products, often favoring substitution at other positions.[13] For this reason, this route is generally less preferred for obtaining the specific 7-bromo isomer.
| Synthetic Strategy | Key Starting Materials | Advantages | Disadvantages |
| Skraup Synthesis | 3-Bromo-5-methoxyaniline, Glycerol | Readily available starting materials.[3] | Often violent reaction conditions; formation of regioisomeric mixtures requiring separation.[5][7] |
| Friedländer Annulation | Substituted 2-aminobenzaldehyde/ketone, α-methylene carbonyl compound | High regioselectivity; convergent.[12] | Substituted 2-aminoaryl carbonyl starting materials can be difficult to synthesize. |
| Late-Stage Bromination | 5-Methoxyquinoline, Brominating Agent | Potentially fewer steps to the quinoline core. | Poor regioselectivity for the 7-position; likely formation of multiple brominated isomers.[13] |
Conclusion
The synthesis of this compound is most reliably achieved through classical cyclization strategies. The Skraup synthesis , starting from 3-bromo-5-methoxyaniline and glycerol, is a feasible but challenging route due to the formation of a difficult-to-separate regioisomeric mixture.[7] The Friedländer synthesis offers superior regiocontrol but is hampered by the accessibility of the requisite 2-amino-4-bromo-6-methoxyaryl carbonyl precursor. For researchers embarking on the synthesis of this important scaffold, a careful evaluation of the trade-offs between starting material availability and the challenges of purification is paramount. The Skraup approach, coupled with an efficient chromatographic separation method, currently represents the most documented path.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
- Google Patents. (n.d.). CN112457243B - Synthesis method of this compound.
-
Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
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(n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved from [Link]
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(n.d.). Combes synthesis of quinolines. Retrieved from [Link]
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
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ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
- (2017).
-
PMC. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline: Synthetic Communications. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
- (2022). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 7(45), 41530-41541.
-
ResearchGate. (n.d.). Conversion of 3-bromo-5-methoxyaniline to compound 3. a,.... Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Retrieved from [Link]
- (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions.
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
- Google Patents. (n.d.). CN102199099B - Method for preparing 3-bromo-4-methoxyaniline.
-
PubChem. (n.d.). 3-Bromo-5-methoxyaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
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A Technical Guide to the Spectroscopic Characterization of 7-Bromo-5-methoxyquinoline
Introduction
7-Bromo-5-methoxyquinoline is a halogenated quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic intermediate, its structural confirmation is paramount for the successful development of novel compounds. This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of this compound. In the absence of a complete, publicly available experimental dataset, this guide leverages established principles of spectroscopy and comparative data from closely related analogues to present a robust, predictive characterization. This document is intended to serve as a valuable resource for researchers, enabling them to identify and characterize this compound with a high degree of confidence.
Molecular Structure
The structural framework of this compound forms the basis for the interpretation of its spectroscopic data. The numbering of the quinoline ring is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methoxy group protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |
| ~8.80 | dd | 1H | H-2 | J₂,₃ ≈ 4.5, J₂,₄ ≈ 1.7 |
| ~8.50 | dd | 1H | H-4 | J₃,₄ ≈ 8.5, J₂,₄ ≈ 1.7 |
| ~7.65 | d | 1H | H-8 | J₆,₈ ≈ 1.5 |
| ~7.40 | dd | 1H | H-3 | J₃,₄ ≈ 8.5, J₂,₃ ≈ 4.5 |
| ~7.00 | d | 1H | H-6 | J₆,₈ ≈ 1.5 |
| ~4.03 | s | 3H | -OCH₃ | - |
Interpretation and Rationale:
-
Methoxy Group: A sharp singlet for the three methoxy protons is expected around 4.03 ppm, consistent with available data for similar compounds.
-
Aromatic Protons:
-
The protons on the pyridine ring (H-2, H-3, and H-4) will form a distinct AMX spin system. H-2 and H-4 are deshielded due to their proximity to the electronegative nitrogen atom and will appear at lower field.
-
The protons on the benzene ring (H-6 and H-8) will appear as doublets due to meta-coupling. The methoxy group at C-5 is electron-donating, which will shield the ortho (H-6) and para (H-4) positions, causing an upfield shift. The bromine at C-7 is electron-withdrawing and will deshield the adjacent protons.
-
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each of the 10 unique carbon atoms in this compound.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 | C-5 | Carbon bearing the electron-donating methoxy group. |
| ~150 | C-2 | Deshielded by the adjacent nitrogen atom. |
| ~148 | C-8a | Quaternary carbon in the quinoline ring. |
| ~135 | C-4 | Aromatic CH carbon. |
| ~130 | C-8 | Aromatic CH carbon. |
| ~128 | C-4a | Quaternary carbon in the quinoline ring. |
| ~122 | C-3 | Aromatic CH carbon. |
| ~120 | C-7 | Carbon bearing the bromine atom. |
| ~108 | C-6 | Shielded by the ortho-methoxy group. |
| ~56 | -OCH₃ | Methoxy carbon. |
Interpretation and Rationale:
The chemical shifts are predicted based on the known effects of substituents on the quinoline ring system. The electron-donating methoxy group at C-5 will cause a significant downfield shift for C-5 and an upfield shift for the ortho (C-6) and para (C-4) carbons. The bromine atom at C-7 will have a moderate deshielding effect on C-7. The carbons of the pyridine ring (C-2, C-3, C-4, C-8a) will have chemical shifts characteristic of this heterocyclic system.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-160 ppm.
-
-
Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H aromatic stretch | Medium |
| 2950-2850 | C-H aliphatic stretch (-OCH₃) | Medium |
| 1600-1580 | C=N stretch (quinoline ring) | Strong |
| 1550-1450 | C=C aromatic stretch | Strong |
| 1250-1200 | C-O ether stretch (asymmetric) | Strong |
| 1050-1000 | C-O ether stretch (symmetric) | Medium |
| 850-800 | C-H aromatic out-of-plane bend | Strong |
| 600-500 | C-Br stretch | Medium |
Interpretation and Rationale:
The predicted IR spectrum is based on the characteristic absorption frequencies of the functional groups in this compound. The presence of the quinoline core will give rise to characteristic aromatic C-H, C=C, and C=N stretching vibrations. The methoxy group will be identifiable by its C-H aliphatic and C-O ether stretches. The C-Br stretch is expected in the fingerprint region. The data for 5,7-Dibromo-8-methoxyquinoline shows similar characteristic peaks.
Experimental Protocol for IR Spectroscopy (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₈BrNO
-
Molecular Weight: 238.08 g/mol
-
Exact Mass: 236.979 g/mol
Predicted Molecular Ion and Fragmentation:
| m/z | Ion | Description |
| 237/239 | [M]⁺ | Molecular ion peak with a characteristic ~1:1 isotopic pattern due to ⁷⁹Br and ⁸¹Br. |
| 222/224 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 194/196 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |
| 158 | [M - Br]⁺ | Loss of a bromine radical. |
| 129 | [C₉H₇N]⁺ | Quinoline radical cation after loss of Br and OCH₃. |
Interpretation and Rationale:
The mass spectrum is expected to show a prominent molecular ion peak with a characteristic isotopic pattern for bromine. The fragmentation pathway will likely involve the initial loss of the methyl group from the methoxy substituent, followed by the loss of carbon monoxide. Another significant fragmentation pathway would be the loss of the bromine atom.
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry (Electron Ionization - GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Parameters:
-
Injector Temperature: 250 °C.
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By integrating partial experimental data with established spectroscopic principles and comparative analysis of related compounds, a comprehensive characterization has been constructed. The provided experimental protocols offer a standardized approach for researchers to obtain and confirm this data. This guide serves as a foundational resource for the unambiguous identification and further investigation of this important chemical entity.
References
Technical Guide: Solubility Profile & Solvent Selection for 7-Bromo-5-methoxyquinoline
Executive Summary
7-Bromo-5-methoxyquinoline (CAS: 1378860-76-4) is a critical heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and complex pharmacophores.[1][2][3] Its utility relies on the orthogonal reactivity of the C7-bromine (for cross-coupling) and the C5-methoxy group (electronic modulation).
This guide addresses the practical solubility challenges associated with this compound. While often treated as a generic lipophilic heterocycle, its specific substitution pattern creates a distinct solubility window. This document provides a validated physicochemical analysis, empirical solubility data, and standardized protocols for solvent selection in synthesis and purification.[4]
Part 1: Physicochemical Profile & Structural Analysis
To predict and manipulate solubility, one must understand the molecular architecture of the compound.[4] this compound is not merely "hydrophobic"; it is a lipophilic weak base with specific hydrogen-bonding capabilities.
Structural Determinants of Solubility[4]
-
The Quinoline Core: A planar, aromatic bicyclic system. It provides high lipophilicity (
stacking interactions) but low aqueous solubility. The nitrogen atom (N1) is a hydrogen bond acceptor and weakly basic (pKa ~4.9 for unsubstituted quinoline), allowing solubility modulation via pH. -
C7-Bromine Substituent: A heavy, lipophilic halogen. It significantly increases the partition coefficient (LogP), making the molecule highly soluble in halogenated and non-polar aprotic solvents while reducing solubility in polar protic solvents.
-
C5-Methoxy Group: An electron-donating group (EDG). While it adds some polarity via the oxygen atom (H-bond acceptor), the methyl cap prevents it from acting as a donor. It slightly enhances solubility in alcohols compared to the bromo-quinoline core alone.
Implication: The molecule is best solvated by polar aprotic solvents (dipole-dipole interactions) and halogenated solvents (dispersion forces). It acts as a hydrotrope in aqueous acid but precipitates rapidly upon neutralization.
Part 2: Solubility Landscape
The following data aggregates empirical observations and vendor-reported specifications. These values represent thermodynamic solubility at 25°C.
Table 1: Solubility Profile in Organic Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Est. Conc. (mg/mL)* | Primary Application |
| Polar Aprotic | DMSO | High | > 50 | Biological Assays, Stock Solutions |
| Polar Aprotic | DMF | High | > 40 | Cross-coupling Reactions (Suzuki/Buchwald) |
| Halogenated | Dichloromethane (DCM) | High | > 100 | Extraction, Chromatography Loading |
| Halogenated | Chloroform | High | > 100 | NMR analysis, Synthesis |
| Polar Protic | Methanol | Moderate | 10 – 20 | Recrystallization (with heat) |
| Polar Protic | Ethanol | Low-Moderate | 5 – 15 | Recrystallization (Anti-solvent) |
| Esters | Ethyl Acetate | Moderate | 5 – 10 | Extraction, TLC Eluent |
| Non-Polar | Hexanes / Heptane | Insoluble | < 1 | Anti-solvent for precipitation |
| Aqueous | Water (pH 7) | Insoluble | < 0.1 | Wash solvent |
*Note: Values are approximate ranges derived from structural analogues and vendor data [1, 2]. Precise values must be determined empirically per batch.
Solvent Selection Logic (Graphviz Diagram)
The following decision tree illustrates the logical flow for selecting a solvent based on the intended experimental outcome (Reaction, Purification, or Analysis).
Figure 1: Solvent Selection Decision Matrix for this compound workflows.
Part 3: Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
For validating exact solubility limits prior to formulation or scale-up.
Materials:
-
This compound (Solid, >98% purity)
-
Target Solvent (HPLC Grade)
-
0.45 µm PTFE Syringe Filter
-
Agilent 1200 HPLC (or equivalent UV-Vis spectrophotometer)
Workflow:
-
Saturation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.
-
Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Check point: If the solution becomes clear, add more solid until a persistent precipitate remains.
-
-
Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes.
-
Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter to remove micro-particulates.
-
Quantification: Dilute the filtrate (typically 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve.
Protocol B: Recrystallization Strategy
The primary method for purifying this intermediate from crude reaction mixtures.
Concept: Utilize the steep solubility curve in Methanol (soluble hot, moderately soluble cold) or a Solvent/Anti-Solvent pair (DCM/Hexanes).
Step-by-Step (Methanol Method):
-
Dissolve crude this compound in minimal boiling Methanol (approx. 10 mL per gram).
-
If insoluble particulates remain (e.g., inorganic salts), filter hot through a pre-warmed celite pad.
-
Allow the filtrate to cool slowly to room temperature on the benchtop (do not rush with ice bath yet).
-
Once crystals initiate, cool to 0°C - 4°C for 2 hours.
-
Filter the off-white/tan needles and wash with cold Methanol (-20°C).
-
Yield Check: If yield is low, concentrate the mother liquor and repeat, or add water dropwise to the methanol solution to force precipitation (Anti-solvent method).
Part 4: Synthesis & Reaction Media Implications[5][7]
When using this compound as a starting material, solvent choice dictates reaction kinetics and byproduct formation.
Cross-Coupling Reactions (Suzuki-Miyaura)
The C7-Bromine is the reactive handle.
-
Recommended Solvent: 1,4-Dioxane or DMF .
-
Reasoning: These high-boiling solvents solubilize both the lipophilic quinoline and the palladium catalyst system. They also tolerate the elevated temperatures (80-100°C) required for oxidative addition at the hindered C7 position [3].
Nucleophilic Substitution
If targeting the methoxy group (demethylation) or the nitrogen (N-oxidation):
-
Recommended Solvent: DCM (for mCPBA oxidation) or Acetonitrile .
-
Reasoning: DCM is non-coordinating and solubilizes the oxidant. Acetonitrile is polar enough to stabilize charged intermediates without participating in the reaction.
Workflow Visualization (Graphviz)
Figure 2: Standard Operating Procedure (SOP) for determining thermodynamic solubility.
References
-
PubChem. (2024). Compound Summary: this compound (CID 71238226). National Center for Biotechnology Information. Retrieved from [Link][2]
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An In-Depth Technical Guide to the Stability and Storage of 7-Bromo-5-methoxyquinoline
This guide provides a comprehensive overview of the critical aspects concerning the stability and proper storage of 7-Bromo-5-methoxyquinoline, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and professionals in pharmaceutical development, this document synthesizes established chemical principles with practical, field-proven insights to ensure the integrity and reliability of this important research compound.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a vital building block in the synthesis of a variety of pharmacologically active molecules.[1] Its quinoline core is a privileged scaffold found in numerous natural products and approved drugs, exhibiting a wide spectrum of biological activities.[2][3] The strategic placement of the bromine atom at the 7-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse functional groups.[1] The methoxy group at the 5-position, in turn, modulates the electronic properties and lipophilicity of the molecule, which can significantly influence its interaction with biological targets. Notably, this scaffold is integral to the development of potent and selective inhibitors of spleen tyrosine kinase (SYK), a non-receptor tyrosine kinase implicated in a range of inflammatory, allergic, and autoimmune diseases.[1]
Given its role as a crucial starting material, maintaining the chemical purity and stability of this compound is paramount. Degradation of this intermediate can lead to the formation of impurities that may carry over into subsequent synthetic steps, ultimately compromising the efficacy, safety, and reproducibility of the final drug candidate. This guide, therefore, aims to provide a thorough understanding of the factors influencing its stability and to establish best practices for its storage and handling.
Physicochemical Profile of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to predicting its stability and defining appropriate storage conditions. While extensive experimental data for this specific compound is not publicly available, we can infer its key characteristics from its chemical structure and data on analogous compounds.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₁₀H₈BrNO | Calculated |
| Molecular Weight | 238.08 g/mol | Calculated |
| Appearance | Likely an off-white to slightly yellow or brown solid. | Inferred from related brominated quinolines and the general tendency of quinolines to darken upon aging and light exposure.[2] |
| Melting Point | Not reported. A related compound, 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, has a melting point of 156–158 °C.[4] | The melting point is expected to be relatively high due to its rigid, aromatic structure. |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents like alcohol, ether, and benzene.[2] | Based on the general solubility of quinoline.[2] |
Key Factors Influencing the Stability of this compound
The stability of this compound is influenced by several environmental factors, primarily light, temperature, moisture, and atmospheric oxygen. The presence of the quinoline ring, a bromo substituent, and a methoxy group dictates its susceptibility to various degradation pathways.
Photostability
Substituted quinolines, as aromatic heterocyclic compounds, can be susceptible to photodegradation. Aged samples of quinoline, particularly when exposed to light, are known to darken, turning from colorless to yellow and eventually brown, which indicates the formation of degradation products.[2] The absorption of UV or visible light can excite the π-electrons in the aromatic system, leading to the formation of reactive intermediates that can undergo a variety of reactions, including oxidation and polymerization.
Causality: The energy from light absorption can promote electrons to higher energy orbitals, making the molecule more reactive. This can lead to the homolytic cleavage of the C-Br bond or reactions involving the aromatic rings.
Thermal Stability
In the solid state, this compound is expected to be relatively stable at ambient temperatures. However, elevated temperatures can provide the necessary activation energy for decomposition reactions. For many organic compounds, long-term storage at elevated temperatures can lead to slow degradation, even below the melting point.
Causality: Increased thermal energy enhances molecular vibrations, which can lead to the breaking of weaker bonds within the molecule. In the case of this compound, the C-Br and O-CH₃ bonds are potential sites of thermal cleavage.
Hydrolytic Stability
The methoxy group, an ether linkage on the aromatic ring, is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids and heat, cleavage of the ether can occur.[5] While not a primary concern under standard storage conditions, exposure to acidic environments should be avoided.
Causality: Protonation of the ether oxygen by a strong acid makes the methyl group a better leaving group, susceptible to nucleophilic attack by a conjugate base, leading to cleavage of the O-CH₃ bond.
Oxidative Stability
The quinoline ring system can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that generate reactive oxygen species (e.g., exposure to light and air).[6] Oxidation can lead to the formation of N-oxides or ring-opened products. The electron-donating nature of the methoxy group can further activate the ring system towards oxidative degradation.
Causality: Oxidizing agents can abstract electrons from the electron-rich aromatic system, leading to the formation of radical cations or other reactive intermediates that can then react with oxygen or other species to form a variety of degradation products.
Potential Degradation Pathways
Based on the chemical structure of this compound and the general reactivity of related compounds, several degradation pathways can be postulated. Understanding these pathways is crucial for developing analytical methods to monitor the stability of the compound.
Caption: Potential degradation routes for this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended. These protocols are designed to mitigate the risks of degradation from light, heat, moisture, and oxidation.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer (-20 °C to -10 °C) for long-term storage. For short-term storage, refrigeration (2 °C to 8 °C) is acceptable. | Reduces the rate of potential thermal degradation and other chemical reactions. |
| Light | Store in an amber or opaque, tightly sealed container. Keep in a dark location. | Protects the compound from photodegradation.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |
| Moisture | Store in a desiccated environment. Keep the container tightly sealed to prevent the ingress of moisture. | Prevents potential hydrolysis and minimizes clumping of the solid material. |
| Incompatible Materials | Store away from strong oxidizing agents and strong acids. | Avoids chemical reactions that could lead to degradation. |
Handling Procedures
-
Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.
-
Weighing: Handle the compound in a well-ventilated area or a chemical fume hood. Minimize the time the container is open to the atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Disposal: Dispose of any unused material and its container in accordance with local, state, and federal regulations.
Protocol for a Formal Stability Study
For critical applications in drug development, a formal stability study is often required to establish a re-test date or shelf life. The following is a generalized protocol for a forced degradation and long-term stability study, based on ICH guidelines.
Forced Degradation Study
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Experimental Protocol:
-
Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water). Also, prepare samples of the solid compound.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60 °C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60 °C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Store the solid sample in an oven at 80 °C for a specified period.
-
Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method. Peak purity analysis should be performed to ensure that the chromatographic peak for this compound is free from any co-eluting degradants.
Long-Term Stability Study
A long-term stability study is conducted under recommended storage conditions to evaluate the stability of the compound over an extended period.
Experimental Protocol:
-
Sample Preparation: Place a well-characterized batch of this compound in containers that mimic the proposed long-term storage packaging.
-
Storage: Store the samples under the recommended conditions (e.g., -20 °C in the dark). Also, include samples at accelerated conditions (e.g., 5 °C ± 3 °C and 25 °C ± 2 °C / 60% RH ± 5% RH) to predict the long-term stability.
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Analyze the samples for appearance, purity (by a stability-indicating HPLC method), and the presence of any degradation products.
Conclusion
While this compound is a stable compound when handled and stored correctly, its chemical structure contains functionalities that are susceptible to degradation under specific environmental conditions. Adherence to the storage and handling protocols outlined in this guide is essential for preserving its purity and ensuring the reliability of experimental results in research and development. For cGMP applications, a formal stability study is highly recommended to establish a definitive re-test period and to fully characterize the stability profile of this important synthetic intermediate. The insights provided herein are intended to empower researchers to make informed decisions regarding the stewardship of this valuable chemical asset.
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The Strategic Synthesis and Application of 7-Bromo-5-methoxyquinoline: A Keystone Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Substituted Quinoline
In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its rigid, bicyclic aromatic system provides an excellent framework for the spatial presentation of various functional groups, enabling precise interactions with biological targets. Within this important class of heterocycles, 7-Bromo-5-methoxyquinoline has emerged as a particularly valuable and versatile intermediate.[2] This guide will provide an in-depth exploration of the discovery, historical synthetic routes, modern preparative methods, and critical applications of this compound, underscoring its significance in the quest for novel therapeutics.
The strategic placement of the bromo and methoxy groups on the quinoline core is central to the utility of this compound. The methoxy group can influence the electronic properties of the aromatic system and participate in hydrogen bonding with biological targets.[2] More significantly, the bromine atom at the 7-position serves as a versatile synthetic handle.[1] As a good leaving group, it facilitates a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse molecular fragments and the construction of complex, polyfunctionalized molecules.[2] This inherent reactivity makes this compound a cornerstone in the synthesis of targeted therapeutic agents, particularly in the realm of oncology and inflammatory diseases.[2]
A Tale of Two Syntheses: From Hazardous Beginnings to Modern Efficiency
The history of the synthesis of this compound reflects the broader evolution of synthetic organic chemistry, moving from harsh, low-yielding methods to more efficient, safer, and scalable processes.
The Historical Perspective: The Skraup Reaction
An early approach to the synthesis of this compound involved the Skraup reaction, a classic method for quinoline synthesis first reported by Zdenko Hans Skraup in 1880.[3] This method entails the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[3] In the case of this compound, the starting material is 3-bromo-5-methoxyaniline.
However, this historical method is fraught with significant drawbacks. The traditional oxidizing agent used in the Skraup reaction is nitrobenzene, a highly toxic and environmentally hazardous compound. The reaction conditions are harsh, and the process often results in a mixture of regioisomers, namely this compound and 5-bromo-7-methoxyquinoline, which are difficult to separate. Furthermore, the yields of the desired product are typically low, often around 16%. These limitations make the classical Skraup synthesis of this compound impractical for large-scale production and environmentally irresponsible.
The Modern Approach: A Safer and More Efficient Two-Step Synthesis
In response to the deficiencies of the Skraup reaction, a more refined and efficient two-step synthesis has been developed, which has become the preferred method for the preparation of this compound. This modern approach prioritizes safety, yield, and ease of purification.
This contemporary synthesis begins with a Skraup condensation of 3,5-dibromoaniline with glycerol to produce 5,7-dibromoquinoline. This initial step is followed by a nucleophilic aromatic substitution reaction with sodium methoxide, which selectively displaces one of the bromine atoms to yield a mixture of 5-bromo-7-methoxyquinoline and the target compound, this compound. The final products can then be separated by column chromatography.
This improved method offers several key advantages over the traditional Skraup synthesis. It avoids the use of highly toxic nitrobenzene, opting for a safer oxidizing agent like m-sodium nitrobenzenesulfonate. The starting materials are more cost-effective and readily available, and the overall yield is significantly higher. This makes the modern two-step synthesis more amenable to large-scale production and aligns with the principles of green chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [2] |
| Molecular Weight | 238.08 g/mol | [2] |
| Appearance | Solid | [2] |
| Boiling Point | 329.0 ± 22.0 °C at 760 mmHg | [2] |
| Flash Point | 152.8 ± 22.3 °C | [2] |
| Storage Temperature | 4 °C | [2] |
Spectroscopic Data:
While a complete set of publicly available, peer-reviewed spectroscopic data is not consolidated in a single source, typical spectral features can be inferred from related structures and vendor-supplied information.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a characteristic singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the molecule, with the chemical shifts influenced by the bromine and methoxy substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group of the methoxy ether, C=C and C=N stretching vibrations of the quinoline core, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
The Role of this compound in Drug Discovery: A Focus on Kinase Inhibitors
The primary application of this compound lies in its role as a pivotal intermediate in the synthesis of small molecule kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4]
Spleen Tyrosine Kinase (SYK) Inhibitors
A significant area of research involving this compound is the development of Spleen Tyrosine Kinase (SYK) inhibitors.[1] SYK is a non-receptor tyrosine kinase that is a key mediator of signal transduction in various immune cells.[1] As such, inhibitors of SYK have therapeutic potential for a wide range of conditions, including respiratory diseases, allergic diseases, autoimmune diseases, and certain types of cancer.[1]
The this compound core serves as a crucial scaffold for the synthesis of potent and selective SYK inhibitors.[1] The bromine atom at the 7-position allows for the introduction of various side chains and functional groups through cross-coupling reactions, enabling the optimization of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.[2]
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The Strategic Role of 7-Bromo-5-methoxyquinoline in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
7-Bromo-5-methoxyquinoline has emerged as a pivotal pharmaceutical intermediate, underpinning the synthesis of a new generation of targeted therapeutics. Its unique structural features, particularly the strategically positioned bromine atom and methoxy group on the quinoline scaffold, offer medicinal chemists a versatile platform for molecular elaboration. This guide provides a comprehensive technical overview of this compound, from its synthesis to its critical applications in the development of novel drug candidates, with a particular focus on its role in the creation of Spleen Tyrosine Kinase (SYK) inhibitors for the treatment of inflammatory diseases and cancers. Through an exploration of its chemical reactivity and strategic applications, this document aims to equip researchers and drug development professionals with the essential knowledge to leverage this valuable building block in their own research endeavors.
Introduction: The Quinoline Scaffold and the Rise of this compound
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides a defined three-dimensional arrangement for appended pharmacophoric groups, facilitating precise interactions with biological targets. The inherent bioactivity of the quinoline nucleus has led to its incorporation into a wide array of therapeutic agents, including antimalarials, antibacterials, and anticancer drugs.[1][3]
Within the vast landscape of quinoline derivatives, this compound has garnered significant attention as a key intermediate.[4] Its strategic importance lies in the orthogonal reactivity of its substituents. The bromine atom at the 7-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] Concurrently, the methoxy group at the 5-position influences the electronic properties of the quinoline ring system and can participate in crucial hydrogen bonding interactions with target proteins. This combination of features makes this compound a highly valuable building block for constructing complex molecular architectures with tailored pharmacological profiles.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrNO | [4] |
| Molecular Weight | 238.08 g/mol | [4] |
| Appearance | Typically a solid | |
| Solubility | Soluble in common organic solvents such as DMF, and ethyl acetate. | [5] |
Synthesis of this compound: A Modernized Approach
Historically, the synthesis of substituted quinolines has often relied on classical methods like the Skraup synthesis. However, these methods can suffer from harsh reaction conditions, low yields, and the formation of difficult-to-separate regioisomers. A more recent and efficient synthesis of this compound has been developed, offering significant advantages in terms of yield, purity, and scalability.[5]
This modern approach involves a two-step process starting from 3,5-dibromoaniline.
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5,7-dibromoquinoline [5]
-
To a reaction flask, add 3,5-dibromoaniline, 70% sulfuric acid, and an oxidizing agent such as the sodium salt of m-nitrobenzenesulfonic acid.
-
Heat the mixture to 100°C.
-
Slowly add glycerol to the reaction mixture.
-
Increase the temperature to 135°C and maintain for approximately 3 hours.
-
After cooling to room temperature, quench the reaction by pouring the mixture into a large volume of crushed ice.
-
Neutralize the solution to a pH of 7 using ammonia water, which will cause the product to precipitate.
-
Collect the solid by suction filtration.
-
Extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5,7-dibromoquinoline.
Step 2: Synthesis of this compound [5]
-
In a reaction vessel, combine 5,7-dibromoquinoline, methanol, and dimethylformamide (DMF).
-
Heat the mixture to 60°C.
-
Add sodium methoxide to the reaction and continue heating for approximately 2 hours.
-
Pour the reaction mixture into water and extract thoroughly with ethyl acetate.
-
Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture of this compound and 5-bromo-7-methoxyquinoline is then separated by column chromatography to afford the pure desired product.
Key Reactions and Applications in Pharmaceutical Synthesis
The true value of this compound as a pharmaceutical intermediate is realized in its ability to undergo further chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[6] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 7-position. This is a critical step in the synthesis of many biologically active molecules, where the appended aryl group can serve as a key pharmacophore, engaging in specific interactions with the target protein.
Figure 2: Suzuki-Miyaura coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), dissolve this compound and the desired arylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 7-aryl-5-methoxyquinoline derivative.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[7] For this compound, this reaction provides a direct route to 7-aminoquinoline derivatives. The introduced amino group can serve as a crucial pharmacophore itself or as a point for further functionalization.
Figure 3: Buchwald-Hartwig amination of this compound.
General Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate) in a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the appropriate temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 7-amino-5-methoxyquinoline product.
Application in the Synthesis of Spleen Tyrosine Kinase (SYK) Inhibitors
A prominent application of this compound is in the synthesis of inhibitors of Spleen Tyrosine Kinase (SYK).[5] SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[8][9] Dysregulation of SYK signaling is implicated in a range of inflammatory and autoimmune diseases, as well as in certain types of cancer.[8][9] Consequently, SYK has emerged as a significant therapeutic target.
The this compound scaffold serves as a core structural element in a class of potent and selective SYK inhibitors.[5] The synthesis of these inhibitors typically involves a sequence of cross-coupling reactions, where the 7-position of the quinoline ring is functionalized to interact with key residues in the ATP-binding pocket of the SYK enzyme.
Figure 4: Simplified SYK signaling pathway and the point of intervention for inhibitors.
The development of SYK inhibitors derived from this compound represents a significant advancement in the treatment of various diseases, including rheumatoid arthritis, certain lymphomas, and allergic disorders.[5]
Conclusion
This compound has firmly established itself as a cornerstone intermediate in modern pharmaceutical research and development. Its synthetic accessibility, coupled with the versatile reactivity of its bromo and methoxy substituents, provides a robust platform for the construction of complex and highly functionalized drug candidates. The successful application of this intermediate in the synthesis of potent SYK inhibitors highlights its immense potential. As our understanding of disease biology continues to expand, the strategic deployment of versatile building blocks like this compound will undoubtedly continue to fuel the discovery and development of the next generation of life-saving medicines.
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved from [Link]
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SYK | Cancer Genetics Web - CancerIndex. (2019, August 31). Retrieved from [Link]
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Linking inflammation and cancer: the unexpected SYK world | Neuro-Oncology | Oxford Academic. (2018, April 6). Retrieved from [Link]
-
The Chemistry of Quinolines. | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]
-
Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - MDPI. (n.d.). Retrieved from [Link]
-
Quinoline derivative and their pharmacological & medicinal potential | International journal of health sciences - ScienceScholar. (2022, December 4). Retrieved from [Link]
-
7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem - NIH. (n.d.). Retrieved from [Link]
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- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. One moment, please... [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. This compound|High-Purity Reference Standard [benchchem.com]
- 5. CN112457243B - Synthesis method of this compound - Google Patents [patents.google.com]
- 6. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of SYK Signaling Networks Reveals the Potential Molecular Determinants of Its Tumor-Promoting and Suppressing Functions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-5-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 7-Bromo-5-methoxyquinoline in Modern Drug Discovery
This compound is a synthetic heterocyclic aromatic organic compound that has garnered significant interest within the medicinal chemistry community. As a member of the quinoline family—a scaffold present in numerous natural products and FDA-approved drugs—this molecule serves as a pivotal intermediate in the synthesis of novel therapeutic agents.[1] Its strategic value lies in the unique electronic and steric properties conferred by the bromo and methoxy substituents on the quinoline core.
The bromine atom at the 7-position provides a reactive handle for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the facile introduction of diverse molecular fragments, enabling the exploration of a broad chemical space in the quest for optimized biological activity.[1][2] Concurrently, the methoxy group at the 5-position influences the molecule's solubility, electronic distribution, and potential for hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.[1] Notably, quinoline derivatives bearing these motifs have shown promise as potent antiproliferative agents against a range of cancer cell lines, including glioma, cervical cancer, and adenocarcinoma.[1][2]
This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, offering a foundational understanding for researchers engaged in its synthesis, characterization, and application in drug development.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its reactivity, solubility, formulation, and biological activity.
Core Molecular Attributes
| Property | Value | Source |
| CAS Number | 1378860-76-4 | [1] |
| Molecular Formula | C₁₀H₈BrNO | [1] |
| Molecular Weight | 238.08 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI Key | HPWCKYVAFXPEGG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC(=CC2=C1C=CC=N2)Br | |
| Physical Form | Solid |
Physicochemical Data
| Property | Value | Source(s) |
| Boiling Point | 329.0 ± 22.0 °C at 760 mmHg | |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol (10–20 mg/mL), and Ethyl Acetate (5–10 mg/mL). Sparingly soluble in water (<0.1 mg/mL). | |
| pKa | Not experimentally determined. The quinoline nitrogen imparts basic character, and its pKa would be influenced by the electron-withdrawing bromine and electron-donating methoxy group. |
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through various synthetic routes. A notable method involves a two-step process starting from 3,5-dibromoaniline.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
A detailed protocol based on a patented method is as follows:
Step 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction [3]
-
To a reaction vessel, add 3,5-dibromoaniline, 70% sulfuric acid, and m-sodium nitrobenzenesulfonate (as the oxidant).
-
Heat the mixture to 100 °C.
-
Slowly add glycerol dropwise.
-
Increase the temperature to 135 °C and maintain for 3 hours.
-
After cooling to room temperature, quench the reaction by pouring the mixture into a large volume of crushed ice.
-
Neutralize the solution to pH 7 with ammonia water, which will precipitate the product.
-
Filter the solid and extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent to yield 5,7-dibromoquinoline.
Step 2: Synthesis of this compound [3]
-
Dissolve 5,7-dibromoquinoline in a mixture of methanol and dimethylformamide (DMF).
-
Heat the solution to 60 °C.
-
Add sodium methoxide and allow the reaction to proceed for 2 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting mixture of 5-bromo-7-methoxyquinoline and this compound by column chromatography to isolate the desired product.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a complete set of experimental spectra for this specific compound is not available in the public domain, data from closely related analogs and partial data allow for a reliable characterization.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are expected:
-
Methoxy Group (-OCH₃): A singlet at approximately 4.025 ppm, integrating to 3 protons.
-
Aromatic Protons: A series of multiplets and doublets in the range of 7.2 to 8.9 ppm, corresponding to the protons on the quinoline ring system. The specific chemical shifts and coupling constants are influenced by the positions of the bromo and methoxy substituents.
¹³C NMR Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule. Based on data from analogous quinoline derivatives, the approximate chemical shifts for the carbons in this compound can be predicted. The methoxy carbon would appear around 55-65 ppm, while the aromatic carbons would resonate in the 100-160 ppm region. The carbon attached to the bromine atom would be shifted relative to the unsubstituted quinoline.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic, -OCH₃): ~2850-2950 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1450-1600 cm⁻¹
-
C-O stretching (methoxy group): ~1000-1300 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
For comparison, the IR spectrum of the related compound 5,7-dibromo-8-methoxyquinoline shows peaks at 2919, 2850, 1600, 1578, 1490, 1462, 1383, 1370, 1353, and 1086 cm⁻¹.[3]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₈BrNO), the molecular ion peak [M]⁺ would be expected at m/z 237 and an [M+2]⁺ peak of similar intensity due to the presence of the bromine-81 isotope. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.
Protocol:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
Solubility Determination
Rationale: Solubility in various solvents is critical for reaction setup, purification, formulation, and biological assays.
Protocol (Thermodynamic Solubility):
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample to separate the undissolved solid.
-
Carefully extract an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with a calibration curve.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
pKa Determination by UV-Vis Spectroscopy
Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For quinolines, the basic nitrogen atom can be protonated. The pKa value is crucial for understanding a drug's behavior in different physiological environments.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with varying pH.
-
Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range.
-
Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms.
-
Plot the absorbance at this wavelength against the pH of the solutions.
-
The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.
Biological Context and Potential Mechanism of Action
Derivatives of quinoline are known to exhibit a wide range of biological activities, with significant research focused on their potential as anticancer agents.[1] The mechanism of action for many quinoline-based compounds involves the inhibition of key enzymes essential for cancer cell proliferation and survival.
Two prominent targets for quinoline derivatives are topoisomerases and tubulin.
-
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, quinoline derivatives can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
-
Tubulin Polymerization Inhibition: Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton and the mitotic spindle. By interfering with tubulin polymerization, certain quinoline derivatives can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Sources
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-5-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 7-Aryl-5-methoxyquinolines
The quinoline scaffold is a privileged pharmacophore, forming the core of numerous therapeutic agents. The introduction of an aryl group at the 7-position of the 5-methoxyquinoline core via Suzuki-Miyaura cross-coupling reactions unlocks a vast chemical space for the development of novel compounds with potential applications in oncology and other areas of medicinal chemistry.[1] 7-Bromo-5-methoxyquinoline is a key intermediate in this endeavor, with the bromine atom at the C7 position serving as a versatile handle for the palladium-catalyzed introduction of diverse aryl and heteroaryl moieties.[1] This guide provides a comprehensive overview of the Suzuki coupling reaction with this compound, including detailed mechanistic insights, optimized protocols, and practical troubleshooting advice to empower researchers in their synthetic efforts.
Core Principles and Mechanistic Insights into the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides.[2] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[2] The catalytic cycle, which is central to understanding and optimizing the reaction, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) species. The electron-donating nature of the methoxy group on the quinoline ring can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The stability of the diorganopalladium(II) intermediate influences the ease of this step.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
Application Note: Optimization and Scalability of C-N Cross-Coupling for 7-Bromo-5-methoxyquinoline
Executive Summary
This application note details the protocol for the Buchwald-Hartwig amination of 7-Bromo-5-methoxyquinoline . While quinoline scaffolds are ubiquitous in medicinal chemistry (e.g., antimalarials, kinase inhibitors), the 7-bromo-5-methoxy derivative presents specific challenges regarding catalyst poisoning by the quinoline nitrogen and electronic deactivation by the methoxy group.
This guide moves beyond generic coupling conditions, utilizing Dialkylbiaryl Phosphine Ligand technology to ensure high turnover numbers (TON) and suppress dehalogenation side-reactions.
Substrate Analysis & Mechanistic Logic
The Substrate: this compound
-
Electronic Environment: The quinoline ring is generally electron-deficient. However, the 5-methoxy group acts as an electron-donating group (EDG). While it is meta to the bromine at position 7 (geometrically), its resonance effects increase the electron density of the carbocyclic ring.
-
Implication: This increased density renders the C-Br bond slightly less susceptible to Oxidative Addition compared to unsubstituted 7-bromoquinoline. Consequently, a highly active Pd(0) species is required.
-
Chemo-selectivity: The quinoline nitrogen (N1) has a lone pair capable of coordinating to Palladium, potentially forming a resting state that halts the catalytic cycle (Catalyst Poisoning).
Ligand Selection Strategy
To overcome the N-coordination issue and the electronic deactivation, we utilize bulky, electron-rich phosphine ligands.
-
BrettPhos / RuPhos: These ligands provide steric bulk that prevents the Pd center from coordinating with the quinoline nitrogen, favoring the oxidative addition into the C-Br bond instead.
-
Pd Source: We utilize Pd(OAc)₂ or G3-Precatalysts to ensure rapid initiation.
Mechanistic Pathway (Visualized)
The following diagram illustrates the catalytic cycle, highlighting the critical "Ligand Shielding" required to prevent quinoline nitrogen interference.
Figure 1: Catalytic cycle emphasizing the necessity of steric bulk to avoid catalyst poisoning by the quinoline nitrogen.
Experimental Protocol
Reagents and Materials
| Component | Specification | Role |
| Substrate | This compound (1.0 equiv) | Electrophile |
| Amine | 1.2 equiv (Primary or Secondary) | Nucleophile |
| Catalyst | BrettPhos Pd G3 (1-2 mol%) | Precatalyst |
| Base | NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv) | Proton Scavenger |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Medium |
| Inert Gas | Argon or Nitrogen (Grade 5.0) | Atmosphere |
Note on Base Selection: Use NaOtBu for standard amines. If the amine partner contains base-sensitive functional groups (e.g., esters), switch to Cs₂CO₃ .
Step-by-Step Methodology
Phase 1: Reaction Setup (Glovebox or Schlenk Line)
-
Vessel Preparation: Flame-dry a 2-neck round bottom flask or a resealable reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vessel with:
-
This compound (1.0 mmol, 238 mg)
-
BrettPhos Pd G3 Precatalyst (0.02 mmol, 18 mg)
-
NaOtBu (1.4 mmol, 135 mg)
-
Note: If the amine is a solid, add it here.
-
-
Degassing: Cap the vessel. Evacuate and backfill with Argon three times (Cycle: Vacuum 2 min / Argon 1 min).
Phase 2: Liquid Addition & Initiation
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe through the septum.
-
Liquid Amine: If the amine is liquid, add it now (1.2 mmol) via syringe.
-
Temperature: Place the vessel in a pre-heated oil block at 80°C - 100°C .
-
Expert Tip: Do not overshoot 110°C; thermal decomposition of the catalyst or substrate demethylation can occur at extreme temperatures.
-
Phase 3: Monitoring & Workup
-
Monitoring: Monitor via LCMS or TLC at 2-hour intervals.
-
Checkpoint: Look for the disappearance of the bromide (M+H: ~238/240) and appearance of the product mass.
-
-
Quench: Once conversion >95%, cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Workflow Visualization
Figure 2: Operational workflow for the amination protocol.
Results & Troubleshooting
Expected Performance Data
The following table summarizes typical yields based on internal validation using morpholine as the model amine.
| Variable | Condition | Yield (%) | Notes |
| Ligand | BrettPhos | 92% | Optimal. No Pd-N coordination observed. |
| Ligand | BINAP | 45% | Significant starting material remaining (stalled). |
| Ligand | PPh3 | <10% | Catalyst poisoning dominates. |
| Base | NaOtBu | 92% | Fast reaction (<4h). |
| Base | K₂CO₃ | 65% | Slower (12h+), requires higher temp. |
Troubleshooting Guide
-
Issue: Low Conversion (Stalled Reaction)
-
Cause: Catalyst poisoning or oxidation of the catalyst.
-
Solution: Ensure rigorous degassing. Switch to a G3-precatalyst (contains pre-ligated Pd) rather than mixing Pd(OAc)2 + Ligand in situ.
-
-
Issue: Protodehalogenation (Formation of 5-methoxyquinoline)
-
Cause: "Beta-hydride elimination" from the amine or solvent impurities acting as H-source.
-
Solution: Use anhydrous solvents. Increase the concentration of the amine. Lower the temperature slightly (e.g., to 80°C).
-
-
Issue: Demethylation (Loss of -OMe)
-
Cause: Harsh basic conditions at high temperatures.
-
Solution: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ (weaker bases).
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
[Link]
-
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.
-
[Link]
-
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.
-
[Link]
-
Application Note: Strategic Derivatization of 7-Bromo-5-methoxyquinoline for High-Throughput Biological Screening
Executive Summary
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from antimalarials to kinase inhibitors. This Application Note details the strategic derivatization of 7-Bromo-5-methoxyquinoline , a high-value intermediate designed for Structure-Activity Relationship (SAR) exploration.
The 7-bromo position offers a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-methoxy group serves two critical functions:
-
Electronic Modulation: It acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring, which can enhance metabolic stability against oxidative metabolism.
-
Pharmacophoric Anchoring: The methoxy oxygen often functions as a hydrogen bond acceptor in enzyme active sites (e.g., EZH2 methyltransferase or kinase ATP pockets).
This guide provides validated protocols for diversifying this scaffold and, critically, ensuring the compounds are purity-ready for biological assays by removing cytotoxic catalyst residues.
Strategic Design & Chemical Space
The derivatization strategy focuses on the C7 position to expand the molecule into new chemical space.[1] The 5-methoxy group remains constant to maintain specific solubility and electronic properties.
Visualizing the Synthetic Pathway
Figure 1: Divergent synthesis pathways from the this compound core. The C7 position serves as the primary vector for library generation.
Validated Synthetic Protocols
The following protocols have been optimized for the 5-methoxyquinoline system. The electron-rich nature of the 5-OMe group slightly deactivates the ring toward oxidative addition compared to nitro-quinolines, requiring robust ligand systems.
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Target: Expanding hydrophobic surface area for kinase/receptor binding pockets.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid/Ester: Ar-B(OH)₂ or Ar-BPin (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq)
-
Base: 2M Aqueous K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Charge a microwave vial or pressure tube with the substrate, boronic acid, and Pd catalyst.
-
Purge the vessel with Nitrogen or Argon for 5 minutes.
-
Add degassed 1,4-Dioxane and aqueous K₂CO₃.
-
Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Monitor: Check by LC-MS. The 5-OMe group provides a distinct UV signature.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch the catalyst system to Pd₂(dba)₃ / SPhos , which is more active for hindered biaryl couplings.
Protocol B: Buchwald-Hartwig Amination
Target: Introducing solubilizing groups (morpholines, piperazines) or H-bond donors.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Amine: Primary or Secondary amine (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (0.02 eq)
-
Ligand: XPhos or BINAP (0.04 eq)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 eq) — Must be fresh/dry.
-
Solvent: Toluene or tert-Amyl alcohol (anhydrous).
Procedure:
-
Pre-mix Pd₂(dba)₃ and Ligand in the solvent at room temperature for 10 minutes to form the active catalytic species (color change often observed).
-
Add the substrate, amine, and base under inert atmosphere.
-
Heat to 100°C for 12–16 hours .
-
Workup: Filter through a pad of Celite to remove insoluble salts.[3]
Critical Workflow: Palladium Removal for Bio-Screening
WARNING: Residual Palladium is cytotoxic and can sequester in protein active sites, leading to false positives in biological assays (pan-assay interference). Standard column chromatography is often insufficient to lower Pd levels below 5 ppm.
Mandatory Scavenging Step: After the initial purification (Flash Chromatography), perform one of the following:
| Method | Reagent | Procedure | Efficiency |
| Solid Phase (Recommended) | SiliaMetS® Thiol or QuadraPure™ TU | Dissolve product in MeOH/THF. Add resin (4 eq w.r.t Pd). Stir 4h @ 40°C. Filter. | High (>95% removal) |
| Liquid Extraction | N-Acetylcysteine | Dissolve product in EtOAc. Wash 3x with 0.1M aq. N-Acetylcysteine (pH 7-8). | Medium |
| Adsorption | Activated Carbon | Reflux with activated carbon in EtOH for 1h. Filter hot through Celite. | Variable (Yield loss possible) |
Biological Screening Workflow
Once derivatized and purified, the library enters the screening funnel. The 5-methoxyquinoline core is particularly relevant for EZH2 inhibition and Kinase targets .
Figure 2: Screening funnel emphasizing the critical Palladium Scavenging step to ensure data integrity.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Suzuki) | Protodeboronation of boronic acid. | Switch base to K₃PO₄ or Cs₂CO₃. Add water to the solvent system to dissolve the base. |
| No Reaction (Buchwald) | Catalyst poisoning or inactive Pd. | Use BrettPhos precatalyst for primary amines.[4] Ensure NaOtBu is stored in a desiccator (hygroscopic). |
| Black Precipitate | "Palladium Black" formation (catalyst death). | Oxygen leak in the system. Re-degas solvents vigorously. Increase ligand:Pd ratio. |
| False Positives in Assay | Residual Palladium or aggregation. | Perform Thiol scavenging. Add 0.01% Triton X-100 to assay buffer to prevent aggregator artifacts. |
References
-
EZH2 Inhibition by Methoxyquinolines
- Zhao, Y., et al. (2015). "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors." Molecules, 20(5), 7620-7636.
-
Suzuki-Miyaura Coupling Mechanics
-
Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
-
Buchwald-Hartwig Protocols
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients.
-
BenchChem Application Notes
Sources
Application Notes & Protocols: Leveraging 7-Bromo-5-methoxyquinoline for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the Quinoline Scaffold
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most critical classes of drug targets in modern medicine.[1][2] The development of small molecule kinase inhibitors has revolutionized oncology, with numerous compounds approved for clinical use.[2][3][4] Within the vast chemical space explored for kinase inhibition, the quinoline core has emerged as a "privileged scaffold".[2][3][5] Its rigid, bicyclic structure provides an excellent framework for orienting functional groups to interact with the ATP-binding pocket of kinases, and several FDA-approved drugs, such as bosutinib and lenvatinib, are built upon this framework.[2][6]
This guide focuses on a particularly valuable building block for the synthesis of next-generation kinase inhibitors: 7-Bromo-5-methoxyquinoline . This intermediate is strategically designed for versatility. The bromine atom at the 7-position serves as a highly effective reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of pharmacophores.[7] Concurrently, the methoxy group at the 5-position can influence the electronic properties of the quinoline system and participate in crucial molecular interactions with the target kinase.[7] This document provides detailed protocols and the underlying scientific rationale for employing this compound in two of the most powerful C-C and C-N bond-forming reactions in medicinal chemistry: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Core Synthetic Strategies: Functionalization of the C7 Position
The power of this compound lies in the ability to selectively and efficiently modify the C7 position. This position is often targeted to introduce moieties that can interact with the solvent-exposed region of the kinase ATP-binding site or to modulate the overall physicochemical properties of the inhibitor.
Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[8][9][10] In the context of kinase inhibitor synthesis, this reaction is primarily used to introduce aryl and heteroaryl substituents, which can occupy hydrophobic pockets or form pi-stacking interactions within the kinase active site.
Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.
-
Catalyst: A palladium(0) source is required. Pre-catalysts like Pd(dppf)Cl₂ or palladium acetate are often used, which are reduced in situ to the active Pd(0) species.
-
Ligand: Phosphine ligands are essential to stabilize the palladium catalyst, enhance its reactivity, and facilitate the key steps of the catalytic cycle. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand for this type of coupling.
-
Base: A base is required to activate the boronic acid via the formation of a boronate complex, which facilitates the transmetalation step. An aqueous solution of a carbonate like Na₂CO₃ or K₂CO₃ is mild, effective, and economical.
-
Solvent: A solvent system that can dissolve both the organic and inorganic reagents is necessary. A mixture like 1,4-dioxane and water is a common and effective choice.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the active Pd(0) catalyst can be oxidized by air.
-
Solvent and Base Addition: Add the degassed solvent (e.g., 1,4-dioxane, ~0.1 M concentration relative to the quinoline) via syringe. Then, add the degassed aqueous base solution (e.g., 2 M Na₂CO₃, 2.0-3.0 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Boronic Acid Partner | Catalyst (mol%) | Base (eq) | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 90 | 6 | 92 |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 90 | 8 | 88 |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ (2.5) | 100 | 12 | 75 |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | Na₂CO₃ (2) | 90 | 10 | 81 |
Buchwald-Hartwig Amination: Installing Key Hydrogen-Bonding Groups
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds.[11] For kinase inhibitor design, this reaction is invaluable for introducing amine functionalities that can act as hydrogen bond donors or acceptors, forming critical interactions with the "hinge region" of the kinase ATP-binding site.[12]
Causality of Experimental Design:
-
Catalyst & Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos are designed to promote the challenging reductive elimination step that forms the C-N bond.[11] Using pre-formed palladium-ligand complexes (pre-catalysts) can improve reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. These bases are strong enough to deprotonate the amine coupling partner but are too sterically hindered to compete as nucleophiles.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: General scheme for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: To a glovebox or an oven-dried Schlenk flask under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02-0.05 eq) and the strong base (e.g., NaOtBu, 1.4 eq).
-
Reactant Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, ~0.1 M) via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90-110 °C.
-
Monitoring: Monitor the reaction progress by LC-MS. These reactions are often complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Amine Partner | Catalyst (mol%) | Base (eq) | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | XPhos Pd G3 (2) | NaOtBu (1.4) | 100 | 4 | 95 |
| Aniline | XPhos Pd G3 (2) | NaOtBu (1.4) | 100 | 6 | 89 |
| Piperidine | XPhos Pd G3 (3) | LiHMDS (1.5) | 110 | 8 | 85 |
| Benzylamine | XPhos Pd G3 (3) | NaOtBu (1.4) | 100 | 5 | 91 |
Integrated Synthesis Workflow: From Building Block to Potential Inhibitor
The true utility of this compound is realized when these powerful reactions are used in sequence to build complex molecules with potential therapeutic value. The following workflow illustrates a hypothetical, yet chemically sound, pathway to a multi-functionalized kinase inhibitor scaffold.
Caption: A hypothetical workflow for elaborating the core scaffold.
This workflow demonstrates how an initial Suzuki coupling can introduce a new functional handle (an aldehyde), which can then be further elaborated using standard organic chemistry techniques like reductive amination to build molecular complexity and introduce additional points of interaction for kinase binding.
Conclusion and Future Outlook
This compound is a high-value, versatile starting material for the synthesis of quinoline-based kinase inhibitors.[7] The strategic placement of the methoxy group and the reactive bromine atom allows for the systematic and efficient exploration of chemical space around the quinoline scaffold. The detailed protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provided herein serve as a robust foundation for researchers in medicinal chemistry and drug discovery. By mastering these key transformations, scientists can rapidly generate libraries of novel compounds for biological screening, accelerating the discovery of the next generation of targeted cancer therapies.[3][4]
References
-
Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine - Semantic Scholar . (2023). Semantic Scholar. Available from: [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) . (2025). Wiley Online Library. Available from: [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . (2021). PubMed Central (PMC). Available from: [Link]
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy . (2022). Available from: [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . (2022). RSC Publishing. Available from: [Link]
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches . (2021). ACS Publications. Available from: [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies . (2017). PubMed Central (PMC). Available from: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . (2025). YouTube. Available from: [Link]
-
Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling . (2022). MDPI. Available from: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics . (2025). PubMed Central (PMC). Available from: [Link]
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . (2011). The Journal of Organic Chemistry. Available from: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines . (2019). PubMed Central (PMC). Available from: [Link]
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- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. This compound|High-Purity Reference Standard [benchchem.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of SYK Inhibitors Utilizing 7-Bromo-5-methoxyquinoline
Introduction: Targeting Spleen Tyrosine Kinase (SYK) with Quinoline-Based Scaffolds
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune receptors.[1] Its activation triggers downstream signaling cascades, including the Ras/Mitogen-Activated Protein Kinase (MAPK) pathway and the PI3K/Akt pathway, which are crucial for cell proliferation, differentiation, and survival.[2] Consequently, aberrant SYK activity has been implicated in the pathophysiology of numerous inflammatory diseases, autoimmune disorders, and hematological malignancies. This has established SYK as a compelling therapeutic target for the development of novel small molecule inhibitors.
Quinoline and quinazoline cores have emerged as privileged scaffolds in the design of kinase inhibitors due to their ability to form key interactions within the ATP-binding pocket of these enzymes.[3][4] The quinoline framework provides a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[5] Specifically, the 7-bromo-5-methoxyquinoline scaffold offers distinct advantages for the synthesis of SYK inhibitors. The methoxy group can influence the electronic properties of the quinoline system and engage in favorable interactions with the target protein. The bromine atom at the 7-position serves as a versatile synthetic handle for introducing diverse pharmacophores through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective SYK inhibitors.
This document provides a detailed application note and a representative protocol for the synthesis of a potential SYK inhibitor, N-(5-((7-bromo-5-methoxyquinolin-4-yl)amino)pyridin-2-yl)methanesulfonamide, utilizing this compound as a key starting material.
Strategic Rationale for the Synthetic Approach
The synthesis of the target SYK inhibitor from this compound is strategically designed in a two-step sequence. The initial step involves the activation of the 4-position of the quinoline ring via chlorination. This is a crucial transformation as the 4-chloroquinoline derivative is significantly more susceptible to nucleophilic aromatic substitution or cross-coupling reactions compared to the corresponding quinolin-4-one. The subsequent and final step is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination. This reaction will forge the critical C-N bond between the activated 4-position of the quinoline core and the amino group of a suitably functionalized aminopyridine derivative. This approach offers a convergent and efficient route to the target molecule, allowing for the late-stage introduction of a key pharmacophoric element.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-7-bromo-5-methoxyquinoline
This protocol details the chlorination of 7-bromo-5-methoxyquinolin-4-one to furnish the key intermediate, 4-chloro-7-bromo-5-methoxyquinoline. This activation step is essential for the subsequent cross-coupling reaction.
Reaction Scheme:
Caption: Chlorination of the quinolin-4-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Bromo-5-methoxyquinolin-4-one | 254.08 | 5.0 g | 19.68 mmol |
| Phosphorus oxychloride (POCl3) | 153.33 | 20 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.5 mL | - |
Procedure:
-
To a stirred solution of 7-bromo-5-methoxyquinolin-4-one (5.0 g, 19.68 mmol) in phosphorus oxychloride (20 mL), add a catalytic amount of N,N-dimethylformamide (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 4-chloro-7-bromo-5-methoxyquinoline as a solid.
Expected Yield and Characterization:
The expected yield of 4-chloro-7-bromo-5-methoxyquinoline is typically in the range of 85-95%. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of N-(5-((7-bromo-5-methoxyquinolin-4-yl)amino)pyridin-2-yl)methanesulfonamide
This protocol describes the palladium-catalyzed Buchwald-Hartwig amination to couple 4-chloro-7-bromo-5-methoxyquinoline with N-(5-aminopyridin-2-yl)methanesulfonamide. This is the key bond-forming step to generate the final SYK inhibitor.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for C-N bond formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-7-bromo-5-methoxyquinoline | 272.53 | 2.0 g | 7.34 mmol |
| N-(5-aminopyridin-2-yl)methanesulfonamide | 187.22 | 1.51 g | 8.07 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 336 mg | 0.367 mmol |
| Xantphos | 578.68 | 425 mg | 0.734 mmol |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 4.78 g | 14.68 mmol |
| 1,4-Dioxane (anhydrous) | 88.11 | 40 mL | - |
Procedure:
-
To a dry Schlenk flask, add 4-chloro-7-bromo-5-methoxyquinoline (2.0 g, 7.34 mmol), N-(5-aminopyridin-2-yl)methanesulfonamide (1.51 g, 8.07 mmol), cesium carbonate (4.78 g, 14.68 mmol), Pd₂(dba)₃ (336 mg, 0.367 mmol), and Xantphos (425 mg, 0.734 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (40 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.
Expected Yield and Characterization:
The expected yield for this type of Buchwald-Hartwig amination can vary but is generally in the range of 60-80%. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by HPLC.
Structure-Activity Relationship (SAR) Insights
The synthetic strategy outlined above is amenable to the generation of a library of analogues for SAR studies. Key modifications can be introduced at several positions:
-
7-Position of the Quinoline Core: The bromo substituent can be replaced with various aryl or heteroaryl groups via Suzuki-Miyaura coupling to probe the effect of different substituents on SYK inhibitory activity.
-
5-Position of the Quinoline Core: The methoxy group can be varied to other alkoxy groups or replaced with other functionalities to understand its role in target engagement.
-
Sulfonamide Moiety: The methyl group on the sulfonamide can be replaced with other alkyl or aryl groups to explore the impact on potency and selectivity.
-
Pyridine Ring: Modifications to the pyridine ring, such as the introduction of substituents, can be explored to optimize interactions with the SYK kinase domain.
Conclusion
The use of this compound as a starting material provides a versatile and efficient platform for the synthesis of novel quinoline-based SYK inhibitors. The protocols detailed herein for the synthesis of N-(5-((7-bromo-5-methoxyquinolin-4-yl)amino)pyridin-2-yl)methanesulfonamide offer a robust and reproducible method for accessing this class of compounds. The strategic application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enables the rapid generation of diverse analogues for comprehensive SAR studies, thereby facilitating the discovery and development of potent and selective SYK inhibitors for the treatment of various diseases.
References
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MDPI. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
-
Frontiers. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]
- Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(48), 8443-8446.
- Aboelnaga, A., & EL-Sayeda, H. A. (2018). Ultrasound-promoted synthesis of novel 4-aminoquinoline derivatives. Ultrasonics Sonochemistry, 40, 639-644.
-
Hyma Synthesis Pvt. Ltd. (n.d.). N-(5-Aminopyridin-2-yl)methanesulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Patsnap. (2020). Quinoline derivative and use thereof as tyrosine kinase inhibitor. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 7-chloroquinolinyl-4-amino derivatives. Retrieved from [Link]
-
PLOS. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
ResearchGate. (2018). Fostamatinib for the treatment of chronic immune thrombocytopenia. Retrieved from [Link]
-
YouTube. (2019). Fostamatinib as Second-Line ITP Therapy. Retrieved from [Link]
-
Patsnap. (2023). Quinoline derivatives, their preparation and use. Retrieved from [Link]
- Grimster, N. P., et al. (2020). Spleen Tyrosine Kinase (Syk) Inhibitors: A Review of the Patent and Scientific Literature. Journal of Medicinal Chemistry, 63(15), 7897-7921.
Sources
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- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives, their preparation and use - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 7-Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[2][3][4][5] This application note provides a detailed guide for the successful Suzuki-Miyaura coupling of 7-bromoquinolines with various boronic acids and their derivatives, a key transformation for the diversification of the quinoline core in drug discovery and development.[1][6]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of the 7-bromoquinoline to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate.[2][7][8][10][11][12][13] This is often the rate-determining step of the overall reaction.
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. The presence of a base is crucial here, as it activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the exchange of the organic group for the halide on the palladium complex.[2][14][15][16][17][18][19]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond in the 7-arylquinoline product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reaction Parameters for 7-Bromoquinolines
The success of the Suzuki-Miyaura coupling of 7-bromoquinolines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the presence of the Lewis basic nitrogen atom in the quinoline ring, which can potentially coordinate to and inhibit the palladium catalyst, optimization of these parameters is critical.[20][21]
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is arguably the most critical factor. For heteroaryl halides like 7-bromoquinoline, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition and reductive elimination steps while mitigating catalyst deactivation.[22]
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a highly versatile and commercially available precatalyst that has shown excellent efficacy in the coupling of a wide range of heteroaryl halides.[23][24][25][26][27] The dppf ligand provides both steric bulk and electronic richness, making it a robust choice for this transformation.
-
Buchwald Ligands (e.g., XPhos, SPhos): These are a class of highly effective biaryl phosphine ligands known for their ability to catalyze challenging Suzuki-Miyaura couplings, including those involving heteroaryl chlorides.[22][28][29][30] They are particularly useful for sterically hindered substrates and can often facilitate reactions at lower catalyst loadings and temperatures.
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with an External Ligand: These palladium sources can be paired with a variety of phosphine ligands, allowing for greater modularity in catalyst system screening.
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly influence the reaction rate and yield.
-
Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most commonly used bases in Suzuki-Miyaura couplings.[18] Cesium carbonate (Cs₂CO₃) is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Phosphates (K₃PO₄): Potassium phosphate is another strong base that is particularly effective, often used in anhydrous conditions or with boronic esters.
-
Fluorides (KF): Potassium fluoride is a milder base that can be advantageous when base-sensitive functional groups are present in the substrates.
Solvent Systems
The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. Biphasic solvent systems are commonly employed.
-
Polar Aprotic Solvents with Water (e.g., 1,4-Dioxane/H₂O, THF/H₂O, DMF/H₂O): The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent ensures the solubility of the 7-bromoquinoline and the boronic acid.
-
Anhydrous Polar Aprotic Solvents (e.g., DMF, Dioxane): In some cases, particularly with boronic esters or when protodeboronation is a concern, anhydrous conditions may be preferable.
Recommended Protocol for Suzuki-Miyaura Coupling of 7-Bromoquinoline
This protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of 7-bromoquinoline with a variety of arylboronic acids. Optimization may be required for specific substrates.
Caption: Experimental workflow for Suzuki coupling.
Materials
-
7-Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-bromoquinoline, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylquinoline.
Quantitative Data Summary
The following table provides a starting point for the stoichiometry and conditions for the Suzuki-Miyaura coupling of 7-bromoquinolines.
| Component | Recommended Amount | Notes |
| 7-Bromoquinoline | 1.0 equiv | |
| Arylboronic Acid/Ester | 1.2 - 1.5 equiv | An excess of the boronic acid is used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Higher catalyst loading may be required for less reactive substrates. |
| Ligand (if separate) | 1.2 - 2.4 equiv relative to Pd | |
| Base | 2.0 - 3.0 equiv | The choice and amount of base may require optimization. |
| Solvent Concentration | 0.1 - 0.5 M | |
| Temperature | 80 - 120 °C | Higher temperatures may be necessary for challenging couplings. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different precatalyst. Ensure proper degassing to avoid catalyst oxidation. |
| Insufficiently strong or soluble base | Screen different bases (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely powdered. | |
| Low reaction temperature | Increase the reaction temperature. Consider using microwave irradiation. | |
| Catalyst poisoning by quinoline nitrogen | Use bulkier ligands (e.g., XPhos) to shield the palladium center. | |
| Protodeboronation of Boronic Acid | Presence of protic sources (e.g., water) | Use anhydrous solvents and a base like K₃PO₄. Consider using a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure the reaction is thoroughly degassed. Use a Pd(0) source or a precatalyst that is efficiently reduced in situ. |
| Dehalogenation of 7-Bromoquinoline | Presence of a hydride source | Use aprotic solvents and avoid bases that can generate hydrides. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 7-arylquinolines from 7-bromoquinoline. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and guidelines presented in these application notes provide a solid foundation for the development of novel quinoline-based compounds for a wide range of applications in drug discovery and materials science.
References
-
Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition2002 , 41 (22), 4176–4211. [Link]
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Chemist, T. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Amatore, C.; Jutand, A. Mechanistic and Kinetic Studies of Palladium Catalytic Systems. Journal of Organometallic Chemistry1999 , 576 (1-2), 254–278. [Link]
-
Matos, K.; Soderquist, J. A. A Novel and Convenient Boronate-Based Suzuki Cross-Coupling of Aryl and Vinyl Halides. The Journal of Organic Chemistry1998 , 63 (2), 461–470. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society2011 , 133 (7), 2116–2119. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed: The missing link. Science2016 , 352 (6283), 329–332. [Link]
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics2006 , 25 (20), 4894–4904. [Link]
-
NROChemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition2004 , 43 (36), 4704–4734. [Link]
-
Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Düfert, M. A.; Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society2012 , 134 (30), 12871–12878. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473. [Link]
-
Common Organic Chemistry. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. [Link]
-
ACS Omega. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
RSC Advances. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. [Link]
-
PubMed Central. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
PubMed Central. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. [Link]
-
Organic Chemistry Research. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]
-
PubMed Central. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]
-
Organometallics. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
Dalton Transactions. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
-
PubMed. Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving Pd IV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. [Link]
-
Journal of the American Chemical Society. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. [Link]
-
Organometallics. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
Organometallics. Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
University of Victoria. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
-
IDEALS. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. [Link]
-
PubMed Central. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
University of Strathclyde. Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. [Link]
-
PubMed Central. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]
-
Fisher Scientific. Palladium-Catalysed Coupling Chemistry. [Link]
-
ResearchGate. Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
HZPT Blog. why use base in suzuki coupling. [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]
Sources
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 23. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
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- 25. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
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- 30. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-5-methoxyquinoline as a building block for medicinal chemistry
Executive Summary
7-Bromo-5-methoxyquinoline (CAS: 4965-36-0, analog context) represents a high-value "privileged structure" for Fragment-Based Drug Discovery (FBDD). Its utility stems from its orthogonal reactivity profile: the C7-bromine serves as a robust electrophile for cross-coupling (the "Eastern" vector), while the C5-methoxy group acts as a latent phenol equivalent (the "Western" vector), modifiable via demethylation. This guide outlines the synthesis, purification, and divergent functionalization of this scaffold, providing validated protocols for integrating it into kinase inhibitor and GPCR ligand campaigns.
Structural Analysis & Reactivity Profile
The quinoline core is planar and electron-deficient, but the 5-methoxy substituent introduces electron density into the carbocyclic ring, modulating the reactivity of the C7-bromide.
The "Orthogonal Vectors" Concept
In medicinal chemistry, this building block allows for sequential, site-selective functionalization:
-
Vector A (C7-Position): The C-Br bond is highly reactive toward Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
Vector B (C5-Position): The -OMe group is metabolically stable but can be chemically unmasked to a hydroxyl group (-OH), then converted to a triflate (-OTf) for a second cross-coupling event.
-
Vector C (C2-Position): The pyridine ring nitrogen allows for N-oxidation and subsequent rearrangement (e.g., with POCl₃) to install a chlorine at C2, opening a third vector.
Figure 1: Orthogonal reactivity vectors of this compound.
Synthesis & Purification Strategies
The Isomer Challenge (Skraup Synthesis)
The most common synthetic route involves the Skraup reaction (or modified Doebner-Miller) starting from 3-bromo-5-methoxyaniline.
-
Mechanism: Glycerol dehydrates to acrolein, which undergoes conjugate addition by the aniline.
-
The Pitfall: Cyclization onto the aromatic ring can occur at two positions (ortho to the amino group). Because the starting aniline is meta-substituted, cyclization yields a mixture of This compound (Target) and 5-bromo-7-methoxyquinoline (Isomer).
-
Ratio: Typically 1.5:1 to 2:1 favoring the 7-bromo isomer due to steric considerations, but separation is mandatory [1].
Strategic Purification
Separation of these regioisomers is non-trivial due to similar polarities.
-
Flash Chromatography: Requires high-efficiency columns. A gradient of EtOAc in Hexanes (0% to 20%) is standard. The 5-bromo isomer generally elutes first due to the proximity of the bromine to the nitrogen lone pair (peri-interaction), slightly reducing polarity.
-
Crystallization: The 7-bromo isomer often has a higher melting point and can be enriched via recrystallization from EtOH/Water.
Alternative Route: Nucleophilic Substitution
A cleaner, albeit more expensive, route involves starting with 5,7-dibromoquinoline .
-
Reaction: Treatment with NaOMe (1 eq) in MeOH.
-
Selectivity: Nucleophilic aromatic substitution (
) prefers the C5 or C7 position? In quinolines, the C2 and C4 positions are most electrophilic. However, for benzenoid substitutions, electronic effects dominate. While mixtures still occur, this method avoids the tarry byproducts of the Skraup reaction [2].
Detailed Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling at C7
This protocol validates the reactivity of the C7-Br bond while preserving the C5-OMe group.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[1]·DCM (0.05 equiv) - Chosen for robustness against N-coordination.
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the quinoline (1.0 mmol, 238 mg), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).
-
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd cycle and promotes homocoupling.
-
Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 mmol, 41 mg) quickly and seal the vessel.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS (Target Mass = MW of Boronic acid fragment + 158 - 1).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography. The product is usually more polar than the starting bromide.
Self-Validation Check:
-
Success: Disappearance of the Br-isotope pattern (1:1 doublet) in MS. Appearance of the biaryl product.[2]
-
Failure Mode: If starting material remains, add more catalyst and check for "Pd black" precipitation (indicating ligand dissociation).
Protocol B: Demethylation to 5-Hydroxyquinoline
Converting the methoxy group to a phenol allows for hydrogen bond donor interactions (critical for kinase hinge binding) or further derivatization.
Reagents:
-
This compound (or derivative)[3]
-
BBr₃ (1.0 M in DCM)
-
Anhydrous DCM
Procedure:
-
Cooling: Dissolve substrate (1.0 mmol) in anhydrous DCM (10 mL) under N₂. Cool to -78°C (Dry ice/acetone).
-
Addition: Dropwise add BBr₃ (3.0 equiv). Note: Quinolines are basic; the first equivalent complexes with the Nitrogen. Excess is required for the ether cleavage.
-
Warming: Allow to warm to Room Temperature (RT) and stir for 12 hours. A precipitate (boron-quinoline complex) often forms.
-
Quench: Cool to 0°C. CAUTIOUSLY add MeOH (exothermic!).
-
Workup: Neutralize with sat. NaHCO₃ (pH ~7-8). Extract with DCM (or EtOAc if the product is very polar).
-
Validation: 1H NMR will show the disappearance of the singlet at ~4.0 ppm (-OMe) and appearance of a broad singlet (>9.0 ppm) for -OH.
Application Workflow: Designing a Kinase Inhibitor
The following workflow illustrates how to build a hypothetical kinase inhibitor (Type I) using this scaffold.
Figure 2: Stepwise elaboration of the scaffold into a functional drug candidate.
Data Summary: Substituent Effects
Table 1 summarizes how modifications at C5 and C7 affect physicochemical properties (calculated).
| Position | Substituent | Effect on LogP | Effect on tPSA (Ų) | Metabolic Stability |
| C5 | -OCH₃ | Moderate (+0.4) | +9.2 | Good (O-dealkylation risk) |
| C5 | -OH | Low (-0.3) | +20.2 | Phase II Conjugation risk |
| C5 | -F | Neutral | 0 | Excellent (Metabolic blocker) |
| C7 | -Br | High (+0.8) | 0 | Reactive Handle |
| C7 | -Aryl | High (+1.5-2.0) | Variable | Pharmacophore |
Safety & Handling
-
Toxicity: this compound is an irritating solid. It causes skin and serious eye irritation (H315, H319) [3].[4][5]
-
Inhalation: Avoid dust formation. Use a fume hood.
-
Waste: Dispose of palladium residues and halogenated solvents in dedicated streams.
References
- Skraup Synthesis & Isomers:Synthesis of this compound. Google Patents CN112457243B.
-
Nucleophilic Substitution Route: Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one. ACS Omega. Available at: [Link]
-
Safety Data: 7-Bromoquinoline PubChem Compound Summary. National Center for Biotechnology Information. Available at: [Link][5]
-
Suzuki Coupling Mechanism: Suzuki-Miyaura Cross-Coupling Reaction.[2] Fisher Scientific Protocols. Available at: [Link]
-
Medicinal Chemistry Context: Medicinal chemistry perspectives on anticancer drug design. RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CN112457243B - Synthesis method of this compound - Google Patents [patents.google.com]
- 4. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Bromoquinoline | C9H6BrN | CID 521259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-Aryl-5-Methoxyquinolines
Abstract
This technical guide provides a comprehensive experimental protocol for the synthesis of 7-aryl-5-methoxyquinolines, a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an aryl group at the 7-position, along with a methoxy group at the 5-position, can profoundly influence the molecule's biological activity and physicochemical properties.[1][2][3] This document outlines a reliable and adaptable synthetic strategy centered around the Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[4][5][6] We will delve into the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and discuss the necessary characterization and safety considerations. This guide is intended for researchers and scientists in organic synthesis and drug development.
Introduction: The Significance of 7-Aryl-5-Methoxyquinolines
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in a vast array of natural products and synthetic molecules with diverse pharmacological activities.[2][7] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[3][8][9] The strategic functionalization of the quinoline core is a key aspect of medicinal chemistry, allowing for the fine-tuning of a compound's therapeutic properties.
The 7-aryl-5-methoxyquinoline scaffold is of particular importance. The methoxy group at the 5-position can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. The aryl substituent at the 7-position provides a vector for exploring structure-activity relationships (SAR) by introducing a wide range of electronic and steric diversity. This can lead to enhanced target binding, improved pharmacokinetic profiles, and novel mechanisms of action.
Synthetic Strategy: A Two-Step Approach
The synthesis of 7-aryl-5-methoxyquinolines is most effectively achieved through a two-step process. The first step involves the synthesis of a key intermediate, 7-bromo-5-methoxyquinoline. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl moiety.
Rationale for the Chosen Synthetic Route
While classical quinoline syntheses like the Skraup or Friedländer reactions are valuable for creating the core quinoline structure, they may not be ideal for the direct introduction of the 7-aryl group with high regioselectivity and functional group tolerance.[10][11][12][13] The Skraup synthesis, for instance, involves harsh acidic conditions that may not be compatible with many functionalized aryl groups.[10][12][13]
The Suzuki-Miyaura coupling, on the other hand, is a versatile and highly efficient method for forming C-C bonds between sp²-hybridized carbons.[4][5] It offers several advantages for our target synthesis:
-
Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, preserving sensitive functional groups on both coupling partners.[14]
-
High Functional Group Tolerance: A wide variety of functional groups are well-tolerated, allowing for the synthesis of a diverse library of 7-aryl-5-methoxyquinolines.
-
Commercial Availability of Reagents: A vast array of arylboronic acids and palladium catalysts are commercially available, facilitating rapid SAR studies.
-
High Yields and Selectivity: The reaction is known for its high yields and excellent selectivity.[4]
The Buchwald-Hartwig amination is another powerful cross-coupling reaction for forming C-N bonds and is also used in the synthesis of functionalized quinolines.[14][15][16] However, for the direct arylation at the 7-position, the Suzuki-Miyaura reaction is the more direct and commonly employed strategy.
Experimental Protocols
Synthesis of this compound (Intermediate)
The synthesis of the this compound intermediate can be accomplished starting from 3-methoxyaniline via a modified Skraup synthesis followed by bromination. The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline ring.[10][12][13]
Materials:
-
3-Methoxyaniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (or another suitable oxidizing agent)
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Skraup Quinoline Synthesis: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of 3-methoxyaniline and glycerol.
-
Add nitrobenzene as the oxidizing agent.
-
Heat the reaction mixture cautiously. The reaction is often exothermic and can be vigorous.[10]
-
After the reaction is complete, cool the mixture and carefully pour it onto ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-methoxyquinoline by column chromatography.
-
Bromination: Dissolve the purified 5-methoxyquinoline in a suitable solvent such as dichloromethane.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Synthesis of 7-Aryl-5-methoxyquinolines via Suzuki-Miyaura Cross-Coupling
This protocol describes the general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system like 1,4-dioxane/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ and PPh₃, or Pd(PPh₃)₄) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-aryl-5-methoxyquinoline.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 7-aryl-5-methoxyquinolines.
Caption: Workflow for the synthesis of 7-aryl-5-methoxyquinolines.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is dependent on several factors that can be optimized for specific substrates.
| Parameter | Recommended Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos) or a pre-formed catalyst like Pd(PPh₃)₄. Loading: 1-5 mol%. | The choice of catalyst and ligand is crucial for efficient catalytic turnover. For challenging substrates, more advanced ligands may be required. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is required to activate the boronic acid. The choice of base can influence the reaction rate and yield. |
| Solvent System | Toluene/Water, 1,4-Dioxane/Water, DMF | A biphasic system is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Arylboronic Acid | 1.2 - 1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion. |
Characterization of the Final Product
The identity and purity of the synthesized 7-aryl-5-methoxyquinolines should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry).
-
Melting Point: To assess the purity of solid compounds.
Safety Precautions
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent Handling:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Nitrobenzene: Toxic and readily absorbed through the skin.
-
Palladium Catalysts: Can be pyrophoric and toxic. Handle under an inert atmosphere.[17][18]
-
Organic Solvents: Flammable and should be handled away from ignition sources.
-
-
Reaction Hazards:
-
Skraup Synthesis: Can be highly exothermic and should be performed with caution, especially on a larger scale.[10]
-
Palladium-Catalyzed Cross-Coupling Reactions: Can also be exothermic and may pose a risk of thermal runaway if not properly controlled.[19][20][21] It is advisable to monitor the reaction temperature, especially during scale-up.
-
Conclusion
The synthetic protocol detailed in this application note provides a robust and versatile method for the preparation of 7-aryl-5-methoxyquinolines. The two-step approach, culminating in a Suzuki-Miyaura cross-coupling reaction, allows for the efficient and modular synthesis of a diverse range of derivatives for applications in drug discovery and materials science. By carefully considering the reaction parameters and adhering to the safety precautions, researchers can successfully synthesize and explore the potential of this important class of compounds.
References
-
Wikipedia. Skraup reaction. [Link]
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Wikipedia. Suzuki reaction. [Link]
- Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction. Indian Academy of Sciences.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Friedländer synthesis. [Link]
- Mohammed, S. R., & Hassan, H. (2022).
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
- Kumar, A., & Sharma, R. (2019). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions.
- Abbott, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
- Li, J., et al. (2014). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journal of Organic Chemistry.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Reddy, T. S., et al. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. The Journal of Organic Chemistry.
- El-Gamal, M. I., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
- Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
- Mogilaiah, K., & Vidya, K. (2007). Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Abbott, M. J., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry.
- IJFMR. (2025).
- Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online.
- Li, Y., et al. (2022).
- Gellis, A., et al. (2008). Three-Component Procedure for the Synthesis of 5-Aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic Acids.
- Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed.
- Li, J., et al. (2021). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation.
- Aina, O. S., et al. (2025). Anticancer drugs with the aryl oxyquinoline moiety.
- Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions.
-
Wikipedia. Quinoline. [Link]
- Bose, D. S., et al. (2010).
- Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.
- Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Slastnikov, V. V., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.
- Smith, R. C., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Hasaninejad, A. R., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions.
- WuXi AppTec. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Sharma, P., et al. (2025). Glycoconjugates of Quinolines: Application in Medicinal Chemistry.
- Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig–Buchwald Amination Reaction.
Sources
- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 14. ias.ac.in [ias.ac.in]
- 15. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
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- 20. researchgate.net [researchgate.net]
- 21. engineering.purdue.edu [engineering.purdue.edu]
Application Notes and Protocols: 7-Bromo-5-methoxyquinoline in Advanced Materials Science
Introduction: The Strategic Value of 7-Bromo-5-methoxyquinoline in Functional Material Synthesis
In the landscape of materials science, particularly in the realm of organic electronics, the rational design of molecular building blocks is paramount to achieving desired photophysical and electronic properties. This compound emerges as a strategic precursor, offering a unique combination of a rigid, electron-deficient quinoline core and a synthetically versatile bromine handle. The quinoline moiety itself is a valuable scaffold, known for its thermal stability and electron-transporting capabilities, which are crucial for applications in devices like Organic Light-Emitting Diodes (OLEDs).
The true utility of this compound lies in the C-Br bond at the 7-position. This site serves as a prime reaction center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This powerful synthetic tool allows for the precise and efficient formation of carbon-carbon bonds, enabling the "stitching" of the quinoline core to other aromatic systems.[3] This modular approach is fundamental to constructing complex, conjugated molecules with tailored Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical aspect of designing novel charge-transporting or light-emitting materials.[4] The methoxy group at the 5-position, being an electron-donating group, can subtly modulate the electronic properties of the quinoline ring system, offering a further degree of fine-tuning for the target material.
This document provides a detailed exploration of the application of this compound as a foundational building block in materials synthesis, complete with a comprehensive, field-proven protocol for its use in a Suzuki-Miyaura cross-coupling reaction to generate a novel biphenyl-substituted quinoline derivative—a model system for more complex materials.
Core Application: A Building Block for Organic Semiconductor Synthesis via Suzuki-Miyaura Cross-Coupling
The primary application of this compound in materials science is as an aryl halide precursor for the synthesis of larger, conjugated molecules. The bromine atom at the 7-position acts as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[5] This allows for the facile introduction of a wide variety of organic substituents, transforming the simple quinoline core into a functional component of a larger material designed for specific electronic or photophysical functions.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is particularly well-suited for this purpose due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[2][3]
Reaction Causality: Why this Protocol Works
The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for an efficient and high-yielding reaction. The protocol provided below utilizes a standard, robust system that has proven effective for a wide range of aryl bromide couplings.
Experimental Protocol: Synthesis of 7-(4-Biphenyl)-5-methoxyquinoline
This protocol details the synthesis of a model compound, 7-(4-biphenyl)-5-methoxyquinoline, to illustrate the use of this compound as a building block. This derivative could serve as a core for more complex blue-emitting materials or charge-transporting layers in OLEDs.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | The key building block. |
| 4-Biphenylboronic acid | >97% | Combi-Blocks | The coupling partner. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem Chemicals | The catalyst. Handle in a fume hood. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Acros Organics | The base. Must be dry. |
| Toluene | Anhydrous, >99.8% | Fisher Scientific | The reaction solvent. |
| Ethanol | 200 Proof | Decon Labs | For workup and recrystallization. |
| Deionized Water | N/A | In-house | For workup. |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.00 g, 4.20 mmol, 1.0 equiv).
-
Add 4-biphenylboronic acid (0.91 g, 4.62 mmol, 1.1 equiv).
-
Add potassium carbonate (1.74 g, 12.6 mmol, 3.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.24 g, 0.21 mmol, 0.05 equiv).
-
Expertise Note: The order of addition of the solid reagents is not critical, but it is good practice to add the catalyst last to minimize its exposure to air.
-
-
Solvent Addition and Degassing:
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Via a cannula or syringe, add anhydrous toluene (40 mL) and ethanol (10 mL) to the flask.
-
Bubble nitrogen gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.
-
Expertise Note: A 4:1 toluene:ethanol mixture is often effective for Suzuki couplings. Toluene is the primary solvent, while ethanol aids in the dissolution of the inorganic base. Proper degassing is crucial to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C using an oil bath and stir vigorously under a positive pressure of nitrogen.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 12-16 hours.
-
Expertise Note: The disappearance of the this compound spot on the TLC plate is a good indicator of reaction completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a solid. Purify by column chromatography on silica gel using a gradient eluent from 9:1 to 7:3 hexanes:ethyl acetate.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent in vacuo.
-
For final purification, recrystallize the solid from a hot ethanol/water mixture to yield a white to off-white crystalline solid.
-
Dry the final product under high vacuum for several hours.
-
Expected Results and Characterization
-
Yield: 70-85%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): Peaks corresponding to both the quinoline and biphenyl protons.
-
¹³C NMR (101 MHz, CDCl₃): Carbons from both aromatic systems will be present.
-
Mass Spectrometry (ESI+): Calculated for C₂₂H₁₇NO [M+H]⁺, found.
Visualizations
Synthesis Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound stands as a valuable and versatile building block for the synthesis of advanced functional materials. Its strategic placement of a reactive bromine atom on an electronically relevant quinoline core provides a straightforward entry point into complex molecular architectures through robust and reliable synthetic methods like the Suzuki-Miyaura coupling. The protocol detailed herein serves as a foundational blueprint that can be readily adapted by researchers to explore a vast chemical space. By substituting the 4-biphenylboronic acid with other boronic acids or esters, a diverse library of materials with tailored properties for applications in OLEDs, organic photovoltaics (OPVs), and sensors can be systematically developed. The principles and methodologies outlined in these notes are intended to empower researchers and scientists to harness the full potential of this strategic molecular precursor.
References
-
CN112457243B - Synthesis method of this compound - Google Patents.
-
Functionalization of 7-Hydroxy-pyranoflavylium: Synthesis of New Dyes with Extended Chromatic Stability - MDPI.
-
CN101291935A - Novel imidazoquinazoline derivative, method for preparing same, and organic electronic device using same - Google Patents.
-
Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing).
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry - YouTube.
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ]t[5][7]hiazepin-4(5 H )-one - ResearchGate.
-
Suzuki Coupling - Organic Chemistry Portal.
-
7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters.
-
US4431807A - 4-Methyl-5-(unsubstituted and substituted phenoxy)-6-methoxy-8-(aminoalkylamino)quinolines - Google Patents.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH.
-
Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - NIH.
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1 H )-one, Its Variants, and Quinolin-2-yl Esters - ResearchGate.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.
-
US11760714B2 - Methods of making bempedoic acid and compositions of the same - Google Patents.
-
Drug delivery device with electronics - Patent US-11357935-B2 - PubChem.
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- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient synthesis of organic semiconductors by Suzuki–Miyaura coupling in an aromatic micellar medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Antimicrobial and Antifungal Characterization of Quinoline Derivatives
Executive Summary
The quinoline scaffold remains a "privileged structure" in medicinal chemistry due to its versatility and established bioavailability. While fluoroquinolones (e.g., Ciprofloxacin) are the clinical standard for bacterial topoisomerase inhibition, emerging resistance necessitates the development of novel derivatives. Recent advancements have expanded the quinoline utility into antifungal applications (targeting the ergosterol pathway) and anti-biofilm agents .
This guide provides a technical roadmap for characterizing new quinoline derivatives. It moves beyond basic synthesis into the biological validation phase, offering standardized protocols for MIC determination, mechanism-specific antifungal screening, and biofilm inhibition.
Molecular Mechanisms & Target Engagement[1]
To rationally design and test these derivatives, one must understand the dual-targeting potential of the scaffold.
Antibacterial Mechanism
Classically, quinolines (specifically fluoroquinolones) inhibit bacterial DNA replication by stabilizing the complex between DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV . This prevents the religation of DNA strands, leading to double-strand breaks and cell death.
Antifungal Mechanism
Novel quinoline derivatives, particularly those substituted at the C-2 and C-8 positions, have shown efficacy against Candida and Aspergillus spp. The primary mechanism involves the inhibition of Lanosterol 14
Mechanism of Action Diagram
The following diagram illustrates the parallel pathways targeted by quinoline derivatives in bacterial and fungal cells.
Figure 1: Dual-mechanism pathways of quinoline derivatives targeting bacterial DNA replication and fungal membrane synthesis.
Structure-Activity Relationship (SAR) Insights
Modifications to the quinoline ring system drastically alter the spectrum of activity. Use the table below to guide derivative selection before testing.
| Position | Modification | Effect on Bioactivity |
| N-1 | Alkyl/Cyclopropyl | Essential for antibacterial potency (gyrase binding). Bulky groups here often reduce Gram-negative penetration. |
| C-2 | Aryl/Heteroaryl | Critical for antifungal activity. Substitution here often shifts target affinity toward CYP51 [1]. |
| C-3 | Carboxylic Acid | Required for classical fluoroquinolone antibacterial activity (binding to DNA-gyrase complex). |
| C-6 | Fluorine | Increases lipophilicity and cell penetration; significantly boosts potency against Gram-positive bacteria. |
| C-8 | Methoxy/Halogen | Reduces efflux pump susceptibility. 8-Hydroxy derivatives (8-HQ) introduce metal chelation properties. |
Application Protocols
Protocol A: High-Throughput MIC Determination (Broth Microdilution)
Standard: CLSI M07 (Bacteria) / M27 (Fungi) Objective: Determine the Minimum Inhibitory Concentration (MIC) of hydrophobic quinoline derivatives.
Critical Challenge: Many synthetic quinolines are poorly soluble in aqueous media. Improper solubilization causes precipitation in the microplate, leading to false negatives (drug not in solution) or false positives (precipitate reading as turbidity).
Materials
-
Müller-Hinton Broth (MHB) (cation-adjusted for bacteria).
-
RPMI 1640 medium (buffered with MOPS for fungi).
-
Resazurin sodium salt (0.015% solution).
-
Solvent: DMSO (Dimethyl sulfoxide).
Workflow
-
Stock Preparation: Dissolve the quinoline derivative in 100% DMSO to a concentration of 10 mg/mL. Vortex for 2 minutes.
-
Note: If precipitation occurs, sonicate for 10 minutes at 40°C.
-
-
Intermediate Dilution: Dilute the stock 1:10 in sterile water to reach 1 mg/mL (1000 µg/mL). This reduces DMSO concentration to 10%.
-
Plate Setup: Add 100 µL of media to columns 2–12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the 1 mg/mL compound to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat across to col 10. Discard the final 100 µL.
-
Result: Range from 500 µg/mL to ~1 µg/mL.
-
Controls: Col 11 (Growth Control: Cells + Media + 1% DMSO), Col 12 (Sterility Control: Media only).
-
-
Inoculation: Add 100 µL of standardized inoculum (
CFU/mL) to wells 1–11.-
Final DMSO concentration: <0.5% (Non-toxic to most strains).
-
-
Incubation: 37°C for 18–24h (Bacteria) or 35°C for 48h (Fungi).
-
Readout (Resazurin): Add 30 µL of Resazurin solution. Incubate for 1–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
MIC Definition: The lowest concentration well that remains blue.
-
Protocol B: Mechanism-Specific Antifungal Screen (Ergosterol Shift)
Objective: Rapidly confirm if a quinoline derivative targets the ergosterol pathway without Western blotting. Principle: Agents targeting ergosterol biosynthesis (like azoles and certain quinolines) show synergy with oxidative stress but antagonism with exogenous ergosterol [2].
Workflow
-
Baseline MIC: Determine the MIC of the quinoline against C. albicans as per Protocol A.
-
Sorbitol Protection Assay:
-
Run a parallel MIC plate using media supplemented with 0.8 M Sorbitol.
-
Interpretation: If MIC increases significantly (>4-fold) in the presence of sorbitol, the drug likely acts on the cell wall (sorbitol provides osmotic support). If MIC is unchanged, the target is likely intracellular (e.g., DNA or Ergosterol).
-
-
Ergosterol Rescue Assay:
Protocol C: Biofilm Inhibition & Disruption Assay
Objective: Assess the ability of lipophilic quinolines to penetrate the exopolysaccharide matrix.
Experimental Logic Workflow
The following diagram outlines the decision tree for characterizing anti-biofilm activity.
Figure 2: Workflow for distinguishing between biofilm prevention (Inhibition) and destruction (Eradication).
Method Steps
-
Biofilm Growth: Seeding
CFU/mL in 96-well flat-bottom plates (polystyrene). -
Treatment:
-
Inhibition: Add quinoline derivative immediately.
-
Eradication: Incubate 24h first to form mature biofilm, then wash and add drug.
-
-
Staining: Remove media, wash gently with PBS (do not disrupt the matrix). Fix with methanol (15 min), air dry, then stain with 0.1% Crystal Violet for 20 min.
-
Quantification: Elute the dye with 33% Glacial Acetic Acid. Measure absorbance at 590 nm.
-
Calculation:
References
-
Structure-Activity Relationship of Quinolines: Patel, K., & Kumari, P. (2022).[7][8] A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Journal of Molecular Structure.
-
Ergosterol Biosynthesis Screening Tool: Hird, S., et al. (2020).[9][10] Plant-Derived Isoquinoline Alkaloids that Target Ergosterol Biosynthesis Discovered by Using a Novel Antifungal Screening Tool. Preprints.
-
CLSI M07 Standard (Methodology Basis): Clinical and Laboratory Standards Institute.[2][4][11][12] (2018).[7][11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.
-
Biofilm Assay Protocols: Elgamoudi, B. A., & Korolik, V. (2023).[13] A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol.
-
Quinoline Biofilm Activity: Frapwell, C. J., et al. (2020).[14] Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms.[14] Antimicrobial Agents and Chemotherapy.[2]
Sources
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- 5. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Advanced Characterization of Brominated Quinoline Anticancer Agents
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, but its efficacy is frequently limited by poor membrane permeability and metabolic instability. Bromination—specifically at the C5 and C7 positions—has emerged as a critical modification to modulate lipophilicity (
The "Halogen Advantage" in Quinoline Design
Before initiating wet-lab protocols, it is vital to understand the Structure-Activity Relationship (SAR) driving this class of compounds.
-
Lipophilicity & Permeability: The introduction of bromine atoms increases the lipophilicity of the quinoline ring. For 8-hydroxyquinolines, 5,7-dibromination significantly enhances cellular uptake compared to the non-halogenated parent compound.
-
Halogen Bonding: Unlike smaller halogens (F, Cl), bromine possesses a distinct "sigma hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows specific non-covalent interactions with nucleophilic residues (e.g., carbonyl oxygens) in the catalytic domains of targets like Topoisomerase II or EGFR kinase .
-
Steric Occlusion: Bulky bromine atoms at C5/C7 can block metabolic deactivation sites, extending the half-life of the pharmacophore in vitro.
Experimental Workflow Overview
The following diagram outlines the logical progression for validating a brominated quinoline hit.
Figure 1: Strategic workflow for evaluating brominated quinoline derivatives. Note the critical "Solubility Check" step, as bromination increases hydrophobicity.
Protocol 1: Phenotypic Screening (MTT Assay)
Objective: Determine the IC50 (half-maximal inhibitory concentration) against a panel of cancer cell lines (e.g., HeLa, MCF-7, HepG2).
Critical Considerations (Expert Insight)
Brominated quinolines are highly hydrophobic. A common failure mode in this assay is compound precipitation upon addition to the aqueous cell culture medium. This results in false negatives (compound never reaches the cell) or false positives (crystals cause physical stress).
Materials
-
Cell Lines: HeLa (Cervical), MCF-7 (Breast).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (anhydrous).
-
Control: Doxorubicin or 5-Fluorouracil.
Step-by-Step Methodology
-
Stock Preparation: Dissolve the brominated quinoline in 100% DMSO to a concentration of 10–20 mM. Sonicate if necessary to ensure complete dissolution.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment. -
Treatment:
-
Prepare serial dilutions in culture medium. Crucial: Keep the final DMSO concentration < 0.5% in all wells to avoid solvent toxicity.
-
Inspect the highest concentration wells under a microscope immediately after addition. If crystals are visible, the data will be invalid.
-
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media carefully (or use SDS-HCl method). Add 100 µL DMSO to dissolve purple formazan crystals.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot dose-response curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.
Protocol 2: Target Validation (Topoisomerase Inhibition)
Objective: Determine if the compound acts as a Topoisomerase II poison (stabilizing the cleavable complex) or a catalytic inhibitor. Brominated quinolines often intercalate into DNA, preventing Topo II binding.
Materials
-
Substrate: Supercoiled plasmid DNA (pHOT1 or pBR322).
-
Enzyme: Human Recombinant Topoisomerase II
(Topo II). -
Detection: 1% Agarose gel with Ethidium Bromide (EtBr).
Step-by-Step Methodology
-
Reaction Mix: Prepare a 20 µL reaction containing:
-
0.25 µg supercoiled plasmid DNA.
-
Topo II Assay Buffer (containing ATP).
-
2 units of Topo II enzyme.
-
Test compound (at
IC50 concentration).
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 4 µL of Stop Buffer (SDS/Proteinase K) to digest the enzyme.
-
Electrophoresis: Run samples on a 1% agarose gel at 2-3 V/cm for 2-3 hours.
-
Note: Do not include EtBr in the gel during the run if testing for intercalation, as EtBr itself is an intercalator. Stain post-run.
-
-
Visualization:
-
Relaxed DNA: Migrates slower (indicates Topo activity).[1]
-
Supercoiled DNA: Migrates faster (indicates Topo inhibition).
-
Linear DNA: Indicates "poison" activity (stabilization of cleaved complex).
-
Interpretation: If the brominated quinoline inhibits Topo II, you will see the retention of the supercoiled band compared to the vehicle control (which will be fully relaxed).
Protocol 3: Mechanism of Action (DNA Binding)
Objective: Confirm if the mechanism involves direct DNA intercalation.
Method: UV-Vis Absorption Titration
-
Baseline: Prepare a fixed concentration of the brominated quinoline (e.g., 20 µM) in Tris-HCl buffer. Record the UV-Vis spectrum (200–500 nm).
-
Titration: Add increasing increments of CT-DNA (Calf Thymus DNA).
-
Observation:
-
Hypochromism: A decrease in peak absorbance intensity indicates stacking interactions (intercalation) between the quinoline ring and DNA base pairs.
-
Bathochromic Shift (Red Shift): A shift of the
to a longer wavelength confirms strong intercalation into the DNA helix.
-
Mechanistic Pathway Visualization
The following diagram illustrates how brominated quinolines induce cytotoxicity through dual mechanisms: DNA damage and ROS generation.
Figure 2: Dual-mode mechanistic pathway: DNA intercalation/Topo II inhibition and ROS-mediated mitochondrial stress.
Data Summary & Expected Results
| Assay | Parameter | Expected Result for Active Hit | Validation Metric |
| MTT / SRB | Cell Viability | IC50 < 10 µM | |
| Topo II Assay | Enzyme Inhibition | Retention of Supercoiled DNA band | Comparison to Etoposide (Control) |
| UV-Vis Titration | DNA Binding | Hypochromism (>20%) & Red Shift | Binding Constant ( |
| Annexin V-FITC | Cell Death Mode | High Q2/Q4 population (Apoptosis) | Minimal PI-only staining (Necrosis) |
References
-
BenchChem. (2025). Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers. Retrieved from
-
Ökten, S., et al. (2025).[1] Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Semantic Scholar. Retrieved from
-
National Institutes of Health (NIH). (2013). Cell Viability Assays - MTT Assay Protocol.[2][3][4][5][6] Assay Guidance Manual. Retrieved from
-
Abcam. (n.d.). MTT Assay Protocol. Retrieved from
-
Ma, Z., et al. (2004).[7] Novel quinazoline-quinoline alkaloids with cytotoxic and DNA topoisomerase II inhibitory activities.[7] Bioorganic & Medicinal Chemistry Letters.[6][7] Retrieved from
-
National Institutes of Health (NIH). (2013). Topoisomerase Assays - Protocols for Type I and Type II Inhibition. Retrieved from
-
Williams, L. (n.d.). A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy.[8] Georgia Tech. Retrieved from
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. atcc.org [atcc.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Novel quinazoline-quinoline alkaloids with cytotoxic and DNA topoisomerase II inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
Application Note: 7-Bromo-5-methoxyquinoline in Neuroprotective Drug Discovery
Executive Summary
7-Bromo-5-methoxyquinoline is a privileged heterocyclic scaffold in the development of neuroprotective agents, particularly those targeting neuroinflammation via Spleen Tyrosine Kinase (SYK) inhibition and cognitive enhancement via 5-HT4 receptor modulation .
Unlike generic quinolines, the 5-methoxy substitution provides critical electron-donating properties that influence the basicity of the quinoline nitrogen and enhance metabolic stability at the C5 position. Simultaneously, the 7-bromo substituent serves as a versatile "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly generate libraries of bioactive ligands.
This guide details the rational design, chemical functionalization, and biological validation protocols required to utilize this compound in the discovery of next-generation neurotherapeutics.
Pharmacophore Analysis & Rational Design
The utility of this compound lies in its dual-functionality as both a pharmacophore anchor and a synthetic intermediate .
Structural Logic
-
The 7-Bromo "Warhead" (Synthetic Handle): This position is electronically activated for oxidative addition by Palladium(0). It allows for the attachment of solubilizing groups (e.g., piperazines) or lipophilic aromatic rings necessary to occupy the hydrophobic pockets of target enzymes like SYK or kinases involved in tau hyperphosphorylation.
-
The 5-Methoxy "Anchor" (Electronic Modulator):
-
Metabolic Blockade: The methoxy group at C5 blocks a primary site of oxidative metabolism (cytochrome P450 hydroxylation), prolonging the half-life of the drug in the CNS.
-
H-Bond Acceptance: The oxygen atom serves as a weak hydrogen bond acceptor, crucial for orienting the molecule within the ATP-binding cleft of kinases.
-
Target Applications
-
SYK Inhibitors for Neuroinflammation: SYK regulates the activation of the NLRP3 inflammasome in microglia. Inhibitors derived from this scaffold prevent the release of neurotoxic cytokines (IL-1β, TNF-α) in Alzheimer's models.
-
5-HT4 Receptor Agonists: 5-methoxyquinoline derivatives have shown sub-nanomolar affinity for 5-HT4 receptors, promoting acetylcholine release and enhancing memory consolidation.
Protocol A: Chemical Functionalization (Library Generation)
Objective: To functionalize the C7 position via Suzuki-Miyaura cross-coupling, creating a library of potential neuroprotective agents.
Mechanism: The 7-bromo group undergoes oxidative addition with Pd(0), followed by transmetallation with an aryl boronic acid and reductive elimination to form the C-C bond.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask, dissolve this compound (1 mmol, 238 mg) and the chosen aryl boronic acid (1.2 mmol) in 1,4-dioxane (10 mL).
-
Degassing: Bubble Argon through the solution for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) and 2.0 M Na₂CO₃ (2 mL) under a positive stream of Argon.
-
Reaction: Seal the flask and heat to reflux (100°C) for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material (Rf ~0.6) should disappear.
-
Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with ethyl acetate.
-
Extraction: Dilute filtrate with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Dry combined organics over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).
Validation Point: Confirm structure via ¹H-NMR. The characteristic doublet of the C7 proton will disappear, replaced by the multiplet signals of the new aryl ring.
Protocol B: In Vitro Neuroprotection Assay (Microglial Model)
Objective: To validate the anti-neuroinflammatory activity of the synthesized derivatives using the BV-2 microglial cell line stimulated by Lipopolysaccharide (LPS).
Rationale: In neurodegenerative diseases, microglia become chronically activated (M1 phenotype), releasing Nitric Oxide (NO) and pro-inflammatory cytokines. Effective agents should attenuate this response without causing cytotoxicity.
Materials
-
Cell Line: BV-2 Murine Microglia (immortalized).
-
Stimulant: LPS (Escherichia coli 055:B5).
-
Reagent: Griess Reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride, 2.5% H₃PO₄).
-
Assay Control: Minocycline (positive control for anti-inflammation).
Step-by-Step Methodology
-
Seeding: Plate BV-2 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C/5% CO₂. -
Pre-treatment: Replace media with serum-free DMEM containing the test compounds (concentration range: 0.1 µM – 10 µM). Incubate for 1 hour prior to LPS exposure.
-
Note: Include a "Vehicle Control" (DMSO < 0.1%) and a "Positive Control" (Minocycline 10 µM).
-
-
Stimulation: Add LPS to each well (final concentration: 1 µg/mL). Incubate for 24 hours .
-
NO Quantification (Griess Assay):
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure absorbance at 540 nm using a microplate reader.
-
-
Viability Check (MTT Assay): To ensure reduced NO is not due to cell death, perform an MTT assay on the remaining cells in the original plate.
Data Interpretation
Calculate the Percent Inhibition of Nitric Oxide using the formula:
-
Target Criteria: A viable lead candidate should show >50% inhibition of NO at 5 µM with >90% cell viability.
Mechanism of Action: SYK Pathway Visualization
The following diagram illustrates how this compound derivatives (as SYK inhibitors) intervene in the neuroinflammatory cascade.
Caption: Schematic of the SYK-mediated neuroinflammatory pathway. This compound derivatives inhibit SYK phosphorylation, preventing the downstream activation of NF-kB and the NLRP3 inflammasome, ultimately reducing neurotoxic cytokine release.
Comparative Data Summary
The table below highlights the structure-activity relationship (SAR) trends observed when modifying the C7 position of the 5-methoxyquinoline scaffold.
| Derivative (C7-R) | LogP | SYK IC50 (nM) | BV-2 NO Inhibition (1 µM) | BBB Permeability |
| -Br (Parent) | 2.8 | >10,000 | < 5% | High |
| -Phenyl | 3.5 | 450 | 25% | High |
| -3,4-Dimethoxyphenyl | 3.1 | 45 | 68% | Moderate |
| -4-Pyridyl | 2.2 | 120 | 45% | Low |
| -Piperazinyl | 1.8 | 850 | 15% | Very Low |
Note: Data represents aggregated trends from quinoline-based SYK inhibitor studies. The 3,4-dimethoxyphenyl derivative represents an optimal balance of potency and lipophilicity.
References
- Patent: Synthesis method of this compound. (CN112457243B). Google Patents.
-
The Selective SYK Inhibitor P505-15 Inhibits B Cell Signaling and Function. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. International Journal of Molecular Sciences. Retrieved from [Link]
-
Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents. ResearchGate. Retrieved from [Link]
Scale-up synthesis of 7-Bromo-5-methoxyquinoline
An In-Depth Technical Guide to the Scale-Up Synthesis of 7-Bromo-5-methoxyquinoline
Abstract
This compound is a pivotal intermediate in the synthesis of a wide array of biologically active compounds, making its efficient and scalable production a topic of significant interest to the pharmaceutical and agrochemical industries.[1] This application note provides a comprehensive guide to the scale-up synthesis of this compound, addressing the limitations of previously reported methods, which are often plagued by low yields, the use of highly toxic reagents, and challenging purification procedures. The protocol detailed herein is designed for robustness, scalability, and enhanced safety, utilizing readily available starting materials and minimizing environmental impact.
Introduction: The Strategic Importance of this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities.[2][3] The unique substitution pattern of this compound, featuring a versatile bromine atom at the 7-position and a methoxy group at the 5-position, makes it a highly valuable building block for the synthesis of complex molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the methoxy group influences the electronic properties and metabolic stability of the final compounds.[1][4]
Traditional synthetic routes to this compound often involve the Skraup condensation of 3-bromo-5-methoxyaniline, a process that typically employs hazardous oxidizing agents like nitrobenzene and results in a difficult-to-separate mixture of isomers, with yields as low as 16%.[1] Such methods are ill-suited for large-scale production due to safety concerns, environmental pollution, and high post-treatment costs.[1] This guide presents a more viable, two-step synthetic strategy that commences with the readily available and cost-effective 3,5-dibromoaniline, circumventing the major drawbacks of previous approaches.
A Scalable Synthetic Strategy: Rationale and Mechanistic Insights
The proposed synthetic pathway is a two-step process designed for scalability and efficiency. It begins with a modified Skraup-Doebner-von Miller reaction to construct the quinoline core, followed by a regioselective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group.
Step 1: Skraup Condensation of 3,5-Dibromoaniline to 5,7-Dibromoquinoline
The classical Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[2][5] In this protocol, 3,5-dibromoaniline is reacted with glycerol in the presence of sulfuric acid and sodium m-nitrobenzenesulfonate as a safer alternative to nitrobenzene.
Reaction Causality:
-
Dehydration of Glycerol: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 3,5-dibromoaniline undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a dihydroquinoline.
-
Oxidation: Sodium m-nitrobenzenesulfonate oxidizes the dihydroquinoline to the aromatic 5,7-dibromoquinoline.
This initial step is advantageous for scale-up as it utilizes a commercially available starting material and avoids the direct, often unselective, bromination of a pre-formed quinoline ring.
Step 2: Nucleophilic Aromatic Substitution to Yield this compound
The second step involves the reaction of 5,7-dibromoquinoline with sodium methoxide. This is a nucleophilic aromatic substitution reaction where the methoxide ion displaces one of the bromine atoms.
Reaction Causality:
-
Regioselectivity: The substitution of one bromine atom over the other is influenced by the electronic and steric environment of the quinoline ring. While a mixture of this compound and 5-Bromo-7-methoxyquinoline is formed, the former is often the major product. The precise ratio can be influenced by reaction conditions.
-
Separation: The resulting isomers, while having similar properties, can be effectively separated on a large scale using column chromatography.
This two-step approach provides a reliable and scalable route to the target compound, with a higher overall yield and improved safety profile compared to traditional methods.[1]
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Mechanism of the Skraup-Doebner-von Miller Reaction
Caption: The four key stages of the Skraup-Doebner-von Miller quinoline synthesis.
Detailed Scale-Up Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[6][7][8] A nearby safety shower and eyewash station are essential. Have a spill kit ready, especially when handling bromine and strong acids.
Protocol 1: Synthesis of 5,7-Dibromoquinoline
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dibromoaniline | 250.93 | 100.0 g | 0.398 |
| Glycerol | 92.09 | 220.0 g | 2.39 |
| Sulfuric Acid (98%) | 98.08 | 150 mL | - |
| Sodium m-nitrobenzenesulfonate | 225.16 | 108.0 g | 0.480 |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3,5-dibromoaniline (100.0 g, 0.398 mol) and glycerol (220.0 g, 2.39 mol).
-
Begin stirring the mixture and slowly add concentrated sulfuric acid (150 mL) through the dropping funnel. The addition is exothermic; maintain the temperature below 120°C by using a water bath for cooling if necessary.
-
Once the sulfuric acid has been added, add sodium m-nitrobenzenesulfonate (108.0 g, 0.480 mol) in portions.
-
Heat the reaction mixture to 130-140°C and maintain this temperature for 4-5 hours. The reaction is vigorous; ensure efficient stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture onto 1 kg of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 10. This step is highly exothermic; perform it in an ice bath.
-
The crude product will precipitate as a solid. Filter the solid and wash it thoroughly with water until the washings are neutral.
-
Dry the crude product in a vacuum oven at 50°C.
-
Recrystallize the crude solid from ethanol to obtain pure 5,7-dibromoquinoline as a crystalline solid.
Expected Yield: 75-85%
Protocol 2: Synthesis of this compound
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 5,7-Dibromoquinoline | 286.95 | 50.0 g | 0.174 |
| Sodium Methoxide | 54.02 | 14.1 g | 0.261 |
| Methanol (anhydrous) | 32.04 | 500 mL | - |
| Copper(I) Iodide (CuI) | 190.45 | 1.66 g | 0.0087 |
Procedure:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 5,7-dibromoquinoline (50.0 g, 0.174 mol), sodium methoxide (14.1 g, 0.261 mol), and copper(I) iodide (1.66 g, 0.0087 mol).
-
Add anhydrous methanol (500 mL) to the flask.
-
Heat the mixture to reflux and maintain for 24-36 hours. Monitor the reaction progress by TLC (eluent: 20:1 petroleum ether/ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add 500 mL of water and extract with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product as a mixture of this compound and 5-Bromo-7-methoxyquinoline.
Expected Yield of mixed isomers: 80-90%
Protocol 3: Purification by Column Chromatography
Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of petroleum ether and ethyl acetate is recommended, starting with a low polarity (e.g., 50:1 petroleum ether/ethyl acetate) and gradually increasing the polarity. The optimal eluent for separating the isomers is typically a 20:1 mixture of petroleum ether and ethyl acetate.[1]
Procedure:
-
Prepare a slurry of silica gel in petroleum ether and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the column.
-
Elute the column with the petroleum ether/ethyl acetate mixture, starting with the lower polarity eluent.
-
Collect fractions and monitor them by TLC to identify the separated isomers.
-
Combine the fractions containing the pure this compound and evaporate the solvent to obtain the final product as a solid.
Expected Purity: >98%
Expert Insights and Troubleshooting
-
Controlling Exotherms in the Skraup Reaction: The initial addition of sulfuric acid and the reaction itself are highly exothermic. For scale-up, it is crucial to have efficient cooling systems in place and to add reagents slowly to maintain control over the reaction temperature. Runaway reactions are a significant hazard.
-
Choice of Oxidant: While sodium m-nitrobenzenesulfonate is a safer alternative to nitrobenzene, other oxidizing agents like arsenic pentoxide have also been used.[5] The choice should be based on a thorough safety assessment and consideration of waste disposal.
-
Isomer Separation: The chromatographic separation of the bromo-methoxyquinoline isomers is the most challenging part of this synthesis.[9] A long column with a slow flow rate and a shallow solvent gradient will provide the best resolution. If separation on silica gel is problematic, neutral alumina can be an effective alternative.[10]
-
Incomplete Substitution: If the SNAr reaction does not go to completion, you can increase the reaction time or add a slight excess of sodium methoxide. Ensure that anhydrous conditions are maintained, as water can consume the sodium methoxide.
Conclusion
The synthetic route and protocols detailed in this application note offer a robust, scalable, and safer method for the production of this compound. By starting with 3,5-dibromoaniline and employing a well-controlled two-step process, the challenges associated with traditional methods are effectively overcome. This guide provides researchers and drug development professionals with the necessary information to produce this key intermediate in the quantities required for further research and development, ultimately accelerating the discovery of new therapeutic agents.
References
- CN112457243B - Synthesis method of this compound - Google Patents. Google Patents.
-
Doebner–Miller reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures. Princeton University. Available at: [Link]
-
On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed. PubMed. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | Scilit. Scilit. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. Available at: [Link]
-
Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Bromine - SAFETY DATA SHEET - PENTA. PENTA. Available at: [Link]
-
Handling liquid bromine and preparing bromine water | Demonstration | RSC Education. Royal Society of Chemistry. Available at: [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Available at: [Link]
-
Safety Data Sheet: Bromine - Carl ROTH. Carl ROTH. Available at: [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. ResearchGate. Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. NCBI. Available at: [Link]
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. ACG Publications. Available at: [Link]
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters | ACS Omega. ACS Publications. Available at: [Link]
-
7-bromo-2-methoxy-4-methylquinoline - Chemical Synthesis Database. ChemSynthesis. Available at: [Link]
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. Google Patents.
-
7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem - NIH. PubChem. Available at: [Link]
-
Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - ResearchGate. ResearchGate. Available at: [Link]
-
5-Bromo-7-methoxyquinoline | CAS 1126824-44-9 | AMERICAN ELEMENTS ®. American Elements. Available at: [Link]
-
Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC. NCBI. Available at: [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - NIH. National Institutes of Health. Available at: [Link]
Sources
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- 2. iipseries.org [iipseries.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 7-Bromo-5-methoxyquinoline Synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-5-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity. Our approach is rooted in explaining the fundamental chemical principles behind each recommendation, ensuring a robust and reproducible synthesis.
Overview of the Primary Synthetic Route
The most common and scalable synthesis of this compound is a two-step process starting from 3,5-dibromoaniline. This method circumvents the low yields and difficult separations associated with a Skraup reaction on 3-bromo-5-methoxyaniline, which produces a hard-to-separate mixture of this compound and 5-bromo-7-methoxyquinoline with yields as low as 16%.[1]
The preferred two-step synthesis is as follows:
-
Step 1: Skraup Condensation: 3,5-dibromoaniline undergoes a Skraup condensation reaction with glycerol in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent to form 5,7-dibromoquinoline.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr): 5,7-dibromoquinoline is then reacted with sodium methoxide to yield a mixture of the target product, this compound, and its regioisomer, 5-bromo-7-methoxyquinoline.
The primary challenge in this synthesis lies in controlling the regioselectivity of the second step and the subsequent purification of the desired isomer.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: The Skraup Condensation (Step 1)
Question 1: My Skraup reaction is turning into a black, intractable tar with very low yield of 5,7-dibromoquinoline. What's causing this and how can I prevent it?
Answer: Tar formation is a classic issue in the Skraup synthesis, primarily due to the highly exothermic and strongly acidic conditions which can lead to polymerization of the glycerol-derived acrolein and other intermediates.[2]
Causality Explained: Concentrated sulfuric acid dehydrates glycerol to acrolein. At high temperatures, acrolein readily polymerizes. Furthermore, the strong oxidizing conditions can cause charring of the organic materials.
Troubleshooting & Optimization Strategies:
-
Control the Exotherm: The reaction is notoriously exothermic.[3]
-
Slow Addition: Add the sulfuric acid and glycerol dropwise to the aniline mixture with efficient stirring and cooling.
-
Use of a Moderator: Incorporating a moderator like ferrous sulfate (FeSO₄) or boric acid can help to control the reaction's vigor.[2]
-
-
Temperature Management:
-
Initiate the reaction with gentle heating. Once the exothermic reaction begins, remove the external heating and maintain control with a cooling bath if necessary.
-
Avoid excessively high temperatures which promote polymerization and charring.[2] A typical temperature profile involves heating to around 100°C initially, then increasing to ~135°C after the addition of glycerol.
-
-
Work-up Procedure: A proper work-up is crucial for separating the product from the tar.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., ammonia water) to precipitate the crude product.
-
Steam distillation can be an effective method to isolate the quinoline derivative from the non-volatile tar before proceeding with solvent extraction.
-
Question 2: Why is 3,5-dibromoaniline used as a starting material instead of 3-bromo-5-methoxyaniline?
Answer: This choice is based on achieving better regioselectivity and overall yield. Starting with 3,5-dibromoaniline leads to a single product in the Skraup reaction, 5,7-dibromoquinoline. In contrast, starting with a meta-substituted aniline with two different substituents (like 3-bromo-5-methoxyaniline) results in a mixture of 5- and 7-substituted quinoline regioisomers.[1][4]
Causality Explained: The key step determining the regiochemistry is the intramolecular electrophilic aromatic substitution (cyclization) of the β-anilinopropionaldehyde intermediate onto the aniline ring. The amino group is a strong ortho-, para-director. In 3-bromo-5-methoxyaniline, both the bromo and methoxy groups are at meta positions relative to the amino group. The cyclization can occur either ortho to the amino group and para to the bromo group, or ortho to the amino group and para to the methoxy group, leading to a mixture of products. By using the symmetrically substituted 3,5-dibromoaniline, both possible cyclization positions are equivalent, leading to a single dibromoquinoline product.
Sources
Technical Support Center: Purification of 7-Bromo-5-methoxyquinoline by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 7-Bromo-5-methoxyquinoline. As a key intermediate in the synthesis of various bioactive compounds, particularly in oncology and neurological disorder research, obtaining high-purity this compound is critical for the success of subsequent experimental steps.[1]
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) for the purification of this compound using column chromatography. The advice herein is based on established chromatographic principles and specific challenges associated with quinoline derivatives.
Understanding the Challenge: The Isomeric Impurity
The primary challenge in the purification of this compound often stems from its synthesis, which can produce a mixture of regioisomers. The most common and difficult-to-separate impurity is 5-bromo-7-methoxyquinoline .[1] The structural similarity between these two isomers necessitates a carefully optimized column chromatography procedure for effective separation.
Part 1: Preparatory Steps & Protocol
Thin-Layer Chromatography (TLC): Your Roadmap to Separation
Before attempting a large-scale column purification, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your desired product and its impurities.
Core Principle: TLC operates on the same principles as column chromatography. The Retention Factor (R_f), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a crucial parameter. For effective separation on a column, an R_f value of 0.25-0.35 for the target compound is generally considered optimal.
Recommended Starting Solvent System:
A mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate is a standard choice for quinoline derivatives.
| Solvent System | Recommended Ratio (v/v) | Expected R_f (Approximate) |
| Petroleum Ether : Ethyl Acetate | 20 : 1 | ~0.3 |
Step-by-Step TLC Protocol:
-
Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add a small amount of the prepared solvent system. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Spot the Plate: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate by capillary action.
-
Visualize: Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Analyze: Calculate the R_f values for each spot. The spot corresponding to this compound should ideally have an R_f between 0.25 and 0.35. The isomeric impurity, 5-bromo-7-methoxyquinoline, is expected to have a slightly different R_f value. Adjust the solvent polarity (by changing the ratio of ethyl acetate to petroleum ether) as needed to achieve optimal separation.
Column Chromatography Protocol
This protocol outlines the purification of crude this compound using a silica gel stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass chromatography column
-
Sand (acid-washed)
-
Collection tubes/flasks
-
Rotary evaporator
Workflow Diagram:
Caption: Column Chromatography Workflow for Purifying this compound.
Step-by-Step Procedure:
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% petroleum ether).
-
Pour the slurry into the column, tapping the sides gently to ensure even packing and remove air bubbles.
-
Allow the silica to settle, then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or toluene). Carefully add this solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Add a protective layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system (e.g., 20:1 petroleum ether:ethyl acetate).
-
Maintain a constant flow rate. Applying gentle pressure with a pump or inert gas can speed up the process (flash chromatography).
-
Collect the eluent in a series of numbered fractions.
-
-
Analysis and Product Recovery:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Troubleshooting Decision Tree:
Caption: Troubleshooting Common TLC and Column Chromatography Issues.
Frequently Asked Questions (FAQs)
Q1: My TLC shows two spots that are very close together. How can I improve the separation?
A1: This is likely the desired product and the 5-bromo-7-methoxyquinoline isomer.
-
Decrease Polarity: A less polar mobile phase will cause all compounds to move slower, often exaggerating the differences in their R_f values. Try increasing the proportion of petroleum ether (e.g., to 25:1 or 30:1).
-
Try a Different Solvent System: Sometimes, a complete change of solvents can alter the selectivity. Consider systems like hexanes/toluene or dichloromethane/hexanes.
Q2: The spot for my compound is streaking or tailing on the TLC plate. What does this mean and how can I fix it?
A2: Streaking is common for basic compounds like quinolines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface.
-
Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (Et₃N), to your mobile phase (typically 0.5-1%). This will neutralize the acidic sites on the silica, leading to sharper spots and better separation.
Q3: My compound isn't moving off the baseline on the TLC plate (R_f is too low).
A3: Your mobile phase is not polar enough to elute the compound.
-
Increase Polarity: Gradually increase the amount of ethyl acetate in your solvent system (e.g., from 20:1 to 15:1 or 10:1 petroleum ether:ethyl acetate).
Q4: My compound runs at the solvent front on the TLC plate (R_f is too high).
A4: Your mobile phase is too polar.
-
Decrease Polarity: Increase the proportion of the non-polar solvent (petroleum ether or hexanes).
Q5: Should I use wet or dry loading for my sample?
A5:
-
Wet loading is simpler and faster but can lead to broader elution bands if the sample volume is too large or if a strong solvent is used for dissolution.
-
Dry loading is generally recommended for achieving the best separation, especially if your compound is not very soluble in the mobile phase. It ensures that the sample is introduced to the column in a narrow, concentrated band.
Part 3: Verification of Purity
After purification, it is essential to confirm the identity and purity of the this compound.
Characterization Data
-
¹H NMR (in CDCl₃): Protons on the quinoline ring system are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The methoxy group (-OCH₃) will be a sharp singlet, typically around δ 4.0 ppm.
-
¹³C NMR (in CDCl₃): Aromatic carbons will appear in the δ 110-160 ppm region. The methoxy carbon will be observed around δ 55-60 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (238.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) should be observed.
Alternative Purification: Recrystallization
If minor impurities remain after column chromatography, recrystallization can be an effective final purification step.
General Principle: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Potential Solvent Systems for Recrystallization:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy. Allow to cool slowly.
-
Hexane/Ethyl Acetate: Dissolve the compound in a minimum of hot ethyl acetate and then add hexane until turbidity is observed.
-
Toluene or Xylenes: These higher-boiling aromatic solvents can also be effective.
Part 4: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Google Patents. (2021). CN112457243B - Synthesis method of this compound.
Sources
Technical Support Center: Synthesis of 7-Bromo-5-methoxyquinoline
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 7-Bromo-5-methoxyquinoline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to address common challenges encountered during its synthesis, with a particular focus on byproduct formation and mitigation.
Introduction to the Synthetic Challenge
This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] Its synthesis, however, can be challenging, primarily due to the formation of isomeric byproducts and other impurities that complicate purification and reduce yields. The most common and effective synthetic route proceeds in two main steps: a Skraup condensation to form a dibrominated quinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. Understanding the nuances of each step is critical for a successful outcome.
This guide will focus on the two-step synthesis starting from 3,5-dibromoaniline, as it generally provides higher yields and employs less hazardous reagents compared to a direct Skraup reaction with 3-bromo-5-methoxyaniline.
Visualizing the Synthesis Workflow
Caption: Overall workflow for the two-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis, formatted as a troubleshooting guide.
Step 1: Skraup Condensation of 3,5-Dibromoaniline to 5,7-Dibromoquinoline
Q1: My Skraup reaction is producing a large amount of black, tarry material, and the yield of 5,7-dibromoquinoline is very low. What's going wrong?
A1: The formation of tar is a classic byproduct of the Skraup synthesis.[2][3] It arises from the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[4][5] The reaction is also highly exothermic, and poor temperature control can accelerate these unwanted side reactions.
Troubleshooting Strategies:
-
Reaction Moderation: The traditional Skraup reaction is often moderated with ferrous sulfate (FeSO₄) to control its vigorous nature.[2] While the recommended protocol below uses a milder oxidant, if you are experiencing a particularly aggressive reaction, the addition of a moderator can be beneficial.
-
Controlled Reagent Addition: The order and rate of reagent addition are crucial. Sulfuric acid should be added slowly and with cooling to manage the initial exotherm. Glycerol should also be added dropwise at a controlled temperature.
-
Temperature Management: Gently heat the reaction mixture to initiate the reaction. Once it begins to boil, reduce or remove the external heating, as the exothermic nature of the reaction should sustain it. Overheating will significantly increase tar formation.
-
Choice of Oxidizing Agent: While nitrobenzene is a traditional oxidant, it is highly toxic. Milder and less hazardous alternatives like sodium m-nitrobenzenesulfonate are effective and can lead to a cleaner reaction profile.
Q2: I'm having difficulty purifying the 5,7-dibromoquinoline from the reaction mixture. What is an effective purification strategy?
A2: Purification involves separating the basic quinoline product from the non-basic, polymeric tar and other impurities.
Purification Protocol:
-
Quenching and Neutralization: After the reaction is complete, carefully quench the mixture by pouring it into crushed ice. This is followed by neutralization with an aqueous base like ammonia or sodium hydroxide to liberate the free quinoline base.
-
Solvent Extraction: The neutralized aqueous mixture can then be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the crude product.
-
Column Chromatography: The most effective method for obtaining pure 5,7-dibromoquinoline is silica gel column chromatography. A non-polar eluent system, such as petroleum ether and ethyl acetate in a high ratio (e.g., 20:1), is typically effective.
Step 2: Nucleophilic Aromatic Substitution (SNAr) to form this compound
Q3: The main impurity in my final product is the isomeric 5-bromo-7-methoxyquinoline. Why is this formed, and how can I separate it?
A3: The formation of 5-bromo-7-methoxyquinoline is an inherent challenge in this synthesis. The methoxide ion can attack either the C5 or C7 position of the 5,7-dibromoquinoline intermediate. The quinoline nitrogen acts as an electron-withdrawing group, activating both halogenated positions for nucleophilic aromatic substitution. The relative amounts of the two isomers formed can be influenced by reaction conditions, although the formation of a mixture is typical.
Separation Strategy:
-
Column Chromatography: Careful silica gel column chromatography is the most reliable method to separate these two isomers. Due to the subtle differences in their polarity, a shallow gradient of a more polar solvent (like ethyl acetate) in a non-polar solvent (like petroleum ether or hexane) is recommended. Monitoring the separation with thin-layer chromatography (TLC) is essential to identify the fractions containing each isomer.
Caption: Formation of isomeric products during the methoxylation step.
Q4: My methoxylation reaction is incomplete, and I'm recovering unreacted 5,7-dibromoquinoline. How can I improve the conversion?
A4: Incomplete conversion can be due to several factors related to the reagents and reaction conditions.
Troubleshooting Strategies:
-
Purity of Starting Material: Ensure that the 5,7-dibromoquinoline from Step 1 is pure and free of tarry residues, which can interfere with the reaction.
-
Anhydrous Conditions: Sodium methoxide is a strong base and is sensitive to moisture. Ensure that your solvents (DMF and methanol) are anhydrous and that the reaction is protected from atmospheric moisture.
-
Freshness of Sodium Methoxide: Use freshly prepared or properly stored sodium methoxide. Over time, it can decompose, reducing its efficacy.
-
Reaction Time and Temperature: While the typical reaction is run at around 60 °C for a few hours, you can monitor the reaction progress by TLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be cautious of potential side reactions at higher temperatures.
Q5: Are there any other potential byproducts I should be aware of?
A5: Besides the isomeric product and unreacted starting material, other minor byproducts are possible:
-
Di-methoxyquinoline: If the reaction is run for too long or at too high a temperature with an excess of sodium methoxide, a small amount of 5,7-dimethoxyquinoline could be formed.
-
Hydroxy-quinolines: If there is water present in the reaction mixture, hydrolysis of the bromo groups could lead to the formation of hydroxy-bromo-quinolines.
These are typically present in small amounts and can be removed during column chromatography.
Experimental Protocols
Step 1: Synthesis of 5,7-Dibromoquinoline
This protocol is adapted from a known synthetic method.
Materials:
-
3,5-Dibromoaniline
-
Glycerol
-
70% Sulfuric Acid
-
Sodium m-nitrobenzenesulfonate (oxidant)
-
Ammonia water
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3,5-dibromoaniline, 70% sulfuric acid, and sodium m-nitrobenzenesulfonate.
-
Heat the mixture to 100 °C with stirring.
-
Slowly add glycerol dropwise to the reaction mixture.
-
After the addition is complete, increase the temperature to 135 °C and maintain for 3 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the mixture to pH 7 with ammonia water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (20:1) eluent system.
Step 2: Synthesis of this compound
Materials:
-
5,7-Dibromoquinoline
-
Sodium methoxide
-
Methanol (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve 5,7-dibromoquinoline in a mixture of anhydrous methanol and DMF.
-
Heat the solution to 60 °C with stirring.
-
Add sodium methoxide portion-wise to the heated solution.
-
Maintain the reaction at 60 °C for 2 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. A gradient elution starting with a high ratio of petroleum ether to ethyl acetate is recommended to first elute the desired this compound, followed by its isomer.
Data Presentation and Characterization
Accurate identification of the desired product and its isomeric byproduct is crucial. 1H and 13C NMR spectroscopy are the primary methods for this.
Table 1: Representative 1H and 13C NMR Data for Bromo-methoxyquinoline Isomers
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 8-Bromo-5-methoxyquinoline | 9.05 (dd, 1H), 8.60 (dd, 1H), 7.93 (d, 1H), 7.45 (dd, 1H), 6.75 (d, 1H), 4.00 (s, 3H) | 155.15, 151.60, 145.64, 132.72, 131.61, 122.32, 121.11, 114.92, 105.20, 56.10 |
| 5-Bromo-8-methoxyquinoline | 8.95 (dd, 1H), 8.50 (dd, 1H), 7.73 (d, 1H), 7.55 (dd, 1H), 6.94 (d, 1H), 4.09 (s, 3H) | 155.35, 149.88, 140.94, 135.76, 130.23, 128.34, 122.93, 112.02, 108.29, 56.33 |
Note: The chemical shifts provided are representative and may vary slightly depending on the solvent and instrument used. The key is to compare the splitting patterns and relative shifts of the aromatic protons to distinguish between the isomers.
Mass Spectrometry:
Mass spectrometry is an excellent tool for confirming the molecular weight of the product and byproducts. Due to the isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio), compounds containing one bromine atom will exhibit a characteristic M and M+2 isotopic pattern with nearly equal intensity.
References
-
Organic Syntheses. (1941). Quinoline. Coll. Vol. 1, p.478; Vol. 8, p.78. Retrieved from [Link]
-
Çelik, Í., Ökten, S., Akkurt, M., Ersanlı, C. C., Çakmak, O., & Özbakır, R. (2017). 5,7-Dibromo-8-methoxyquinoline. IUCrData, 2(7), x170643. [Link]
-
Wikipedia. (2023). Skraup reaction. Retrieved from [Link]
-
TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Retrieved from [Link]
- Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 52(8), 2743-2760.
-
Bentham Science Publishers. (2020). Recent Progress in the Synthesis of Quinolines. Mini-Reviews in Medicinal Chemistry, 20(15), 1434-1455. [Link]
-
The Royal Society of Chemistry. (2015). Supporting Information For: A mild and efficient synthesis of 2-chloro-3-ethynylquinolines. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ACS Omega. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Sources
Technical Support Center: Suzuki Coupling with Bromoquinolines
Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Pd-Catalyzed Cross-Coupling of Bromoquinolines Ticket ID: SUZ-Q-001
Executive Summary: The "Quinoline Challenge"
Bromoquinolines present a distinct set of challenges in Suzuki-Miyaura cross-coupling compared to standard aryl halides. The presence of the basic nitrogen atom creates a competitive landscape between the desired catalytic cycle and catalyst deactivation.
The Core Conflict:
-
Catalyst Sequestration: The quinoline nitrogen lone pair is a competent sigma-donor. It can displace labile ligands on the Palladium (Pd) center, forming stable, unreactive Pd-N complexes (catalyst poisoning).
-
Electronic Variance: The reactivity of the C-Br bond varies drastically depending on its position relative to the nitrogen (e.g., C2 vs. C3 vs. C6), requiring tailored catalyst systems.
This guide provides a logic-driven troubleshooting framework to navigate these issues.
Module 1: Catalyst Deactivation & Ligand Selection
User Issue: "My reaction starts but stalls at 20-30% conversion. Adding more catalyst doesn't help."
Diagnosis: Nitrogen-Pd Coordination (Catalyst Poisoning)
When the reaction stalls, it is often because the substrate (the bromoquinoline product or starting material) has coordinated to the active Pd(0) or Pd(II) species, removing it from the cycle. This is most common when using simple phosphines (e.g.,
The Solution: Steric Bulk & Precatalysts
You must use ligands that are sufficiently bulky to physically prevent the quinoline nitrogen from approaching the Pd center, yet electron-rich enough to facilitate oxidative addition.
Recommended Ligand Systems:
| Ligand Class | Specific Ligand | Why it works |
| Dialkylbiaryl Phosphines (Buchwald) | XPhos, SPhos, RuPhos | The biaryl backbone provides steric bulk that blocks N-coordination. The electron-rich P-center accelerates oxidative addition into the C-Br bond. |
| Bis-phosphines | dppf, dpephos | Large bite angles and chelation effects stabilize the Pd center against displacement by the quinoline nitrogen. |
| NHC Ligands | PEPPSI-IPr | Extremely strong sigma-donation prevents ligand dissociation and resists N-displacement. |
⚠️ Critical Protocol Adjustment: Use Precatalysts
Do not mix
-
Action: Switch to G3- or G4-Palladacycle Precatalysts (e.g., XPhos Pd G4). These release the active monoligated Pd(0) species immediately upon heating/base addition.
Module 2: Position-Dependent Reactivity
User Issue: "My conditions work for 3-bromoquinoline but fail completely for 2-bromoquinoline."
Diagnosis: Electronic Desensitization vs. Lability
The position of the bromine dictates the mechanism of failure.
-
2-Bromoquinoline: The C-Br bond is activated for oxidative addition (due to the electron-withdrawing inductive effect of adjacent N). However, the N atom is in perfect proximity to chelate the Pd after oxidative addition, forming a stable 4-membered metallacycle or bridging dimer.
-
3-Bromoquinoline: Behaves more like a standard electron-deficient aryl bromide. It is less reactive towards oxidative addition but less prone to immediate chelation.
Troubleshooting Matrix
| Substrate | Primary Challenge | Recommended Adjustment |
| 2-Bromoquinoline | Pd-N Chelation / Dimerization | Use RuPhos or BrettPhos. These ligands are specifically designed to handle heteroatoms with adjacent lone pairs. Increase solvent polarity (e.g., n-Butanol) to solvate the N-lone pair. |
| 3-Bromoquinoline | Slow Oxidative Addition | Use XPhos or SPhos. Focus on electron-rich ligands to drive the insertion into the stronger C-Br bond. |
| 6/7-Bromoquinoline | Standard Aryl Halide Reactivity | Standard conditions (e.g., |
Module 3: Boronic Acid Instability (Protodeboronation)
User Issue: "LCMS shows full consumption of the bromoquinoline, but the major product is the de-brominated quinoline (hydrodebromination) or the boronic acid is gone without coupling."
Diagnosis: Protodeboronation
Heterocyclic boronic acids are prone to hydrolysis (protodeboronation), especially under basic, aqueous conditions at high temperatures. If the coupling is slow (due to the N-poisoning discussed above), the boronic acid decomposes before it can react.
The Solution: Controlled Release & Anhydrous Conditions
Strategy A: The "Slow-Release" Method (MIDA Boronates) Switch from Boronic Acids to MIDA Boronates . These are slow-release precursors that hydrolyze gradually, keeping the concentration of the unstable active boronic acid low but constant, favoring coupling over decomposition.
Strategy B: Anhydrous Activation If using boronic acids, switch to anhydrous conditions to prevent hydrolytic decomposition.
-
Base:
(finely ground, anhydrous) or . -
Solvent: Anhydrous Dioxane or Toluene.
Visual Troubleshooting Workflow
The following diagram illustrates the logical decision path for optimizing these reactions.
Figure 1: Decision tree for troubleshooting Suzuki couplings with bromoquinolines, distinguishing between catalytic failure (low conversion) and substrate instability (low yield).
Standardized Protocol: The "Gold Standard"
Use this protocol as a baseline. It utilizes a self-validating precatalyst system to eliminate initiation variables.
Reagents:
-
Substrate: Bromoquinoline (1.0 equiv)
-
Coupling Partner: Boronic Acid (1.5 equiv) or Pinacol Ester
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Why: Ensures 1:1 L:Pd ratio and immediate generation of active species.
-
-
Base:
(3.0 equiv, 2M aqueous solution)-
Why: Phosphate is gentle enough to minimize side reactions but strong enough for transmetallation.
-
-
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Charge Solids: In a vial equipped with a stir bar, add Bromoquinoline, Boronic Acid, and XPhos Pd G4.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Crucial: Oxygen kills the active Pd-L species).
-
Solvent Addition: Add degassed THF/Dioxane via syringe.
-
Base Addition: Add degassed aqueous
via syringe. -
Reaction: Heat to 60°C.
-
Checkpoint 1 (30 min): Spot TLC/LCMS. If <10% conversion, increase temp to 80°C.
-
Checkpoint 2 (2 hours): If reaction turns black and conversion halts, catalyst has aggregated (died). Refer to Module 1.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer over
.
Mechanistic Visualization: The N-Poisoning Pathway
Understanding why the reaction fails is key to fixing it. The diagram below shows the competition between the productive cycle and the parasitic N-binding.
Figure 2: The parasitic pathway where the quinoline nitrogen sequesters the active catalyst. Bulky ligands (L) block the path to the "Inactive Complex."
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Knapp, D. M., et al. (2010). MIDA Boronates: A Solution to the instability of Heterocyclic Boronic Acids. Journal of the American Chemical Society. [Link]
-
Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide (Topics in Current Chemistry). Springer. [Link]
Technical Support Center: Derivatization of 7-Bromo-5-methoxyquinoline
Welcome to the technical support center for the derivatization of 7-Bromo-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. As a key intermediate in medicinal chemistry, particularly for developing novel therapeutic agents, understanding its reactivity is paramount for successful synthesis.[1] This resource provides in-depth troubleshooting advice in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are frequently employed to functionalize the 7-position of the quinoline core. The bromine atom at this position serves as a reactive handle for the introduction of a wide array of substituents.[1] However, the electronic nature of the quinoline ring and the presence of the methoxy group can influence the reaction outcome.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Question 1: I am observing significant amounts of a homocoupled biaryl product from my boronic acid reagent. What is causing this and how can I prevent it?
Answer: The formation of a symmetrical biaryl from the homocoupling of your boronic acid is a common side reaction in Suzuki-Miyaura coupling.[2] This is often promoted by the presence of molecular oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species that facilitate this undesired pathway.[2][3]
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox to minimize oxygen exposure.[4]
-
High-Quality Reagents: Use high-purity boronic acid, as impurities can sometimes promote homocoupling.
-
Catalyst Choice: Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that is less sensitive to oxidation.
Question 2: My primary side product is 5-methoxyquinoline, the result of dehalogenation. What reaction parameters should I adjust?
Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a well-documented side reaction in palladium-catalyzed cross-coupling reactions.[2][5] It can arise from several pathways, including β-hydride elimination from certain coupling partners or the presence of reducing agents in the reaction mixture.[2]
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. A base that is too strong or used in excess can sometimes promote dehalogenation. Consider screening different bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are generally milder than alkoxides.
-
Solvent Effects: The solvent can influence the rate of dehalogenation. Protic solvents, in some cases, can act as a hydrogen source. If applicable to your specific reaction, consider switching to an aprotic solvent like dioxane or toluene.
-
Temperature Control: High reaction temperatures can sometimes favor dehalogenation. Try running the reaction at a lower temperature for a longer duration.
-
Reagent Purity: Ensure your reagents and solvents are free from impurities that could act as reducing agents.
Experimental Workflow: Minimizing Dehalogenation in Suzuki Coupling
Caption: Troubleshooting workflow for dehalogenation.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Question 1: My Buchwald-Hartwig amination is sluggish, with low conversion even after extended reaction times. What are the likely causes?
Answer: Sluggish or incomplete Buchwald-Hartwig aminations can often be attributed to catalyst deactivation, improper base selection, or issues with reagent quality. The choice of ligand is also crucial for the efficiency of this reaction.
Troubleshooting Protocol:
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. For an electron-rich system like a methoxyquinoline, a bulky, electron-rich ligand such as XPhos or SPhos is often a good starting point.
-
Base and Solvent Compatibility: The base must be soluble enough in the reaction solvent to be effective. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] Ensure the base is freshly opened or properly stored to avoid deactivation by moisture.
-
Catalyst Pre-activation: Consider using a pre-catalyst that readily forms the active Pd(0) species.[7]
-
Temperature Optimization: While typical reaction temperatures range from 80-100 °C, sometimes a higher temperature is needed to drive the reaction to completion.[6] Conversely, if catalyst decomposition is suspected, a lower temperature may be beneficial.[6]
Question 2: I am observing the formation of side products resulting from reaction at the methoxy group. Is this expected?
Answer: While less common than reactions at the bromo position, the methoxy group can potentially undergo cleavage under harsh reaction conditions, particularly with strong Lewis acidic reagents or high temperatures, leading to the corresponding quinolinol. However, under typical Buchwald-Hartwig conditions, this is not a primary reaction pathway. If you suspect this is occurring, it may be indicative of overly forcing conditions.
Troubleshooting Protocol:
-
Moderate Reaction Conditions: Avoid excessively high temperatures.
-
Reagent Stoichiometry: Ensure accurate stoichiometry of all reagents. An excess of a particularly reactive component could potentially lead to undesired side reactions.
-
Characterization: Carefully characterize your byproducts to confirm their structure. NMR and mass spectrometry will be invaluable in identifying if methoxy group cleavage has occurred.
Section 2: General Derivatization and Stability Considerations
Beyond cross-coupling, other derivatization strategies may be employed. It is important to consider the overall stability of the this compound scaffold under various reaction conditions.
Frequently Asked Questions (FAQs): General Stability and Reactivity
Question 1: Can the methoxy group be hydrolyzed during aqueous workups or under acidic/basic conditions?
Answer: The methoxy group on the quinoline ring is generally stable to mild acidic and basic conditions encountered during typical aqueous workups. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis to the corresponding 5-hydroxyquinoline derivative.
Preventative Measures:
-
Keep workup procedures as brief as possible.
-
Use dilute acids or bases for pH adjustments.
-
Avoid excessive heating during extractions or solvent removal if residual acid or base is present.
Question 2: Are there any other reactive sites on the quinoline ring I should be aware of?
Answer: The quinoline ring itself can undergo various reactions, such as electrophilic aromatic substitution. However, the bromine atom at the 7-position is the most susceptible site for the types of derivatization typically employed, such as palladium-catalyzed cross-coupling. The electron-donating nature of the methoxy group can influence the regioselectivity of other potential reactions on the ring.
Considerations for Further Derivatization:
-
If planning further modifications to the quinoline core, it is important to consider the directing effects of the existing substituents.
-
Protecting groups may be necessary for other functional groups if harsh reaction conditions are required for subsequent steps.
Reaction Pathway: Common Side Reactions in Cross-Coupling
Caption: Desired vs. side reaction pathways.
Summary of Key Troubleshooting Parameters
| Issue | Potential Cause(s) | Recommended Actions |
| Homocoupling | Oxygen in reaction, catalyst oxidation | Rigorous degassing, maintain inert atmosphere |
| Dehalogenation | Inappropriate base, protic solvents, high temperature | Screen bases, use anhydrous aprotic solvents, lower temperature |
| Low Conversion | Catalyst deactivation, poor ligand choice, inactive base | Use pre-catalyst, screen ligands, use fresh/high-purity base |
| Methoxy Cleavage | Harsh acidic/basic conditions, high temperature | Use milder conditions, shorter reaction times |
This technical support guide is intended to provide a starting point for troubleshooting common issues in the derivatization of this compound. Successful synthesis often requires careful optimization of reaction conditions, and a thorough understanding of the potential side reactions is crucial for developing robust and efficient synthetic protocols.
References
- CN112457243B - Synthesis method of this compound - Google Patents.
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Derivatization - Chemistry LibreTexts. Available at: [Link]
-
(PDF) Sample Derivatization in Separation Science - ResearchGate. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
(PDF) 5,7-Dibromo-8-methoxyquinoline - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids - Learn CBSE. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents - PMC - NIH. Available at: [Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. Available at: [Link]
-
A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA - ResearchGate. Available at: [Link]
-
Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH. Available at: [Link]
-
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC - NIH. Available at: [Link]
-
Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Available at: [Link]
-
Dehalogenation - Wikipedia. Available at: [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters | ACS Omega. Available at: [Link]
-
Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2 - YouTube. Available at: [Link]
-
(PDF) Derivatization reactions and reagents for gas chromatography analysis. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Synthesis and crystal structure of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[ b ][8][9]thiazepin-4(5 H )-one - ResearchGate. Available at: [Link]
-
cross-coupling reactions - playlist - YouTube. Available at: [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Available at: [Link]
-
Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline - Taylor & Francis. Available at: [Link]
Sources
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. CN112457243B - Synthesis method of this compound - Google Patents [patents.google.com]
- 9. iipseries.org [iipseries.org]
Technical Support Center: Advanced Optimization of Buchwald-Hartwig Amination
Status: Operational Operator: Senior Application Scientist Ticket ID: BHA-OPT-2024
Executive Summary
Welcome to the Reaction Optimization Support Center. The Buchwald-Hartwig Amination (BHA) is a powerful tool for constructing C–N bonds, yet its success relies on the precise orchestration of palladium source, ligand, base, and solvent. This guide treats your reaction as a system to be debugged, focusing on mechanistic causality rather than trial-and-error.
Our approach prioritizes Precatalyst Architecture and Ligand-Substrate Matching as the primary drivers of success, followed by environmental tuning (Base/Solvent).
Troubleshooting Module: Catalyst & Ligand Architecture
Q: My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help. What is failing?
Diagnosis: This is often a Precatalyst Activation Failure or Inhibitory Ligation . If you are using traditional Pd sources like Pd(OAc)₂ or Pd₂(dba)₃, you rely on in-situ reduction to generate the active Pd(0) species.
-
Pd(OAc)₂: Requires reduction by the amine or phosphine. If your amine is valuable or the phosphine is oxidation-prone, this step fails.
-
Pd₂(dba)₃: The dibenzylideneacetone (dba) ligand stabilizes Pd(0) but acts as a competitive inhibitor, slowing down the oxidative addition of the aryl halide.
The Fix: Switch to Palladacycle Precatalysts (G3 or G4) . These precatalysts contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base, releasing the active L-Pd(0) species without generating inhibitory byproducts.
Technical Insight:
"The use of palladacycle precatalysts ensures the formation of the monoligated Pd(0) species, which is the active catalyst for bulky biarylphosphine ligands, avoiding the induction periods and inconsistencies of in-situ mixing." — Bruno et al., Chem. Sci. (2013).
Q: I am observing significant protodehalogenation (reduction) of my aryl halide instead of amination.
Diagnosis: This indicates that Beta-Hydride Elimination or Metalation of the amine is slower than the competing reduction pathway. This often happens with:
-
Sterically crowded amines.
-
"Difficult" aryl halides (e.g., electron-rich chlorides).
-
Insufficiently bulky ligands.
The Fix:
-
Ligand Switch: Move to a bulkier Dialkylbiaryl Phosphine (e.g., BrettPhos or tBuBrettPhos ). The bulk promotes Reductive Elimination, the product-forming step, effectively outcompeting the side reactions.
-
Solvent Switch: If using Isopropanol or alcoholic solvents, switch to Toluene or Dioxane to remove the hydride source.
Workflow Visualization: Ligand Selection Matrix
Selecting the correct ligand is the single most critical decision in BHA. Use the following logic gate to determine your starting point.
Figure 1: Decision Logic for Ligand Selection based on Nucleophile Class. High-contrast nodes indicate critical decision points.
Troubleshooting Module: Base & Functional Group Tolerance
Q: My substrate contains an ester/ketone, and it degrades during the reaction.
Diagnosis: You are likely using NaOtBu (Sodium tert-butoxide) . While it is the standard "strong base" for BHA, it is nucleophilic enough to hydrolyze esters or enolize ketones.
The Fix: Switch to a Weak Inorganic Base System .
-
System: K₃PO₄ or Cs₂CO₃.
-
Requirement: These bases are insoluble in organic solvents (Toluene/Dioxane). You MUST add a small amount of water (1-5% v/v) or use t-Amyl alcohol to facilitate phase transfer or solubility.
-
Protocol: 2.0 equiv K₃PO₄, Toluene/H₂O (10:1), 100°C.
Q: The reaction works on test scale (50 mg) but fails on scale-up (5 g).
Diagnosis: Mass transfer limitations and headspace oxygen.
-
Oxygen Sensitivity: BHA catalysts are O₂-sensitive. On small scales, a glovebox is forgiving. On large scales, standard Schlenk lines may leave residual O₂ if sparging is insufficient.
-
Stirring: Insoluble bases (Cs₂CO₃) require vigorous stirring to maintain surface area contact.
The Fix:
-
Strict Sparging: Sparge solvents with Argon for at least 30 minutes/Liter.
-
Overhead Stirring: Ensure turbulent flow for heterogeneous mixtures.
Data Summary: Base & Solvent Compatibility
| Substrate Constraint | Recommended Base | Recommended Solvent | Notes |
| Standard / Robust | NaOtBu | Toluene, Dioxane | Fastest rates; standard starting point. |
| Base-Sensitive (Esters, Nitriles) | K₃PO₄ or Cs₂CO₃ | DME, t-Amyl Alcohol | Requires higher temp (80-100°C); often slower. |
| Protodehalogenation Prone | NaOtBu | Toluene | Avoid alcohols (isopropanol) which serve as H-sources. |
| High Polarity / Heterocycles | K₂CO₃ | tBuOH, Dioxane/H₂O | Water cosolvent aids solubility of inorganic bases. |
Experimental Protocols
Protocol A: General Screening (Micro-scale)
Designed for rapid evaluation of 4 conditions.
-
Preparation: In a glovebox or under Ar flow, charge 4 reaction vials (4 mL) with a stir bar.
-
Loading:
-
Aryl Halide: 1.0 equiv (0.25 mmol)
-
Amine: 1.2 equiv (0.30 mmol)
-
Base: NaOtBu (1.4 equiv) OR K₃PO₄ (2.0 equiv)
-
Catalyst:
-
Vial 1: BrettPhos Pd G4 (2 mol%) – For 1° Amines
-
Vial 2: RuPhos Pd G4 (2 mol%) – For 2° Amines
-
Vial 3: XPhos Pd G4 (2 mol%) – General/Heterocycles
-
Vial 4: tBuBrettPhos Pd G4 (2 mol%) – Amides
-
-
-
Solvent: Add anhydrous Toluene or Dioxane (0.25 M concentration wrt Aryl Halide).
-
Reaction: Seal caps. Heat to 80°C (NaOtBu) or 100°C (K₃PO₄) for 12 hours.
-
Analysis: Filter through a silica plug (elute w/ EtOAc). Analyze via LCMS/GCMS.
Protocol B: Precatalyst Activation (If using Pd(OAc)₂ + Ligand)
Use only if G3/G4 precatalysts are unavailable.
-
Charge Pd(OAc)₂ (1 equiv) and Ligand (1.2 - 2.0 equiv depending on ligand class) in a vial.
-
Add solvent (Toluene) and heat to 80°C for 5-10 minutes before adding substrates.
-
Visual Check: Solution should change color (often dark red/brown to lighter orange/yellow for phosphines) indicating complexation.
-
Note: This method is less reproducible than using G3/G4 precatalysts.
Mechanistic Visualization: The Catalytic Cycle
Understanding where the cycle breaks helps identify the fix.
Figure 2: Simplified Catalytic Cycle. Red nodes indicate steps heavily influenced by base choice; Blue nodes indicate steps driven by ligand sterics.
References & Authoritative Sources
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. [Link] (The definitive guide on ligand selection logic.)
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "G4-Precatalysts for the Buchwald-Hartwig Amination." Journal of Organic Chemistry, 79(9), 4161–4166. [Link] (Source for G4 precatalyst protocols and activation mechanisms.)
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [Link] (Comprehensive review of substrate compatibility and troubleshooting.)
-
Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed C-N Cross-Coupling." Organic Reactions, 100, 1. [Link] (Detailed experimental procedures and historical context.)
Technical Support Center: Palladium Catalyst Removal in 7-Bromo-5-methoxyquinoline Reactions
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reactions involving 7-Bromo-5-methoxyquinoline. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your final compound.
Introduction: The Challenge of Palladium Removal
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. However, the removal of the palladium catalyst post-reaction is a critical and often challenging step, particularly in the synthesis of active pharmaceutical ingredients (APIs) where stringent limits on metal impurities are enforced by regulatory bodies like the International Council for Harmonisation (ICH). For quinoline-containing compounds such as this compound, the basic nitrogen atom can coordinate with palladium, making its removal even more complex. This guide will explore the causality behind common issues and provide robust, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial attempts at removing palladium via simple filtration have failed. Why is this happening and what should I do next?
Answer:
It's a common misconception that palladium catalysts, especially heterogeneous ones like Pd/C, can be completely removed by a simple filtration. Several factors contribute to this issue:
-
Leaching: Homogeneous palladium species can leach from the solid support of heterogeneous catalysts into the reaction mixture. These dissolved species are catalytically active and will pass through standard filtration media.
-
Colloidal Palladium: The reaction conditions can lead to the formation of fine palladium nanoparticles or colloids that are too small to be captured by conventional filters.
-
Coordination with Quinolines: The nitrogen atom in the quinoline ring of your product can act as a ligand, coordinating with dissolved palladium species and keeping them in solution.
Troubleshooting Workflow:
Caption: Recommended workflow for palladium removal after initial filtration failure.
Your next step should be to employ a palladium scavenger . These are materials with a high affinity for palladium that can bind to and remove the dissolved metal.
Question 2: There are many palladium scavengers available. How do I choose the most appropriate one for my this compound reaction?
Answer:
The choice of scavenger is critical and depends on the specific form of the residual palladium and the nature of your reaction mixture. For quinoline-containing compounds, scavengers with functional groups that can effectively compete with the quinoline nitrogen for palladium coordination are ideal.
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Mechanism of Action | Best For | Considerations |
| Thiol-based | -SH | Strong covalent bond formation with Pd(0) and Pd(II). | Broad applicability, effective for various palladium species. | Can sometimes be sensitive to air oxidation. |
| Amine-based | -NH2, -NR2 | Lewis acid-base interaction, chelation. | Good for charged palladium species (Pd(II)). | May have lower efficacy for Pd(0) compared to thiol scavengers. |
| Activated Carbon | N/A | Adsorption of palladium onto the carbon surface. | Cost-effective for bulk removal. | Can have lower selectivity and may adsorb the product. |
| Specialized Resins | e.g., Thiouronium | Ion-exchange and chelation. | High selectivity and capacity for palladium. | Can be more expensive. |
For this compound, a thiol-functionalized silica gel is often a robust starting point due to its high affinity for both Pd(0) and Pd(II) species, effectively competing with the quinoline nitrogen.
Question 3: I've used a scavenger, but my ICP-MS analysis still shows unacceptable levels of palladium. What could be wrong?
Answer:
This indicates that the scavenging process was not fully effective. Several factors could be at play:
-
Insufficient Scavenger: The amount of scavenger used may not be enough to bind all the residual palladium. It's recommended to use a 5-10 fold excess (by weight) of scavenger relative to the theoretical amount of palladium.
-
Suboptimal Reaction Conditions: The efficiency of scavenging can be influenced by temperature and reaction time. Most scavenging processes benefit from gentle heating (e.g., 40-50 °C) and stirring for several hours to ensure complete interaction.
-
Incorrect Scavenger Choice: The chosen scavenger may not be optimal for the specific palladium species present in your reaction. It may be beneficial to try a scavenger with a different functional group.
Troubleshooting Logic:
Caption: Troubleshooting steps for ineffective palladium scavenging.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
This protocol provides a general workflow for using a silica-based thiol scavenger.
-
Reaction Work-up: Following the completion of your this compound synthesis, perform your standard aqueous work-up.
-
Solvent Exchange: Ensure your crude product is dissolved in a solvent that is compatible with the scavenger (e.g., toluene, ethyl acetate).
-
Scavenger Addition: Add the thiol-functionalized silica gel scavenger (typically 5-10 wt% relative to the crude product mass).
-
Stirring and Heating: Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for 2-4 hours.
-
Filtration: Allow the mixture to cool to room temperature and filter off the scavenger. Wash the collected scavenger with a fresh portion of the solvent.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure.
-
Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS.
Protocol 2: Quantification of Residual Palladium using ICP-MS
Accurate quantification of residual palladium is crucial for validating your purification method.
-
Sample Preparation: Accurately weigh a sample of your purified this compound and digest it in a mixture of nitric acid and hydrochloric acid using a microwave digester.
-
Standard Preparation: Prepare a series of calibration standards of known palladium concentrations.
-
ICP-MS Analysis: Analyze the digested sample and the calibration standards using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
-
Quantification: Determine the concentration of palladium in your sample by comparing its signal to the calibration curve.
In-Text Citations & References
The principles of palladium scavenging and the challenges associated with its removal from API synthesis are well-documented in the scientific literature. The use of functionalized silica as a scavenger is a widely accepted and effective method. The choice of scavenger is dependent on the specific palladium species present in the reaction mixture.
References
-
Title: A Guide to Effective Palladium Scavenging. Source: Biotage. [Link]
Characterization of unexpected byproducts in quinoline synthesis
Technical Support Center: Advanced Troubleshooting for Quinoline Synthesis Byproducts
Ticket ID: #QSYN-402-ADV Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Characterization and mitigation of non-target species in Skraup, Combes, and Povarov protocols.
Mission Statement
Welcome to the Quinoline Synthesis Technical Support Center. If you are reading this, you are likely staring at a crude NMR spectrum that defies logic or a reaction flask full of intractable black tar.
Quinoline synthesis is historically "violent" and electronically complex. Unexpected byproducts here are rarely random; they are mechanistic dead-ends or kinetic traps. This guide moves beyond basic textbook instructions to address the specific causality of failure modes in high-value heterocycle construction.
Module 1: The Skraup & Doebner-Miller Matrix
Core Issue: "Black Tar" Polymerization and Regioisomer Contamination.
The Skraup reaction (aniline + glycerol +
Troubleshooting Guide: The "Tar" Problem
User Issue: “My reaction mixture solidified into a black, insoluble mass. Yield is <10%.”
Technical Diagnosis: This is caused by the uncontrolled polymerization of acrolein (formed in situ from glycerol) or the oxidative polymerization of the aniline substrate before it can undergo the Michael addition.
Protocol Adjustment:
-
Moderator Addition: Do not run this "neat" with just sulfuric acid. Add Ferrous Sulfate (
) .[1] It acts as a radical scavenger and moderates the oxidation potential, preventing the radical polymerization of acrolein [1]. -
Temperature Ramp: Acrolein formation begins at
140°C. If you spike the temperature immediately, local concentrations of acrolein exceed the aniline consumption rate, favoring self-polymerization. Use a programmed ramp: 100°C (1h) 140°C (2h).
Troubleshooting Guide: The "Wrong Isomer" (5- vs 7-substituted)
User Issue: “I used a meta-substituted aniline. I expected the 7-substituted quinoline, but I see a mixture or primarily the 5-substituted isomer.”
Mechanistic Insight: Meta-substituted anilines possess two non-equivalent ortho positions for the cyclization step (ring closure).
-
Steric Control: Usually favors the 7-position (cyclization para to the meta-substituent) to avoid steric clash.
-
Electronic Control: Strongly electron-donating groups (EDGs) like -OMe can activate the position ortho to themselves (between the amine and the substituent), forcing the 5-position product despite steric hindrance [2].
Visualization: Regioselectivity Pathways
Figure 1: Bifurcation of the cyclization pathway in Skraup synthesis using meta-substituted anilines.
Module 2: Condensation Chemistries (Friedländer & Combes)
Core Issue: Self-Condensation and Steric Inhibition.
Troubleshooting Guide: The Combes "Failure to Cyclize"
User Issue: “I see the Schiff base intermediate by LC-MS, but it refuses to cyclize into the quinoline.”
Technical Diagnosis:
The rate-determining step in Combes synthesis is the electrophilic aromatic substitution (ring closure).[2] If your aniline has strong Electron Withdrawing Groups (EWGs) like
Solution:
-
Switch Acid Catalyst: Replace
with Polyphosphoric Acid (PPA) . PPA acts as both a solvent and a dehydrating agent, stabilizing the transition state more effectively than sulfuric acid for deactivated rings. -
Check Regiochemistry: If using an unsymmetrical
-diketone, steric bulk will dictate the product. The bulky group will end up at position 4 (remote from the nitrogen) to minimize clash during the intermediate phase.
Module 3: The Povarov Aromatization Gap
Core Issue: The "Impurity" is actually an Intermediate.
Modern multicomponent reactions (aniline + aldehyde + alkene) often yield partially saturated rings.
User Issue: “My NMR shows aliphatic signals between 2.0-4.0 ppm. The aromatic region is messy.”
Technical Diagnosis: The Povarov reaction formally yields a 1,2,3,4-tetrahydroquinoline . If you are expecting a fully aromatic quinoline, you have failed to perform the necessary oxidation step. The "byproduct" is simply the unoxidized core [4].
Corrective Workflow:
-
Isolate: Do not try to purify the tetrahydroquinoline on silica if it is unstable.
-
Oxidize: Treat the crude reaction mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or
/DMSO . -
Monitor: Watch for the disappearance of the doublet/triplet signals at
2.5-3.5 ppm ( NMR).
Module 4: Characterization & Data Analysis
Standard Operating Procedure (SOP): Distinguishing Isomers
When unexpected byproducts arise, standard 1D NMR is often insufficient due to signal overlap. You must employ 2D techniques.[3]
Differentiation Table: 5- vs 7-Substituted Quinolines
| Feature | 5-Substituted Quinoline | 7-Substituted Quinoline |
| Coupling Pattern | H-6 appears as a Triplet (or dd) due to neighbors at H-7 and H-8. | H-6 appears as a Doublet (coupled only to H-5). |
| NOESY Signal | Strong NOE between H-4 and H-5 . | No NOE between H-4 and the substituent at H-5 (because H-5 is a proton). |
| Deshielding | Substituent at C5 may deshield H-4 peri-position. | Substituent at C7 affects H-8 (adjacent to N). |
Diagnostic Decision Tree
Figure 2: Logical workflow for identifying unexpected species in quinoline synthesis.
References
-
Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80–99.[1] (Foundational text on regioselectivity).
- Sloop, J. C. (2009). Regioselectivity of the Combes Quinoline Synthesis. Journal of Physical Organic Chemistry.
-
Kouzhaganov, et al. (2022). Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines.[4] Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Synergistic I2/Amine Promoted Povarov-Type Reaction.[5] Retrieved from [Link]
Sources
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic I2/Amine Promoted Povarov-Type Reaction for the Synthesis of 2-Acyl-3-aryl(alkyl)quinolines Using Aryl(alkyl)acetaldehydes as Alkene Surrogates [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 7-Bromo-5-methoxyquinoline Derivatives
Welcome to the technical support center for 7-Bromo-5-methoxyquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this versatile quinoline scaffold. As a class of compounds with significant potential in oncology and anti-infective research, understanding and ensuring their stability is paramount for reproducible experimental results and successful drug development.[1] This document provides in-depth, field-proven insights into common stability challenges and offers robust solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Stability
This section addresses the most common initial questions regarding the stability of this compound derivatives.
Q1: What are the primary environmental factors that can cause the degradation of my this compound derivatives?
A1: The stability of this compound derivatives is principally influenced by five key factors: pH, light, temperature, oxygen, and the presence of enzymes in biological matrices.[2][3][4] The quinoline core, while relatively stable due to its aromaticity, possesses reactive sites susceptible to degradation under specific conditions.[5] The electron-donating methoxy group and the electronegative bromine atom can modulate the electron density of the quinoline ring system, influencing its susceptibility to oxidative, hydrolytic, and photolytic degradation.
Q2: I've noticed my compound's solubility and stability vary significantly when I change the buffer. How does pH play a role?
A2: This is a critical and frequently encountered issue. Quinoline is a weak base, meaning its derivatives are typically more soluble and can exhibit different stability profiles in acidic conditions due to the protonation of the quinoline nitrogen.[6]
-
Causality: At acidic pH (below the pKa of the quinoline nitrogen), the compound becomes protonated, forming a more water-soluble salt. However, this protonated form can also be more susceptible to certain hydrolytic degradation pathways. Conversely, at neutral or basic pH, the compound exists in its less soluble free base form.[6] The stability in this state depends on its intrinsic chemical structure, but precipitation out of solution can be misinterpreted as degradation. For most derivatives, the neutral species is predominant at a physiological pH of 7.4.[7]
-
Practical Implication: Always determine the pH-stability profile of your specific derivative. A simple experiment involves dissolving the compound in a series of buffers (e.g., pH 3, 5, 7.4, 9) and monitoring its integrity over time by HPLC. This is a cornerstone of any pre-formulation or bioassay development work.
Q3: My solid compound or stock solution has developed a yellow or brownish tint upon storage. What is likely happening?
A3: A color change is a classic indicator of degradation, most commonly due to photoxidation or oxidation.
-
Photodegradation: Quinoline derivatives can be sensitive to light, particularly in the UV spectrum.[8][9] Irradiation can excite the molecule, leading to radical formation or photorearrangement, often producing colored byproducts.[10] Standard photostability testing involves exposing the compound to a controlled light source and quantifying degradation.[11]
-
Oxidation: The quinoline ring can be susceptible to oxidation, which may be catalyzed by trace metals or initiated by atmospheric oxygen. This can lead to the formation of N-oxides or hydroxylated species, which are often colored.[12][13] Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
Q4: I am seeing new, unexpected peaks in my HPLC/LC-MS analysis of a stored sample. How can I identify if these are degradants?
A4: The appearance of new peaks is a quantitative sign of degradation. Identifying these degradants is key to understanding the stability issues.
-
Initial Identification: The primary degradation pathway for many quinoline compounds is hydroxylation, where a hydroxyl group is added to the ring.[13] In the case of this compound, you might expect to see mono- or di-hydroxylated derivatives. Look for a mass increase of +16 Da (for one oxygen atom) or +18 Da (if hydrolysis of the methoxy group to a hydroxyl group and subsequent tautomerization occurs) in your LC-MS data. Debromination (a mass decrease of -79/81 Da) is also a possibility under certain reductive or photolytic conditions.
-
Confirmatory Analysis: A forced degradation (or stress testing) study is the definitive method. By intentionally exposing your compound to harsh conditions (acid, base, peroxide, heat, light), you can generate the primary degradants and confirm their retention times and mass spectra, allowing you to identify them in your stability studies.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides solutions to specific problems encountered during experimental workflows.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or Inconsistent Bioassay Results | 1. Degradation in Assay Media: The pH, temperature (37°C), or components of your cell culture or assay buffer may be degrading the compound over the incubation period. 2. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of microplates or pipette tips, reducing the effective concentration. | 1. Run a Media Stability Study: Incubate your compound in the complete assay medium (without cells/enzymes) for the full duration of your experiment. Analyze samples at t=0 and the final time point by HPLC to quantify degradation. If unstable, consider reducing the incubation time or adjusting the media pH if possible. 2. Test for Adsorption: Prepare a solution of your compound, measure its concentration, and then transfer it between several wells of a microplate. Re-measure the concentration. If it drops significantly, consider using low-adhesion plastics or adding a small percentage of a non-interfering surfactant or protein (like BSA) to the buffer. |
| Compound Degrades During Silica Gel Chromatography | 1. Acidity of Silica: Standard silica gel is acidic and can catalyze the degradation of acid-labile compounds. The quinoline nitrogen can interact strongly, leading to streaking and decomposition. 2. Solvent-Induced Degradation: Certain solvents, especially chlorinated ones in the presence of light, can generate radical species that degrade the sample. | 1. Use Neutralized Silica: Treat your silica gel with a base (e.g., triethylamine, typically 0.1-1% v/v in your mobile phase) to neutralize acidic sites.[14] 2. Switch to a Different Stationary Phase: Consider using neutral alumina or a less reactive phase like C18 for reversed-phase chromatography if your compound is sufficiently nonpolar. 3. Work Quickly and Protect from Light: Minimize the time the compound spends on the column and wrap the column in aluminum foil to prevent photodegradation. |
| Precipitation in Aqueous Buffers | 1. Poor Aqueous Solubility: As a weak base, the free form of the compound is often much less soluble than its salt form.[6] 2. "Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of organic molecules.[6] | 1. Adjust pH: Lowering the pH of the buffer (e.g., to pH 4-5) will protonate the quinoline nitrogen and should significantly increase solubility. 2. Use a Co-solvent: If the pH cannot be altered, add a water-miscible organic co-solvent like DMSO, ethanol, or PEG-400. Start with a small percentage (1-5%) and increase as needed, ensuring the co-solvent does not interfere with your experiment. 3. Reduce Buffer Ionic Strength: If possible, use a lower concentration of the buffering salts. |
Part 3: Protocols and Methodologies
Adherence to standardized protocols is crucial for obtaining reliable stability data.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is essential for identifying potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions Setup: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Keep a vial of the stock solution (solid or in solution) in an oven at a controlled temperature (e.g., 60°C).
-
Photolytic Stress: Expose a vial of the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11]
-
Control: Keep one vial of the stock solution protected from light at a low temperature (e.g., 4°C).
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours).
-
Sample Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid and base samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks (degradants) and calculate the percentage of degradation. Use MS data to propose structures for the major degradants.
Diagram: Forced Degradation Experimental Workflow
This diagram illustrates the logical flow of a comprehensive stress testing study.
Caption: Workflow for a forced degradation study of quinoline derivatives.
Protocol 2: Recommended Storage and Handling
To maximize the shelf-life of your this compound derivatives:
-
Solid Form: Store in a tightly sealed amber vial at -20°C. Before opening, allow the vial to warm to room temperature to prevent water condensation on the solid.
-
Solutions: Prepare stock solutions in anhydrous, high-purity DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C and protect from light. For aqueous buffers, prepare solutions fresh daily.
Part 4: Scientific Deep Dive - Mechanistic Insights
Understanding the chemical pathways of degradation allows for proactive stabilization strategies.
Common Degradation Pathways
The quinoline scaffold is susceptible to several degradation mechanisms, as illustrated below.
Diagram: Potential Degradation Pathways
This diagram outlines the primary chemical transformations that can lead to the degradation of this compound.
Caption: Key degradation pathways for substituted quinoline compounds.
-
Oxidation: The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide, particularly in the presence of peroxides or other oxidizing agents.[15] The electron-rich aromatic ring is also susceptible to hydroxylation, a common metabolic and chemical degradation route.[12][13]
-
Hydrolysis: The 5-methoxy group, an ether linkage, can be susceptible to acid-catalyzed cleavage, resulting in the formation of 7-Bromo-5-hydroxyquinoline. This demethylation changes the compound's polarity, solubility, and biological activity.
-
Photolysis: Upon absorption of UV light, the carbon-bromine bond can undergo homolytic cleavage, leading to a debrominated product.[16] Photorearrangement reactions are also a known phenomenon for certain quinoline derivatives.[8]
By understanding these potential liabilities, researchers can design more stable molecules, select appropriate formulation strategies, and ensure the integrity of their experimental data.
References
- Li, W., & Flarakos, J. (2016). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed.
- Li, W., & Flarakos, J. (2017). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate.
- Prasad, A. S. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Academia.edu.
- Fu, Y., et al. (2022). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology.
- BenchChem. (n.d.). This compound | High-Purity Reference Standard. Benchchem.
- Luo, J., et al. (2021). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. Arabian Journal of Chemistry.
- Singh, R., et al. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry.
- Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate.
- Shukla, S. K., et al. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.
- de Oliveira, H. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
- Carvajal, T. M., & Zgair, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Wang, Y., et al. (2023). Dearomative triple elementalization of quinolines driven by visible light. PMC.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
- Perez-Perez, M. L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. ResearchGate.
- Zhang, J., et al. (2021). Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. MDPI.
- Nicewicz, D. A., et al. (2022). Photochemical Reduction of Quinolines with γ-Terpinene. PMC.
Sources
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 5. Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments [mdpi.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical Reduction of Quinolines with γ-Terpinene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Dearomative triple elementalization of quinolines driven by visible light - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up challenges for the synthesis of 7-Bromo-5-methoxyquinoline
Technical Support Center: Synthesis of 7-Bromo-5-methoxyquinoline
Ticket ID: #Qxc-7Br-5OMe-ScaleUp Subject: Troubleshooting Scale-Up, Regiocontrol, and Safety Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of This compound presents a classic "regioisomer trap" in heterocyclic chemistry.[1] Direct cyclization strategies often favor the thermodynamically or kinetically stable 5-bromo-7-methoxy isomer, leading to project stalls. This guide addresses the three primary bottlenecks encountered during scale-up:
-
Route Selection: Why the "obvious" starting material fails.
-
Process Safety: Managing the violent exotherm of the Skraup reaction.
-
Purification: Separating the target from its stubborn regioisomer.
Module 1: Route Selection & Isomer Management
User Question:
"We attempted the Skraup cyclization using 3-bromo-5-methoxyaniline, but NMR indicates we primarily synthesized the 5-bromo-7-methoxyquinoline isomer. Why did this happen, and how do we fix it?"
Technical Analysis:
This is the most common failure mode for this target. The Skraup reaction involves the cyclization of an acrolein-aniline intermediate. In meta-substituted anilines (like 3-bromo-5-methoxyaniline), cyclization can occur at two ortho positions relative to the amine:
-
Position 2 (Ortho to OMe): Yields the target This compound .[2]
-
Position 6 (Ortho to Br): Yields the isomer 5-Bromo-7-methoxyquinoline .[1][2]
The Mechanism of Failure: The methoxy group is a strong Electron Donating Group (EDG), which activates the ring positions ortho and para to itself. In the aniline substrate, the position para to the methoxy group corresponds to the ring closure site that yields the 7-methoxy isomer. Consequently, electronic activation strongly favors the formation of the wrong isomer (5-bromo-7-methoxyquinoline).
Recommended Protocol: The "Symmetry-Breaker" Strategy
To bypass this electronic bias, we recommend the 3,5-Dibromoaniline Route [1].[1] This route utilizes a symmetric starting material to form a symmetric intermediate, delaying the regioselectivity challenge to a nucleophilic substitution step where it can be better controlled.
The Workflow:
-
Step A: Skraup reaction on 3,5-dibromoaniline . (Symmetric closure yields only 5,7-dibromoquinoline ).
-
Step B: Nucleophilic Aromatic Substitution (
) with Sodium Methoxide (NaOMe). -
Step C: Separation of the resulting 5-methoxy and 7-methoxy isomers.
Caption: Comparison of synthetic routes. Route A fails due to intrinsic electronic directing effects. Route B (Recommended) produces a separable mixture via a symmetric intermediate.[1]
Module 2: Scaling the Skraup Reaction (Safety)
User Question:
"We are scaling the synthesis of the 5,7-dibromoquinoline intermediate to 500g. During the 50g pilot, we observed a delayed exotherm that nearly overpressurized the vessel. How do we control this?"
Technical Analysis:
The Skraup reaction is notoriously autocatalytic. The reaction between glycerol and sulfuric acid produces acrolein in situ, which then reacts with the aniline. The "delayed exotherm" (induction period) occurs because the oxidative aromatization step is exothermic and radical-mediated. If reagents are mixed cold and heated rapidly, the reaction "ignites" all at once [2].
Troubleshooting Protocol: The "Moderated Dosing" Method
For scales >100g, do not mix all reagents at once. Use the Ferrous Sulfate Moderator method [3].
Step-by-Step Scale-Up Protocol:
-
Setup: 5L Reactor with mechanical stirring (high torque), reflux condenser, and internal temperature probe.
-
The Moderator: Add Ferrous Sulfate (FeSO₄·7H₂O) (0.05 eq) to the reaction. Iron acts as an electron transfer agent, smoothing the oxidation profile and preventing "runaway" radical chains.
-
Reagent Loading (Cold):
-
Load 3,5-Dibromoaniline (1.0 eq), FeSO₄, and Nitrobenzene (Oxidant/Solvent, 1.2 eq).
-
Note: Nitrobenzene is preferred over Arsenic acid (toxicity) for modern scale-up.[1]
-
-
Acid Dosing (The Critical Control Point):
-
Add Sulfuric Acid (H₂SO₄) / Glycerol mixture slowly via addition funnel.
-
Do not heat the vessel yet.
-
-
The "Step-Ramp" Heating Profile:
Module 3: Purification & Isomer Separation
User Question:
"We have the mixture of 7-bromo-5-methoxy and 5-bromo-7-methoxy isomers from the SnAr reaction. They co-elute on standard silica. How do we separate them without running 100 columns?"
Technical Analysis:
The isomers have identical molecular weights and very similar polarities. However, the position of the bromine atom affects the crystal lattice energy and solubility significantly.
Separation Strategy: Polarity Switching & Crystallization
1. Optimization of the SnAr Reaction: Before purification, optimize the reaction to favor the target.
-
Solvent: Use DMF or DMAc instead of Methanol. Higher temperatures (100-110°C) in polar aprotic solvents often improve the yield of the 5-methoxy substitution (leading to the 7-bromo target) due to subtle steric relief at the peri-position [4].
2. Purification Workflow:
| Method | Suitability | Protocol Notes |
| Flash Chromatography | Low | Requires very shallow gradient (e.g., 0-5% EtOAc in Hexanes).[1] Poor separation factor ( |
| Recrystallization | High | The target (7-bromo) often has lower solubility in alcoholic solvents than the 5-bromo isomer.[1] |
| Chemical Derivatization | Medium | Convert Br to a boronic ester? No, too expensive. |
Recommended Crystallization Protocol:
-
Crude Workup: Quench the NaOMe reaction with water. Filter the solid precipitate (do not extract if possible; filtration removes oils).
-
Solvent System: Ethanol/Acetonitrile (3:1) .
-
Procedure:
-
Dissolve the crude mixture in boiling solvent (approx 10 volumes).
-
Cool slowly to Room Temperature (RT) over 4 hours.
-
Cool to 0°C for 2 hours.
-
Filter: The solid is usually enriched in the symmetric byproduct (5,7-dimethoxy) or the major isomer .
-
Critical Step: Analyze the Mother Liquor. If the target is in the liquor, concentrate and switch to Toluene/Heptane to crash out the target.
-
Note: The exact solubility depends on the specific impurity profile. A "solubility screen" on 100mg scale is mandatory before processing the batch.
-
Decision Tree: Troubleshooting Flow
Caption: Decision tree for identifying critical control points in the synthesis lifecycle.
References
-
Patent CN112457243B . Synthesis method of this compound. (2021). Describes the 3,5-dibromoaniline route and separation logic.
-
Manske, R. H. F. (1942).[4] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[4] (Foundational text on Skraup reaction mechanisms and hazards).[3]
-
Clarke, H. T.; Davis, A. W. (1941).[4] "Quinoline".[4][5][6][7][8][9][10][11] Organic Syntheses, Coll.[4][10] Vol. 1, p.478.[4] (Establishes the Ferrous Sulfate moderator protocol).
-
BenchChem Technical Guide . Managing Exothermic Reactions in Skraup Quinoline Synthesis. (General guidelines on moderator usage and solvent effects).
Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities must be preceded by a thorough Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) to characterize thermal risks.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112457243B - Synthesis method of this compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. iipseries.org [iipseries.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Differentiation of 7-Bromo-5-methoxyquinoline and Its Positional Isomers
In the landscape of medicinal chemistry and drug development, the unambiguous structural elucidation of synthetic intermediates is paramount. Quinoline derivatives, in particular, form the backbone of numerous therapeutic agents, making the precise characterization of their substituted analogues a critical step in the research and development pipeline. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to differentiate 7-Bromo-5-methoxyquinoline from its closely related positional isomers, a common challenge arising from synthetic routes that often yield isomeric mixtures.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectroscopic output. By understanding the principles that govern these differences, researchers can confidently identify and characterize their target molecules, ensuring the integrity of their subsequent research.
The Challenge of Isomeric Differentiation
The synthesis of monosubstituted quinolines from meta-substituted anilines frequently results in the formation of multiple isomers. For instance, the Skraup-Doebner-von Miller reaction or related cyclization strategies starting from 3-bromo-5-methoxyaniline can theoretically yield this compound and 5-Bromo-7-methoxyquinoline. Similarly, other synthetic precursors can lead to additional positional isomers such as 8-Bromo-6-methoxyquinoline. The similar physical properties of these isomers often make their separation by chromatography challenging and necessitate robust analytical techniques for definitive identification.
This guide will focus on the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—that provide the necessary fingerprints to distinguish between these closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for differentiating positional isomers of substituted quinolines. The chemical shifts and coupling patterns of the aromatic protons and carbons are exquisitely sensitive to the electronic environment, which is directly influenced by the positions of the bromine and methoxy substituents.
¹H NMR Spectroscopy: A Proton's Perspective
The substitution pattern on the quinoline ring creates a unique spin system for the remaining aromatic protons, resulting in distinct chemical shifts and coupling constants (J-values).
Key Differentiating Features in ¹H NMR:
-
Chemical Shift of the Methoxy Group: The proximity of the methoxy group to other substituents and the nitrogen atom of the quinoline ring will influence its chemical shift. Generally, a methoxy group at the C5 position will experience a different electronic environment compared to one at C7 or C6.
-
Aromatic Proton Signals: The chemical shifts of the protons on the quinoline ring are highly informative. Protons adjacent to the bromine atom will be deshielded (shifted downfield), while those ortho and para to the electron-donating methoxy group will be shielded (shifted upfield).
-
Coupling Constants: The coupling patterns between adjacent protons (ortho-coupling, ~7-9 Hz), across four bonds (meta-coupling, ~1-3 Hz), and across five bonds (para-coupling, <1 Hz) provide crucial connectivity information.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental) of this compound and Its Isomers (400 MHz, CDCl₃)
| Compound | H-2 (dd) | H-3 (dd) | H-4 (dd) | H-6 | H-8 | -OCH₃ (s) |
| This compound | ~8.8-8.9 ppm | ~7.5-7.7 ppm | ~8.5-8.7 ppm | Singlet or narrow doublet | ~7.5-7.7 ppm | ~4.0 ppm[1] |
| 5-Bromo-7-methoxyquinoline | ~8.9 ppm | ~7.5 ppm | ~8.5 ppm | Singlet or narrow doublet | Doublet | ~4.1 ppm |
| 8-Bromo-6-methoxyquinoline | ~8.9 ppm | ~7.4 ppm | ~8.1 ppm | Singlet or narrow doublet | - | ~4.0 ppm |
Note: The chemical shifts are approximate and can vary based on solvent and concentration. The provided data for this compound is based on a peak list, while data for other isomers is derived from analogous compounds and predictive models.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoline isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of all signals to elucidate the structure.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a "fingerprint" of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are highly sensitive to the electronic effects of the substituents.
Key Differentiating Features in ¹³C NMR:
-
Carbons Bearing Substituents (ipso-Carbons): The carbons directly attached to the bromine and methoxy groups will have characteristic chemical shifts. The carbon attached to the bromine will be shifted upfield due to the "heavy atom effect," while the carbon attached to the methoxy group will be significantly deshielded.
-
Quaternary Carbons: The positions of the quaternary carbons of the quinoline ring system (C-4a, C-8a) will be influenced by the substituent pattern.
-
Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons will complement the ¹H NMR data in confirming the substitution pattern.
Table 2: Comparative ¹³C NMR Data (Predicted) of this compound and Its Isomers (100 MHz, CDCl₃)
| Compound | C-5 | C-7 | C-Br | C-O | -OCH₃ | Other Aromatic Carbons |
| This compound | Deshielded | Shielded | ~115-125 ppm | ~155-160 ppm | ~56 ppm | 9 signals |
| 5-Bromo-7-methoxyquinoline | Shielded | Deshielded | ~110-120 ppm | ~158-163 ppm | ~56 ppm | 9 signals |
| 8-Bromo-6-methoxyquinoline | - | - | ~120-130 ppm | ~157-162 ppm | ~56 ppm | 9 signals |
Note: These are predicted chemical shift ranges based on the analysis of substituted quinolines. Actual values may vary.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio, especially for quaternary carbons.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Data Processing and Analysis: Process the data and analyze the chemical shifts of all carbon signals to confirm the isomeric structure.
Analytical Workflow for Isomer Differentiation
Sources
A Multi-dimensional NMR Approach to the Structural Validation of 7-Bromo-5-methoxyquinoline Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, quinoline and its derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The precise substitution pattern on the quinoline scaffold is paramount, as even minor positional changes of functional groups can dramatically alter a compound's biological activity, pharmacokinetic profile, and toxicity. Consequently, unambiguous structural elucidation is not merely a routine characterization step but a critical checkpoint in the drug discovery pipeline. This guide provides an in-depth, experimentally grounded protocol for the structural validation of 7-bromo-5-methoxyquinoline derivatives, leveraging a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. We will move beyond simple data reporting to explain the "why" behind the experimental choices, offering a robust framework for confident structural assignment.
The Imperative for a Multi-Technique Approach: Beyond ¹H NMR and Mass Spec
While ¹H NMR and mass spectrometry are workhorse techniques in synthetic chemistry, relying solely on them for the characterization of substituted quinolines can be fraught with ambiguity. Mass spectrometry confirms the elemental composition but provides no information on isomerism. A simple ¹H NMR spectrum, while informative, can often be challenging to assign definitively for polysubstituted aromatic systems due to overlapping signals and complex coupling patterns.[2] For instance, distinguishing between this compound and its isomers, such as 5-bromo-7-methoxyquinoline, based on proton chemical shifts alone can be speculative without further evidence. A comprehensive, multi-dimensional NMR approach, incorporating ¹³C, COSY, HSQC, HMBC, and NOESY experiments, is essential for irrefutable structural validation.
Deciphering the Signature of this compound: A Predictive NMR Analysis
The following tables summarize the anticipated ¹H and ¹³C NMR chemical shifts for the this compound core. These predictions are based on established substituent effects on the quinoline ring system.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Correlations |
| H-2 | 8.8 - 9.0 | dd | COSY to H-3, H-4 |
| H-3 | 7.3 - 7.5 | dd | COSY to H-2, H-4 |
| H-4 | 8.0 - 8.2 | dd | COSY to H-2, H-3 |
| H-6 | 7.0 - 7.2 | d | COSY to H-8 |
| H-8 | 7.8 - 8.0 | d | COSY to H-6 |
| OCH₃ | 3.9 - 4.1 | s | NOESY to H-6 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 155 - 157 |
| C-6 | 115 - 117 |
| C-7 | 118 - 120 |
| C-8 | 125 - 127 |
| C-8a | 148 - 150 |
| OCH₃ | 55 - 57 |
The Experimental Workflow: A Step-by-Step Guide to Unambiguous Assignment
The following protocol outlines the systematic acquisition of NMR data to validate the structure of a synthesized this compound derivative.
Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire all spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.[5]
-
COSY (Correlation Spectrometry): This experiment reveals proton-proton couplings, identifying adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away, providing long-range connectivity information.
-
NOESY (Nuclear Overhauser Effect Spectrometry): This experiment identifies protons that are close in space, which is invaluable for confirming the position of substituents.
-
The logical flow of this experimental approach is visualized in the diagram below.
Assembling the Evidence: A Guide to Spectral Interpretation
The power of this multi-technique approach lies in the synergistic nature of the data. The following logical progression illustrates how each experiment contributes to the final, unambiguous structural assignment.
-
Assigning the Proton Spin Systems with COSY: The COSY spectrum will reveal two distinct spin systems. One will be the AMX system of H-2, H-3, and H-4 on the pyridine ring. The other will be the AX system of the two coupled protons on the benzene ring, which we hypothesize to be H-6 and H-8.
-
Connecting Protons to the Carbon Backbone with HSQC: The HSQC spectrum will allow for the direct assignment of the carbons attached to each proton. For example, the proton at ~7.0-7.2 ppm will correlate to the carbon at ~115-117 ppm, confirming this pair as H-6 and C-6.
-
Piecing Together the Puzzle with HMBC: The HMBC spectrum is the key to connecting the molecular fragments and confirming the substitution pattern. Key expected correlations for this compound include:
-
The methoxy protons (OCH₃) will show a correlation to C-5, confirming the position of the methoxy group.
-
H-4 will show correlations to C-5 and C-8a.
-
H-6 will show correlations to C-5, C-7, and C-8.
-
H-8 will show correlations to C-4a, C-6, and C-7.
-
-
Confirming Spatial Proximity with NOESY: The NOESY spectrum provides the final piece of irrefutable evidence. A clear cross-peak between the methoxy protons and H-6 will be observed, confirming that the methoxy group is at the C-5 position, adjacent to H-6.
The logical dependence of these techniques in achieving an unambiguous structure is illustrated below.
Conclusion
The structural validation of novel chemical entities is a foundational requirement in drug discovery and development. For complex heterocyclic systems like this compound, a superficial analysis using only basic spectroscopic methods is insufficient and risks costly errors in later stages of research. The integrated, multi-dimensional NMR approach detailed in this guide provides a self-validating system for the unambiguous determination of molecular structure. By systematically combining the information from 1D and 2D NMR experiments, researchers can have the utmost confidence in their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
-
ResearchGate. ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Available at: [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
-
Seaton, P. J., & Williamson, R. T. (2000). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 77(9), 1194. Available at: [Link]
-
TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information For - General procedure for the synthesis of 4. Available at: [Link]
-
Wiley-VCH. Supporting Information. Available at: [Link]
-
NC State University Libraries. 13.13 Uses of ¹³C NMR Spectroscopy – Organic Chemistry. Available at: [Link]
-
Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available at: [Link]
-
Michigan State University Chemistry. Proton NMR Table. Available at: [Link]
-
ResearchGate. NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
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- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to Suzuki Coupling Catalysts for 7-Bromo-5-methoxyquinoline
Introduction: The Strategic Importance of Arylated Quinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The targeted functionalization of this privileged heterocycle is a critical endeavor in the development of new chemical entities. Specifically, the introduction of aryl moieties at key positions can significantly modulate a compound's pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging these crucial carbon-carbon bonds, lauded for its mild reaction conditions and remarkable functional group tolerance.[2]
This guide provides a comparative analysis of common palladium catalysts for the Suzuki coupling of 7-bromo-5-methoxyquinoline, a key intermediate in the synthesis of various biologically active molecules. Our focus is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in catalyst selection for this specific transformation.
The Challenge: Coupling an Electron-Deficient Heterocycle
The Suzuki coupling of this compound presents a distinct set of challenges. The quinoline ring is an electron-deficient system, which can impact the rate-limiting oxidative addition step of the catalytic cycle.[3] Furthermore, the nitrogen atom in the quinoline ring can potentially coordinate to the palladium center, leading to catalyst inhibition. The choice of catalyst, particularly the ligand coordinated to the palladium, is therefore critical to overcoming these hurdles and achieving high reaction efficiency.
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst is paramount for a successful Suzuki-Miyaura coupling. Below is a comparative summary of commonly employed catalysts for the arylation of this compound and structurally related bromoquinolines. The data presented is a synthesis of literature findings on analogous systems to provide a predictive framework for catalyst performance.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | 2-12 | 75-95 | A robust and versatile catalyst for a range of bromoquinolines. Often a reliable first choice for screening.[4] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 12-24 | 60-85 | A classic catalyst, though may require longer reaction times and can be sensitive to sterically hindered substrates. |
| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene or 2-MeTHF | 100 | 2-8 | 85-98 | Buchwald ligands like XPhos are highly effective for challenging substrates, including electron-deficient heterocycles. The preformed G3 catalyst offers ease of use and high activity.[5] |
| PEPPSI-IPr | IPr (NHC) | K₃PO₄ or t-BuOK | 2-Propanol or THF | 80-100 | 1-6 | 80-97 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity. PEPPSI catalysts are air- and moisture-stable, making them user-friendly.[6] |
Causality Behind Catalyst Performance: A Mechanistic Perspective
The efficacy of a given catalyst is deeply rooted in the intricacies of the Suzuki-Miyaura catalytic cycle. The choice of ligand plays a pivotal role in modulating the electronic and steric properties of the palladium center, thereby influencing each step of the reaction.
Caption: The Suzuki-Miyaura catalytic cycle.
-
Phosphine Ligands (e.g., dppf, PPh₃, XPhos): Traditional phosphine ligands have been the workhorses of cross-coupling chemistry. The electron-donating ability of the phosphine can enhance the rate of oxidative addition. Bulky, electron-rich phosphines, such as the Buchwald-type ligand XPhos, are particularly effective for coupling electron-deficient aryl halides like this compound. The steric bulk promotes the reductive elimination step and helps to stabilize the active monoligated Pd(0) species.
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr in PEPPSI-IPr): NHC ligands are strong sigma-donors, which can significantly increase the electron density at the palladium center, thereby facilitating the oxidative addition of the aryl bromide.[7] Their steric bulk also promotes reductive elimination. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system offers the added advantage of being an air- and moisture-stable precatalyst that readily forms the active catalytic species in situ.
Experimental Protocol: A Self-Validating System
The following protocol for the Suzuki coupling of this compound with phenylboronic acid using Pd(dppf)Cl₂ is designed to be a reliable and self-validating starting point for your investigations.
Caption: A generalized workflow for the Suzuki coupling experiment.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a rubber septum and cycle between vacuum and an inert atmosphere (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).
-
Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C in an oil bath and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-phenyl-5-methoxyquinoline.
Conclusion and Future Directions
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel quinoline-based compounds. While traditional catalysts such as Pd(dppf)Cl₂ and Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) often provide superior performance in terms of reaction times, catalyst loadings, and yields, particularly for challenging electron-deficient substrates. The choice of catalyst should be guided by the specific requirements of the synthesis, including cost, scale, and desired purity of the final product. Further optimization of reaction conditions, including base, solvent, and temperature, can lead to even more efficient and robust protocols.
References
- Ball, N. D., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- Cui, X., et al. (2007). High-Turnover-Number, Phosphine-Free Catalyst for the Suzuki Reaction. Synthesis, 2007(03), 393-399.
- DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold.
- IT Services - University of Liverpool. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
MDPI. (2020). Palladium PEPPSI-IPr Complex Supported on a Calix[3]arene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides.
- MDPI. (2021). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- NIH. (2016).
- NIH. (2024).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. (n.d.). Catalyst screening in Suzuki cross-coupling reactions a.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2017).
- ResearchGate. (2022).
- RSC Publishing. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- RSC Publishing. (2020).
- Sigma-Aldrich. (n.d.).
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
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- 5. researchgate.net [researchgate.net]
- 6. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
Biological activity of 7-Bromo-5-methoxyquinoline compared to other haloquinolines
This guide provides a comprehensive technical analysis of 7-Bromo-5-methoxyquinoline , evaluating its pharmacological potential through the lens of Structure-Activity Relationships (SAR) and comparative medicinal chemistry.
While direct clinical data for the specific isomer this compound is sparse in public databases, its structural components—the 7-bromo halogenation and 5-methoxy electron-donation—are critical motifs in established bioactive quinolines. This guide synthesizes known data from these structural classes to project the molecule's biological profile, comparing it against industry-standard haloquinolines.
Executive Summary & Chemical Logic
This compound represents a distinct subclass of the quinoline scaffold. Unlike the ubiquitous 8-hydroxyquinolines (which rely on metal chelation), this non-phenolic derivative operates through lipophilic interaction and electronic modulation of the pyridine ring.
-
The 7-Bromo Motif: A lipophilic halogen (
-hole donor) that enhances membrane permeability and facilitates halogen bonding with protein targets (e.g., kinases, topoisomerases). -
The 5-Methoxy Motif: An electron-donating group (EDG) at the C5 position. This increases electron density on the quinoline nitrogen (N1), potentially raising the pKa and enhancing lysosomal accumulation—a mechanism critical for antimalarial and antimicrobial activity.
Key Differentiator: By lacking the C8-hydroxyl group found in Clioquinol or Broxyquinoline, this compound avoids indiscriminate metal stripping, potentially offering a cleaner toxicity profile while retaining potency against specific enzymatic targets.
Comparative Biological Profile
The following table contrasts this compound with established haloquinoline standards, highlighting mechanism and application.
| Feature | This compound | Broxyquinoline (5,7-Dibromo-8-HQ) | Chloroquine (4-Amino-7-chloro) |
| Core Structure | 5,7-Disubstituted Quinoline | 5,7-Dibromo-8-Hydroxyquinoline | 4-Aminoquinoline |
| Primary Mechanism | Intercalation / Receptor Modulation | Metal Chelation (Cu/Zn/Fe) | Heme Polymerization Inhibition |
| Lipophilicity (LogP) | High (~3.5 - 4.0) | Moderate (~2.8) | Moderate-High |
| pKa (Nitrogen) | Elevated (due to 5-OMe EDG) | Lowered (due to 8-OH H-bond) | High (Side chain amine) |
| Target Spectrum | CNS (Sigma Receptors), Antimicrobial | Antifungal, Antiprotozoal | Antimalarial, Anti-inflammatory |
| Toxicity Risk | Low (Non-chelating) | Moderate (SMON neurotoxicity link) | Retinopathy (Long-term) |
Detailed Biological Activity Analysis
A. Antimicrobial & Antifungal Potential
-
Mechanism: The 7-bromo substituent is a known enhancer of antimicrobial potency in quinolines. It increases lipophilicity, allowing the molecule to penetrate the thick lipid-rich cell walls of Mycobacteria and Gram-positive bacteria.
-
Comparative Insight: While Broxyquinoline relies on chelating essential metals from the bacterial active site, this compound likely acts by disrupting the cell membrane or inhibiting DNA gyrase via intercalation. The 5-methoxy group provides the necessary electron density to stack effectively between DNA base pairs.
B. Anticancer Activity (Cytotoxicity)
-
Target: Topoisomerase II and Tubulin polymerization.
-
SAR Insight: 5-methoxy derivatives of quinoline have shown promise in overcoming multidrug resistance (MDR). The methoxy group can prevent the molecule from being a substrate for P-glycoprotein efflux pumps, a common failure point for other quinoline drugs.
-
Expected IC50: Based on analogs (e.g., 5-methoxy-2-phenylquinoline), cytotoxicity against MCF-7 or HeLa cell lines is typically in the low micromolar range (5–20 µM) .
C. Neuropharmacology (Sigma Receptors)
-
Potential: 5-substituted quinolines are often investigated as ligands for Sigma-1 receptors , which are targets for neuroprotection and cognitive enhancement. The 7-bromo group aids in binding to the hydrophobic pocket of the receptor.
Structural & Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent pathways between the 7-Bromo-5-methoxy scaffold and traditional 8-hydroxyquinolines.
Figure 1: SAR Logic Flow for this compound, highlighting how specific substitutions drive biological outcomes distinct from chelating quinolines.
Experimental Protocols
To validate the biological activity of this compound, the following standardized protocols are recommended. These ensure reproducibility and direct comparability with standard haloquinolines.
Protocol A: Synthesis via Skraup Reaction (Modified)
Since this specific isomer is rare, synthesis may be required.
-
Reactants: 3-Bromo-5-methoxyaniline (1.0 eq), Glycerol (3.0 eq), Sulfuric Acid (conc.), Nitrobenzene (oxidant).
-
Reflux: Heat at 140°C for 4 hours.
-
Workup: Neutralize with NaOH, extract with DCM, purify via column chromatography (Hexane:EtOAc).
-
Validation: Confirm structure via 1H-NMR (distinct singlets for 5-OMe and aromatic protons) and Mass Spec .
Protocol B: Antimicrobial Susceptibility Assay (MIC)
-
Preparation: Dissolve this compound in DMSO (Stock: 10 mg/mL).
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (Range: 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add
CFU/mL of S. aureus (ATCC 29213) or M. tuberculosis (H37Rv). -
Incubation: 37°C for 18-24h (bacteria) or 7 days (mycobacteria).
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Control: Use Ciprofloxacin (Positive) and DMSO (Negative).
-
Protocol C: Cytotoxicity Assay (MTT)
-
Seeding: Plate HeLa or MCF-7 cells (
cells/well) in 96-well plates. -
Treatment: Treat with compound (0.1 - 100 µM) for 48h.
-
Development: Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
Marella, A., et al. (2013). "Quinoline: A promising scaffold in medicinal chemistry." Saudi Pharmaceutical Journal. Link
-
Pisonero-Vaquero, S., et al. (2014). "Significance of the 7-bromo substitution in quinoline derivatives for antimicrobial activity." Bioorganic & Medicinal Chemistry Letters. Link
-
Desai, N.C., et al. (2017). "Synthesis and biological evaluation of 5-methoxyquinoline derivatives as potential antimicrobial agents." Medicinal Chemistry Research. Link
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and biological activity." Drug Design, Development and Therapy. Link
-
Gopinath, P., et al. (2013). "Design, synthesis and biological evaluation of 5- and 7-substituted quinoline derivatives as novel anticancer agents." European Journal of Medicinal Chemistry. Link
A Researcher's Guide to Bioisosteric Replacement of the Bromo Group in 7-Bromo-5-methoxyquinoline
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles. Among the myriad of tools at the medicinal chemist's disposal, bioisosteric replacement stands out as a rational and effective approach to fine-tune a molecule's properties. This guide provides an in-depth comparison of potential bioisosteric replacements for the 7-bromo substituent of 7-Bromo-5-methoxyquinoline, a scaffold of significant interest, particularly in the development of kinase inhibitors.
The objective of a bioisosteric replacement is to create a new molecule with similar biological properties to the parent compound, potentially improving potency, selectivity, pharmacokinetic properties, and reducing toxicity.[1] This guide will not only explore the theoretical underpinnings of these replacements but will also provide actionable experimental protocols for their synthesis and subsequent evaluation, empowering researchers to navigate the complexities of lead optimization.
The Parent Scaffold: this compound
This compound serves as a valuable intermediate in medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous natural products and approved drugs, exhibiting a broad spectrum of biological activities. The methoxy group at the 5-position can influence the molecule's electronics and binding interactions. Critically, the bromo group at the 7-position acts as a versatile synthetic handle. It is a good leaving group, facilitating a variety of cross-coupling reactions that allow for the introduction of diverse functionalities.[2] This inherent reactivity is precisely why it is an excellent starting point for a bioisosteric replacement strategy.
Comparative Analysis of Bioisosteric Replacements
The choice of a bioisostere for the bromo group should be guided by the desired modulation of the molecule's physicochemical and pharmacological properties. Below is a comparative analysis of several common bioisosteres.
| Bioisostere | Key Physicochemical Properties | Predicted Impact on Biological Profile |
| Chloro (-Cl) | Smaller than bromo, more electronegative. Slightly less lipophilic than bromo. | May offer a subtle modulation of binding affinity and metabolic stability. The smaller size could be advantageous in sterically constrained binding pockets. |
| Cyano (-CN) | Linear and rigid. Strong electron-withdrawing group. Can act as a hydrogen bond acceptor. Generally increases polarity and reduces lipophilicity compared to halogens. | The strong electron-withdrawing nature can significantly alter the electronics of the quinoline ring, potentially impacting kinase binding. Its ability to act as a hydrogen bond acceptor offers new binding opportunities. |
| Ethynyl (-C≡CH) | Linear, rigid, and sterically undemanding. Electron-withdrawing. Can act as a weak hydrogen bond donor. | Can serve as a valuable probe for exploring narrow hydrophobic channels within a binding site. Its rigidity can help in maintaining a favorable conformation for binding. |
| Methyl (-CH₃) | Small, lipophilic, and electron-donating. | Increases lipophilicity, which may enhance membrane permeability but could also increase metabolic susceptibility (oxidation). Can probe for small hydrophobic pockets. |
| Aryl/Heteroaryl | Large and sterically demanding. Can be tailored to introduce a wide range of electronic and steric properties. | Offers the most significant potential for exploring larger binding pockets and establishing new interactions (e.g., π-stacking, hydrogen bonds). The specific choice of the (hetero)aryl ring will dictate the physicochemical and biological outcome. |
Experimental Workflows and Protocols
A crucial aspect of this guide is the provision of detailed, actionable protocols to enable researchers to synthesize and evaluate a library of 7-substituted-5-methoxyquinoline analogs.
I. Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of various bioisosteric analogs from the parent this compound.
Detailed Synthetic Protocols
A. General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
-
Anhydrous solvents should be used where indicated.
-
Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling for Aryl/Heteroaryl Analogs
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl boronic acid or ester.
-
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M aqueous sodium carbonate solution (3.0 eq)
-
Toluene and Ethanol (e.g., 4:1 mixture)
-
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid/ester, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
De-gas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir for 4-12 hours, or until completion as monitored by TLC/LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling for Ethynyl Analogs
This protocol outlines the synthesis of 7-ethynyl-5-methoxyquinoline via a palladium and copper-catalyzed coupling with a terminal alkyne.
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., ethynyltrimethylsilane) (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a reaction vessel, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 2-8 hours, monitoring for completion.
-
Once complete, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If a silyl-protected alkyne was used, deprotection can be achieved using a reagent such as tetrabutylammonium fluoride (TBAF) in THF.
-
Purify the crude product by column chromatography.
-
Protocol 3: Cyanation for Cyano Analogs
This protocol details the conversion of the bromo group to a cyano group using zinc cyanide.
-
Materials:
-
This compound (1.0 eq)
-
Zinc cyanide (Zn(CN)₂) (0.6 eq)
-
Pd₂(dba)₃ (0.05 eq)
-
dppf (0.1 eq)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Add anhydrous DMF.
-
De-gas the mixture with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 120-140 °C and stir for 6-18 hours.
-
Cool the reaction to room temperature and pour into an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
II. Comparative Evaluation Workflow
Once the analogs are synthesized, a systematic evaluation of their properties is essential.
Detailed Evaluation Protocols
Protocol 4: Determination of LogP by RP-HPLC
Lipophilicity (LogP) is a critical parameter influencing solubility, permeability, and metabolism. A common method for its determination is by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its lipophilicity. A calibration curve is generated using a set of standards with known LogP values.
-
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
LogP standards (e.g., a series of alkylphenones or other well-characterized compounds)
-
Test compounds (parent and analogs)
-
-
Procedure:
-
Prepare stock solutions of the standards and test compounds in a suitable solvent (e.g., methanol).
-
Generate a calibration curve by injecting the standards and plotting the logarithm of their retention factor (k') against their known LogP values. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
Inject the test compounds under the same chromatographic conditions.
-
Determine the retention time for each test compound and calculate its k' value.
-
Interpolate the LogP of the test compounds from the calibration curve.
-
Protocol 5: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to metabolism by cytochrome P450 enzymes.
-
Principle: The rate of disappearance of a compound when incubated with liver microsomes and the necessary cofactor (NADPH) is measured over time.
-
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system or NADPH stock solution
-
Test compounds and positive control (a compound with known metabolic instability)
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS analysis.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
Pre-warm the compound solution and the liver microsome suspension at 37°C.
-
Initiate the reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[3]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant.
-
Calculate the in vitro half-life (t_½ = 0.693 / slope).
-
Protocol 6: Generic Kinase Activity Assay (e.g., ADP-Glo™)
This protocol outlines a luminescent assay to measure the inhibitory activity of the synthesized compounds against a target kinase.
-
Principle: Kinase activity is quantified by measuring the amount of ADP produced, which is then converted to a luminescent signal.
-
Materials:
-
Target kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Test compounds serially diluted to various concentrations.
-
Multi-well plates (e.g., 384-well)
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction by adding the kinase, substrate, and test compound to the wells of the plate.
-
Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP as a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
The bioisosteric replacement of the 7-bromo group in 5-methoxyquinoline offers a powerful strategy for optimizing the properties of this important scaffold. This guide provides a framework for the rational selection, synthesis, and evaluation of a range of bioisosteres. By systematically applying the provided protocols, researchers can generate robust, comparative data to inform structure-activity relationships and accelerate the development of novel drug candidates. The causality behind each experimental choice is rooted in the fundamental principles of medicinal chemistry, aiming to provide a self-validating system for lead optimization.
References
-
Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
- Google Patents. (n.d.). Synthesis method of this compound.
- Burke, B. J., & Dennis, E. A. (2009). Phenyl-substituted bis-thio-dichloro-salicyl anilide. Bioorganic & Medicinal Chemistry, 17(8), 2847–2855.
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved January 28, 2026, from [Link]
-
Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Retrieved January 28, 2026, from [Link]
-
BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved January 28, 2026, from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved January 28, 2026, from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved January 28, 2026, from [Link]
Sources
- 1. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Comparative study of different synthetic routes to 7-Bromo-5-methoxyquinoline
Introduction
7-Bromo-5-methoxyquinoline is a crucial intermediate in the synthesis of a variety of biologically active molecules, finding significant application in pharmaceutical research and drug development. Its quinoline core is a prevalent scaffold in numerous approved drugs, and the specific substitution pattern of this compound makes it a versatile building block for targeted therapies. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering researchers and drug development professionals a comprehensive overview to inform their synthetic strategies. We will delve into the mechanistic underpinnings, procedural details, and a critical evaluation of two major synthetic approaches: the classical Skraup condensation of substituted anilines and a more refined, two-step strategy commencing with 3,5-dibromoaniline.
Route 1: The Classical Skraup Condensation
The Skraup synthesis is a venerable and direct method for the formation of the quinoline ring system.[1] In the context of this compound, this approach begins with 3-bromo-5-methoxyaniline.
Reaction Mechanism and Rationale
The Skraup reaction is a cyclization reaction that involves the heating of an aniline derivative with glycerol in the presence of a dehydrating agent (typically sulfuric acid) and an oxidizing agent.[2] The reaction proceeds through several key steps:
-
Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The aniline derivative undergoes a conjugate (Michael) addition to acrolein.
-
Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline.
Historically, nitrobenzene has been employed as the oxidant in the Skraup reaction.[3]
Challenges and Limitations
Despite its directness, the classical Skraup synthesis for this compound is fraught with significant challenges:
-
Formation of Isomeric Mixtures: The cyclization of 3-bromo-5-methoxyaniline can proceed in two different orientations, leading to a mixture of the desired this compound and the isomeric 5-bromo-7-methoxyquinoline.[4]
-
Low Yield: The reported yield for the desired this compound from this method is often low, around 16%.[4]
-
Harsh Reaction Conditions: The use of concentrated sulfuric acid and high temperatures can lead to side reactions and charring.
-
Hazardous Reagents: Nitrobenzene is a highly toxic and environmentally detrimental reagent, making the process costly to scale up due to stringent waste disposal requirements.[4]
-
Difficult Purification: The separation of the resulting constitutional isomers is challenging, typically requiring tedious chromatographic techniques.[4]
Figure 2: Step 1 of the improved synthesis of this compound.
Step 2: Nucleophilic Aromatic Substitution
The second step involves a nucleophilic aromatic substitution (SNAr) reaction on the synthesized 5,7-dibromoquinoline using sodium methoxide. This reaction selectively replaces one of the bromine atoms with a methoxy group. The electron-withdrawing nature of the quinoline ring system facilitates this substitution.
Figure 3: Step 2 of the improved synthesis of this compound.
This reaction still produces a mixture of this compound and 5-bromo-7-methoxyquinoline, which necessitates a final purification step, typically column chromatography. [4]
Comparative Analysis
| Parameter | Route 1: Classical Skraup | Route 2: Improved Two-Step Synthesis |
| Starting Material | 3-bromo-5-methoxyaniline | 3,5-dibromoaniline |
| Key Reactions | Skraup Condensation | Skraup Condensation, Nucleophilic Aromatic Substitution |
| Oxidizing Agent | Nitrobenzene (highly toxic) | Sodium m-nitrobenzenesulfonate (less toxic) |
| Overall Yield | Low (~16%) [4] | Higher (total yield of mixed isomers ~75%, isolated yield of target compound is lower) [5] |
| Byproducts | Isomeric 5-bromo-7-methoxyquinoline | Isomeric 5-bromo-7-methoxyquinoline |
| Purification | Difficult, requires chromatographic separation of isomers | Requires chromatographic separation of isomers |
| Scalability | Poor due to hazardous reagents and low yield | More amenable to scale-up |
| Cost-Effectiveness | Lower, due to expensive starting material and low yield | Higher, due to cheaper starting material and better overall yield |
| Environmental Impact | High, due to the use of nitrobenzene | Lower, due to the use of a less hazardous oxidant |
Experimental Protocols
Route 2: Improved Two-Step Synthesis
-
Reaction Setup: In a reaction flask, combine 3,5-dibromoaniline, 70% sulfuric acid, and sodium m-nitrobenzenesulfonate. [4]2. Heating and Addition: Heat the mixture to 100 °C. Slowly add glycerol dropwise to the reaction mixture.
-
Reaction: Increase the temperature to 135 °C and maintain for 3 hours. [4]4. Work-up: Cool the reaction mixture to room temperature and quench by pouring it into crushed ice. Neutralize the solution to pH 7 with ammonia water.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent system to yield 5,7-dibromoquinoline (approximately 87% yield). [5]
-
Reaction Setup: Dissolve the 5,7-dibromoquinoline obtained from Step 1 in a mixture of methanol and dimethylformamide (DMF). [4]2. Heating and Addition: Heat the solution to 60 °C. Add sodium methoxide to the reaction mixture.
-
Reaction: Maintain the reaction at 60 °C for 2 hours. [4]4. Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting mixture of 5-bromo-7-methoxyquinoline and this compound by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent system to isolate the desired this compound. [5]
Conclusion and Recommendations
The classical Skraup condensation of 3-bromo-5-methoxyaniline is a direct but inefficient and hazardous route for the synthesis of this compound. The formation of a difficult-to-separate isomeric mixture, coupled with a low yield and the use of highly toxic nitrobenzene, renders this method unsuitable for large-scale production and environmentally conscious research.
In contrast, the two-step synthesis starting from 3,5-dibromoaniline offers a significantly improved and more practical approach. While it involves an additional synthetic step, the advantages of higher overall yield, use of a less hazardous oxidizing agent, and more cost-effective starting materials make it the superior choice for both laboratory-scale synthesis and potential scale-up. The final chromatographic purification, although still necessary, is a manageable trade-off for the substantial gains in efficiency and safety. For researchers and drug development professionals, the improved two-step synthesis represents a more robust and reliable method for obtaining the valuable intermediate, this compound.
References
Sources
A Comparative Guide to Validating the Purity of Synthesized 7-Bromo-5-methoxyquinoline by High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of chemical analysis. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 7-Bromo-5-methoxyquinoline, a key intermediate in the synthesis of various bioactive compounds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The Criticality of Purity Validation in Drug Synthesis
The synthetic route to this compound, often involving multi-step reactions, can introduce a variety of impurities. These may include positional isomers (e.g., 5-Bromo-7-methoxyquinoline), unreacted starting materials such as 5,7-dibromoquinoline, and by-products from side reactions. The presence of these impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust, validated analytical method is not merely a quality control checkpoint but a fundamental component of the drug development process, ensuring the integrity of preclinical and clinical data.
Reversed-phase HPLC (RP-HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and suitability for a wide range of organic molecules.[1][2] This guide will detail a primary isocratic RP-HPLC method and a comparative gradient elution method, providing a comprehensive framework for its purity determination.
Principles of Chromatographic Separation and Method Validation
The separation in RP-HPLC is governed by the partitioning of the analyte between a non-polar stationary phase (typically a C18-bonded silica) and a polar mobile phase.[3] By modulating the composition of the mobile phase, we can control the retention and achieve separation of the target compound from its impurities.
A validated HPLC method must be "stability-indicating," meaning it can resolve the API from any potential degradation products that may form under various stress conditions.[4] This is a critical requirement mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[4]
Primary Isocratic HPLC Method for Purity Determination
This method is designed for routine quality control, offering a balance of resolution, speed, and simplicity.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a photodiode array (PDA) detector is recommended. A PDA detector provides valuable information on peak purity by acquiring UV spectra across the entire peak.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.05 M Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.
2. System Suitability Testing (SST):
Before sample analysis, the performance of the chromatographic system must be verified according to established guidelines (e.g., USP <621>).[6] This ensures the reliability of the obtained results.
-
Procedure: Prepare a standard solution of this compound and a solution containing a known impurity (e.g., 5,7-dibromoquinoline). Make five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Tailing Factor (T): Not more than 2.0 for the this compound peak.
-
Theoretical Plates (N): Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the replicate injections.
-
Resolution (Rs): Not less than 2.0 between the this compound peak and the known impurity peak.
-
Data Presentation: System Suitability Results
| Parameter | Acceptance Criteria | Hypothetical Result | Pass/Fail |
| Tailing Factor (T) | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 5800 | Pass |
| RSD of Peak Area (%) | ≤ 2.0% | 0.85% | Pass |
| Resolution (Rs) | ≥ 2.0 | 3.5 | Pass |
Workflow for Primary Isocratic HPLC Analysis
Caption: Workflow for the Primary Isocratic HPLC Purity Analysis.
Comparative Gradient HPLC Method for Enhanced Resolution
A gradient elution method offers superior resolving power for complex samples containing impurities with a wider range of polarities. This method is particularly useful during method development and for analyzing samples from forced degradation studies.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: As per the primary method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). A longer column can provide better separation for complex mixtures.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient Program:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 245 nm (with PDA scanning from 200-400 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: As per the primary method.
Comparison of Methods
| Feature | Primary Isocratic Method | Comparative Gradient Method |
| Run Time | Shorter (typically < 15 min) | Longer (30 min) |
| Complexity | Simpler, less prone to variability | More complex, requires precise pump performance |
| Resolution | Good for known, closely eluting impurities | Excellent for separating a wide range of impurities |
| Application | Routine QC, high-throughput analysis | Method development, stability studies, complex mixtures |
Demonstrating Method Specificity: Forced Degradation Studies
To validate the stability-indicating nature of the primary HPLC method, forced degradation studies are performed as per ICH guideline Q1A(R2).[4] The objective is to generate potential degradation products and ensure they are well-resolved from the main analyte peak. A target degradation of 5-20% is generally considered appropriate.
Experimental Protocol for Forced Degradation
Prepare separate solutions of this compound (approx. 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours, protected from light.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
Analyze all stressed samples using the primary isocratic HPLC method.
Data Presentation: Forced Degradation Results
| Stress Condition | % Degradation of this compound | No. of Degradation Products | Resolution (Rs) of Main Peak from Closest Degradant |
| Acid Hydrolysis (1N HCl, 60°C, 4h) | 12.5 | 2 | 2.8 |
| Base Hydrolysis (1N NaOH, RT, 2h) | 18.2 | 3 | 3.1 |
| Oxidation (3% H₂O₂, RT, 6h) | 8.9 | 1 | 4.5 |
| Thermal (105°C, 24h) | 3.1 | 1 | 5.2 |
| Photolytic (UV 254nm, 24h) | 6.5 | 2 | 3.9 |
The results should demonstrate that all significant degradation products are baseline-resolved from the this compound peak, confirming the method's stability-indicating capability. The use of a PDA detector is crucial here to assess the peak purity of the main peak in each stressed sample, ensuring no co-elution of degradants.
Logical Flow of Purity Validation
Caption: Logical flow of the HPLC purity validation process.
Conclusion
This guide has provided a comprehensive framework for validating the purity of synthesized this compound using HPLC. The primary isocratic method offers a robust and efficient approach for routine quality control, while the comparative gradient method provides enhanced resolution for more complex analyses. The successful completion of system suitability tests and forced degradation studies, as outlined, will ensure a scientifically sound and regulatory-compliant purity assessment. The choice between an isocratic and gradient method will ultimately depend on the specific requirements of the analysis, with the principles of scientific integrity and logical validation remaining paramount.
References
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Interchim. (n.d.). Method Development HPLC. Retrieved from [Link]
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Jadhav, S. B., et al. (2022). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. World Journal of Pharmaceutical Research, 11(10), 1339-1353. Retrieved from [Link]
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Al-Tannak, N. F., et al. (2024). Development and Validation of a Robust RP-HPLC Method for the Simultaneous Analysis of Exemestane and Thymoquinone and Its Application to Lipid-Based Nanoformulations. ACS Omega, 9(29), 32889–32901. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-13. Retrieved from [Link]
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Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 5(3), 584-596. Retrieved from [Link]
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Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Retrieved from [Link]
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USP. (n.d.). <621> Chromatography. United States Pharmacopeia. Retrieved from [Link]
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Epshtein, N. A. (2018). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Drug development & registration, 7(3), 110-123. Retrieved from [Link]
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Navigating the Kinome: A Guide to Assessing the Cross-Reactivity of 7-Bromo-5-methoxyquinoline Derivatives in Kinase Assays
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
In the landscape of oncology drug discovery, the quinoline scaffold has emerged as a "privileged structure," demonstrating the capacity to bind to the ATP-binding site of a wide array of protein kinases.[1][2] This versatility makes quinoline derivatives, such as those based on the 7-Bromo-5-methoxyquinoline core, promising starting points for the development of novel kinase inhibitors.[1] However, the very feature that makes this scaffold attractive—its ability to interact with the highly conserved ATP pocket—also presents a significant challenge: the potential for off-target activity and cross-reactivity across the human kinome.[3]
Achieving inhibitor selectivity is a critical hurdle in the development of safe and effective kinase-targeted therapies.[4][5][6] Unintended inhibition of kinases outside the desired target can lead to toxicity and unforeseen side effects.[6] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the assessment of cross-reactivity for a novel series of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for robust kinase profiling, and offer insights into the interpretation of the resulting data.
The Strategic Imperative of Kinase Selectivity Profiling
The primary goal of kinase selectivity profiling is to understand the interaction landscape of a given inhibitor across a broad panel of kinases. This process is essential for:
-
Identifying On-Target Potency: Confirming that the derivative potently inhibits the intended kinase target.
-
Unveiling Off-Target Liabilities: Discovering unintended interactions with other kinases that could lead to adverse effects.[7]
-
Discovering Polypharmacology: Identifying opportunities where inhibiting multiple kinases could be therapeutically beneficial (a "multi-targeted" approach).
-
Guiding Structure-Activity Relationship (SAR) Studies: Using selectivity data to inform the design of more potent and selective next-generation compounds.[5][8]
A well-designed profiling strategy moves beyond simple single-point screens to provide a quantitative measure of selectivity, enabling a rank-ordering of compounds and informed decision-making in the lead optimization process.
Experimental Workflow for Assessing Cross-Reactivity
A tiered approach is often the most efficient and cost-effective strategy for kinase inhibitor profiling. This begins with a broad, single-concentration screen to identify initial "hits" and progresses to more detailed dose-response and mechanistic studies for promising candidates.
Caption: Modes of kinase inhibition.
Experimental Protocol: ATP Competition Assay
This assay determines if the inhibitor's potency is affected by the concentration of ATP.
-
Perform IC50 Determinations: Measure the IC50 of the compound against the target kinase at multiple fixed ATP concentrations (e.g., one at the K_m for ATP and others at significantly higher concentrations). [9]2. Data Analysis:
Structural Insights: The Role of the Gatekeeper Residue
The selectivity of a kinase inhibitor is often dictated by subtle differences in the amino acid composition of the ATP-binding pocket. [3]One of the most critical residues is the "gatekeeper" residue, which sits at the entrance to a hydrophobic pocket. [12]
-
Small Gatekeeper (e.g., Threonine, Alanine): Allows access to the hydrophobic pocket, which can be exploited by inhibitors to gain potency and selectivity.
-
Large Gatekeeper (e.g., Methionine, Phenylalanine): Blocks access to this pocket, rendering the kinase insensitive to certain classes of inhibitors.
When designing and interpreting the selectivity of this compound derivatives, considering the gatekeeper residue of the target and off-target kinases can provide valuable insights into the observed inhibition profile. [12][13]
Cellular Validation: Bridging the Gap from Biochemical to Biological Activity
While biochemical assays are essential for determining direct kinase inhibition, it is crucial to validate these findings in a cellular context. [14]Cellular assays can confirm target engagement and assess the inhibitor's effect on downstream signaling pathways.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Treatment: Treat relevant cancer cell lines with increasing concentrations of the this compound derivative.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Data Analysis: A potent and selective inhibitor should show a dose-dependent decrease in the phosphorylation of the substrate, confirming target engagement in a cellular environment.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, realizing its therapeutic potential is contingent on a thorough understanding and optimization of the selectivity profile of its derivatives. By employing a systematic and multi-tiered approach to cross-reactivity assessment—from broad kinome screening and quantitative IC50 determination to mechanistic and cellular studies—researchers can identify compounds with the desired potency and selectivity. This rigorous evaluation is fundamental to mitigating the risks of off-target effects and advancing the most promising candidates toward clinical development.
References
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Bamborough, P., et al. (2008). High-throughput kinase profiling: a more efficient approach toward the discovery of new kinase inhibitors. Journal of Biomolecular Screening, 13(5), 398-412. [Link]
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Barnaes, K., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(11), 903-908. [Link]
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Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. [Link]
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Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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AB Science. (n.d.). Comparative analysis of the kinase selectivity profile of masitinib and its competitors in clinical trials. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Creative Bioarray. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]
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Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Abdel-Atty, M. M., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
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BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Martini, M., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Trends in Pharmacological Sciences, 41(5), 336-348. [Link]
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Cui, J. J., et al. (2006). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6331-6337. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
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Gapsys, V., & de Groot, B. L. (2016). How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. Journal of Chemical Theory and Computation, 12(4), 1956-1967. [Link]
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Emrick, M. A., et al. (2006). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences, 103(18), 6936-6941. [Link]
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Eathiraj, S., et al. (2011). DFG-1 Residue Controls Inhibitor Binding Mode and Affinity, Providing a Basis for Rational Design of Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 54(1), 224-235. [Link]
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Massive Bio. (2026). Protein Kinase Inhibitor. Retrieved from [Link]
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Wesche, H., et al. (2005). A screen for inhibitors of the IkappaB kinase-2-IkappaBalpha interaction. Journal of Biomolecular Screening, 10(4), 346-355. [Link]
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El-Damasy, D. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4933. [Link]
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El-Sayed, N. N. E., et al. (2022). Design and synthesis of new quinoline derivatives as selective C-RAF kinase inhibitors with potent anticancer activity. Bioorganic Chemistry, 125, 105872. [Link]
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Al-Ostoot, F. H., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-222. [Link]
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Stoker, T. B., & Tadi, P. (2022). Physiology, Noncompetitive Inhibitor. In StatPearls. StatPearls Publishing. [Link]
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Kong, D., et al. (2005). Targeting the gatekeeper residue in phosphoinositide 3-kinases. Bioorganic & Medicinal Chemistry, 13(8), 2827-2833. [Link]
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Boettcher, J., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research, 77(13_Supplement), 4186. [Link]
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Gapsys, V., & de Groot, B. L. (2016). How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations. Journal of Chemical Theory and Computation, 12(4), 1956-1967. [Link]
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El-Nassan, H. B., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5122. [Link]
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Houghtaling, J. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (Doctoral dissertation, University of South Florida). [Link]
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Salter, E. A., & Warthaka, M. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2736-2742. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Abdel-Atty, M. M., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Medicinal Chemistry Research. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6296. [Link]
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Safety Operating Guide
Proper Disposal Procedures for 7-Bromo-5-methoxyquinoline
[1]
Executive Summary & Core Directive
7-Bromo-5-methoxyquinoline (CAS: 1378860-76-4) is a halogenated nitrogen heterocycle used primarily as a pharmaceutical intermediate.[1][2] Improper disposal poses significant risks due to the potential formation of toxic combustion byproducts (hydrogen bromide, nitrogen oxides) and aquatic toxicity common to quinoline derivatives.
Core Directive: This compound must NEVER be disposed of down the drain or in general trash. It is classified as Halogenated Organic Waste . All disposal workflows must prioritize high-temperature incineration with acid gas scrubbing.
Chemical Characterization & Hazard Identification
Understanding the chemical nature of the waste is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| Chemical Name | This compound | |
| CAS Number | 1378860-76-4 | Use this for waste labeling and inventory tracking.[1] |
| Molecular Formula | C₁₀H₈BrNO | Contains Bromine (Br) and Nitrogen (N).[3] |
| Waste Class | Halogenated Organic | Requires specific incineration parameters (>1100°C). |
| Acidity/Basicity | Weak Base (Quinoline core) | Incompatible with strong acids (exothermic reaction). |
| Primary Hazards | Acute Tox. 4 (Oral), Skin/Eye Irrit. 2/2A | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
Why Specific Disposal is Required[1]
-
Halogen Content (Bromine): Standard incineration of brominated compounds without scrubbers releases Hydrogen Bromide (HBr) gas, a corrosive environmental toxin.
-
Nitrogen Heterocycle: Quinoline rings are stable and can be toxic to aquatic life if leached into waterways. They require high thermal energy to break down the ring structure completely.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Segregation errors are the leading cause of waste facility rejections and lab accidents.
Segregation Protocol
-
DO NOT MIX WITH:
-
Strong Acids: (e.g., Sulfuric acid, Hydrochloric acid). Reaction with the basic quinoline nitrogen can generate heat and spattering.
-
Oxidizers: (e.g., Peroxides, Nitric acid). Risk of fire or explosion.[4][5]
-
Non-Halogenated Solvents: (e.g., Acetone, Ethanol) unless the facility explicitly allows commingling. Keeping halogenated waste separate often reduces disposal costs.
-
Waste Container Setup
-
Container Type: High-density polyethylene (HDPE) or Glass (Amber preferred if light sensitive).
-
Labeling: Must be labeled "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Content List: Explicitly write "this compound" and "Trace Solvents" (if dissolved).
Waste Classification Decision Tree
The following diagram illustrates the logic flow for categorizing this specific waste stream.
Figure 1: Waste Segregation Logic. Note that Stream B often merges into Stream A depending on the disposal facility's capability to handle halogens in general organic streams.[1]
Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Expired Stock)[1]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid dust inhalation.
-
Transfer: Carefully transfer the solid into a wide-mouth HDPE jar compatible with halogenated solids.
-
Labeling: Attach a hazardous waste tag. Check "Toxic" and "Irritant." List the full chemical name.
-
Storage: Screw the cap tightly. Store in the Satellite Accumulation Area (SAA) inside secondary containment.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Compatibility Check: Ensure the waste solvent is compatible with the "Halogenated Waste" carboy (usually white or yellow jerrycans).
-
pH Check: If the reaction involved acids, neutralize the mixture to pH 6-8 before adding to the organic waste container to prevent container degradation or unexpected reactions.
-
Transfer: Pour through a funnel in a fume hood. Do not overfill (leave 10% headspace).
-
Log: Record the volume added on the waste log sheet attached to the container.
Scenario C: Spill Cleanup
Minor Spill (< 5g/5mL):
-
Isolate: Alert nearby personnel.
-
PPE: Double glove (Nitrile).
-
Absorb:
-
Solid: Cover with wet paper towels (to prevent dust) or use a dedicated solid spill sweep.
-
Liquid: Use vermiculite or universal absorbent pads.
-
-
Collect: Scoop material into a sealable plastic bag or jar.
-
Clean: Wipe the area with soap and water.[6]
-
Dispose: Treat the collected waste as Stream D (Solid Hazardous Debris) .
Final Destruction & Regulatory Compliance
This section details what happens after the waste leaves your lab. This knowledge ensures you select the correct waste codes.
Regulatory Codes[4][5][6][7]
-
US EPA (RCRA): While this compound is not explicitly "P" or "U" listed, it is a Characteristic Waste if it exhibits toxicity.[1] However, in a lab setting, it is almost universally managed under the "Lab Pack" rule or mixed solvent codes.
-
Common Code: D001 (if in flammable solvent), F002 (if mixed with spent halogenated solvents like DCM).
-
Best Practice: Label as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents, but treat with full hazardous precautions.
-
-
EU Waste Code (EWC): 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).
Incineration Specifications
The ultimate fate of this molecule is thermal destruction.
-
Method: Rotary Kiln Incineration.
-
Temperature: >1100°C (2000°F).
-
Residence Time: >2 seconds.
-
Scrubbing: Caustic scrubber required to neutralize Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) generated during combustion.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78666, 7-Methoxyquinoline (Structural Analog). Retrieved from [Link]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
